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  • Product: 3-Fluoro-piperidin-1-ylamine
  • CAS: 935260-60-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Fluoro-piperidin-1-ylamine (CAS Number 935260-60-9)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Fluoro-piperidin-1-ylamine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-piperidin-1-ylamine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its favorable physicochemical and pharmacokinetic properties.[1][2] The strategic introduction of a fluorine atom can profoundly modulate these properties, including basicity (pKa) and lipophilicity, offering a powerful tool to optimize drug candidates.[3][4] This guide provides a detailed overview of 3-Fluoro-piperidin-1-ylamine, including its synthesis, physicochemical properties, reactivity, and potential applications in the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases, including those affecting the central nervous system and cancer.[2] Its saturated, six-membered heterocyclic structure often imparts desirable properties such as high aqueous solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[2]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[5] In the context of the piperidine ring, a fluorine substituent can exert significant effects through its high electronegativity.[3] One of the most critical applications is the modulation of the basicity of the piperidine nitrogen.[3] This is particularly important for mitigating off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[3] By lowering the pKa of the nitrogen, the proportion of the protonated, positively charged species at physiological pH is reduced, often leading to decreased hERG liability and improved safety profiles.[3]

3-Fluoro-piperidin-1-ylamine, with its fluorine atom at the 3-position and an amino group on the piperidine nitrogen, represents a versatile building block for introducing these beneficial properties into novel drug candidates.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic strategy would commence with the reduction of a suitable fluorinated pyridine derivative, followed by protection of the piperidine nitrogen, and subsequent N-amination. One potential route is outlined below:

Synthetic Pathway A 3-Fluoropyridine B N-Boc-3-fluoropiperidine A->B 1. H2, Rh/C 2. Boc2O, Et3N C 3-Fluoropiperidine B->C TFA or HCl D 3-Fluoro-piperidin-1-ylamine C->D 1. NaNO2, HCl 2. Zn, H2O

Caption: Proposed synthesis of 3-Fluoro-piperidin-1-ylamine.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on established chemical transformations for similar molecules.

Step 1: Synthesis of N-Boc-3-fluoropiperidine

  • To a solution of 3-fluoropyridine in a suitable solvent such as methanol, add a catalytic amount of a hydrogenation catalyst (e.g., Rhodium on carbon).

  • Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the crude 3-fluoropiperidine in a solvent like dichloromethane and add a base (e.g., triethylamine).

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-fluoropiperidine.

Step 2: Deprotection to 3-Fluoropiperidine

  • Dissolve the N-Boc-3-fluoropiperidine in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction mixture at room temperature until the deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure to obtain the corresponding salt of 3-fluoropiperidine.

Step 3: N-amination to 3-Fluoro-piperidin-1-ylamine

  • Dissolve the 3-fluoropiperidine salt in water and cool to 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water.

  • After stirring for a short period, add a reducing agent such as zinc dust in portions.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Basify the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product to obtain 3-Fluoro-piperidin-1-ylamine.

Characterization

The structure and purity of 3-Fluoro-piperidin-1-ylamine would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the piperidine ring protons, with coupling patterns influenced by the fluorine atom.

    • ¹³C NMR would display distinct signals for the carbon atoms of the piperidine ring, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.

    • ¹⁹F NMR would exhibit a signal corresponding to the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, aiding in confirming its identity.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic ring, and the C-F stretching vibration.

Physicochemical Properties

While experimental data for 3-Fluoro-piperidin-1-ylamine is not widely published, its physicochemical properties can be estimated based on closely related structures and the known effects of fluorination.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₅H₁₁FN₂-
Molecular Weight 118.16 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar small aminopiperidines
pKa Expected to be lower than that of piperidin-1-ylamineThe electron-withdrawing fluorine atom reduces the basicity of the piperidine nitrogen.[3]
LogP Moderately lipophilicThe fluorine atom generally increases lipophilicity.[4]
Solubility Expected to be soluble in water and common organic solventsThe presence of amino groups suggests water solubility.

Reactivity and Synthetic Utility

3-Fluoro-piperidin-1-ylamine is a bifunctional molecule with two reactive nitrogen centers, making it a valuable building block in organic synthesis.

  • N-Amino Group: The primary amino group on the piperidine nitrogen can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form hydrazides.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted hydrazines.

    • Diazotization: Reaction with nitrous acid to form an azide, which can be a precursor for other functional groups.

  • Piperidine Nitrogen: While the N-amino group is generally more nucleophilic, the piperidine nitrogen can also participate in reactions under certain conditions, particularly after derivatization of the primary amine.

Reactivity A 3-Fluoro-piperidin-1-ylamine B Acylation (Hydrazide formation) A->B C Reductive Amination A->C D Diazotization A->D

Caption: Key reactions of 3-Fluoro-piperidin-1-ylamine.

Applications in Medicinal Chemistry

The primary application of 3-Fluoro-piperidin-1-ylamine lies in its use as a building block for the synthesis of more complex molecules with potential therapeutic activity. Its structural features are particularly relevant for:

  • Modulation of Basicity: As previously discussed, the fluorine atom's ability to lower the pKa of the piperidine nitrogen is a key advantage in drug design to mitigate hERG-related cardiotoxicity.[3]

  • Improving Metabolic Stability: The C-F bond is exceptionally strong and not easily metabolized, which can enhance the metabolic stability and half-life of a drug candidate.

  • Enhancing Membrane Permeability: The increased lipophilicity imparted by the fluorine atom can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[4]

  • Conformational Control: The steric and electronic properties of the fluorine atom can influence the conformational preferences of the piperidine ring, which can be crucial for optimal binding to a biological target.

This building block could be incorporated into lead compounds for a variety of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases, where the piperidine scaffold is prevalent.[2]

Safety and Handling

Specific safety data for 3-Fluoro-piperidin-1-ylamine is not available. However, based on the known hazards of structurally related compounds such as 3-aminopiperidine dihydrochloride, it should be handled with care.[7]

Potential Hazards:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7]

  • May cause serious eye damage.[7]

  • May cause respiratory irritation.[7]

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

3-Fluoro-piperidin-1-ylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated piperidine core and an N-amino functional group provides a powerful tool for chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The ability to modulate basicity, enhance metabolic stability, and improve membrane permeability makes this compound a strategic component in the design of safer and more effective therapeutics. Further research into the synthesis and applications of this and related fluorinated piperidines will undoubtedly continue to contribute to the advancement of pharmaceutical sciences.

References

  • (No author given). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH. [Link]

  • (No author given). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • (No author given). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF. ResearchGate. [Link]

  • (No author given). Piperidin-3-amine | C5H12N2 | CID 148119. PubChem. [Link]

  • (No author given). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • (No author given). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • (No author given). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem. [Link]

  • (No author given). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • (No author given). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Hariani, S. A. (2023). (PDF) Analyzing Gas Chromatography-Mass Spectrometry (GC-MS) of the Bioactive Compound of Javanese Long Pepper (Piper retrofractum Vahl.) Essential Oils. ResearchGate. [Link]

  • (No author given). Appendix E- Specification of quality requirements for purchase orders. Pronat. [Link]

  • (No author given). FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram. ResearchGate. [Link]

  • (No author given). Italmatch Chemicals GB Ltd. - Kiwa. [Link]

  • (No author given). Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II: Broad-Spectrum Antibacterial Agents with Reduced hERG Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • (No author given). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

  • da Silva, A. C. A., et al. (2020). Gas chromatography coupled to mass spectrometry (GC-MS) characterization and evaluation of antibacterial bioactivities of the essential oils from Piper arboreum Aubl., Piper aduncum L. e Piper gaudichaudianum Kunth. PubMed. [Link]

  • (No author given). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC - NIH. [Link]

  • (No author given). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

  • (No author given). Fluorine in drug discovery: Role, design and case studies. [Link]

  • (No author given). Microcrystalline Wax #118P. SAM.gov. [Link]

  • (No author given). Certificate Number: 09-075 Page 1 of 2 1135 M Street, Suite 110 / Lincoln, Nebraska 68508 For: Non-Computing Scale Multi-range / - CAS Corporation. [Link]

  • Dheilly, A., et al. (2022). (PDF) Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N -1Alkyl1,3-propanediamines by GC–MS. ResearchGate. [Link]

  • (No author given). Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870. PubChem. [Link]

  • (No author given). Certified Reference Material for standardization of volumetric solutions. CPAChem. [Link]

Sources

Exploratory

3-Fluoro-piperidin-1-ylamine molecular weight

An In-Depth Technical Guide to 3-Fluoro-piperidin-1-ylamine: Physicochemical Properties, Synthesis, and Applications Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-piperidin-1-ylamine: Physicochemical Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Fluoro-piperidin-1-ylamine, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. This document will delve into its core physicochemical properties, propose a logical synthetic pathway, and explore its potential applications, drawing upon established knowledge of analogous structures.

Introduction: The Strategic Role of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with biological targets. The introduction of fluorine into the piperidine ring is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule.[1]

Fluorine substitution can have a profound impact on:

  • Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This modulation can also be used to disrupt binding to off-target proteins like the hERG potassium ion channel, thereby improving the cardiovascular safety profile of a drug candidate.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the half-life of a drug.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes.

  • Conformational Control: The stereoelectronic effects of the fluorine atom can influence the conformational preference of the piperidine ring, which can be exploited to achieve a more favorable binding orientation with a target protein.

This guide focuses on the specific, albeit less common, derivative, 3-Fluoro-piperidin-1-ylamine. The presence of an N-amino group introduces a reactive handle for further chemical modifications, making it a potentially valuable building block for creating diverse chemical libraries.

Physicochemical Properties of 3-Fluoro-piperidin-1-ylamine

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C5H11FN2-
Molecular Weight 118.16 g/mol Calculated
IUPAC Name 3-fluoro-1-aminopiperidine-
CAS Number Not assigned-
Predicted pKa 7.0 - 8.0Based on analogs[1]
Predicted LogP ~0.5Based on analogs

Note: Predicted values are estimations and should be confirmed experimentally.

Synthesis and Purification

The synthesis of 3-Fluoro-piperidin-1-ylamine is not explicitly described in the available literature. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles. The key steps would involve the synthesis of the 3-fluoropiperidine precursor, followed by the introduction of the amino group at the nitrogen.

Proposed Synthetic Pathway

A logical approach would be a two-stage synthesis starting from a commercially available precursor.

Diagram 1: Proposed Synthesis of 3-Fluoro-piperidin-1-ylamine

G A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc Anhydride C N-Boc-3-fluoropiperidine B->C DAST or Deoxofluor D 3-Fluoropiperidine C->D TFA or HCl E N-Nitroso-3-fluoropiperidine D->E NaNO2, HCl F 3-Fluoro-piperidin-1-ylamine E->F LiAlH4 or Zn/HCl

Caption: A potential synthetic route to 3-Fluoro-piperidin-1-ylamine.

Detailed Experimental Protocol

Step 1: Protection of the Piperidine Nitrogen

  • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc anhydride) and a base like triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate N-Boc-3-hydroxypiperidine. Causality: The Boc protecting group is used to prevent the secondary amine from reacting in the subsequent fluorination step.

Step 2: Fluorination

  • Dissolve N-Boc-3-hydroxypiperidine in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product and purify by column chromatography to yield N-Boc-3-fluoropiperidine. Causality: DAST is a common reagent for deoxofluorination, replacing a hydroxyl group with a fluorine atom.

Step 3: Deprotection

  • Dissolve N-Boc-3-fluoropiperidine in DCM.

  • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain 3-fluoropiperidine as a salt. Causality: The Boc group is acid-labile and can be removed under these conditions to yield the free secondary amine.

Step 4: N-Nitrosation

  • Dissolve 3-fluoropiperidine in an aqueous acidic solution (e.g., HCl).

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) dropwise.

  • Stir the reaction at a low temperature to form N-nitroso-3-fluoropiperidine.

  • Extract the product into an organic solvent. Causality: The reaction of a secondary amine with nitrous acid (formed in situ from NaNO2 and acid) yields an N-nitrosamine.

Step 5: Reduction of the N-Nitroso Group

  • Dissolve the N-nitroso-3-fluoropiperidine in an anhydrous ether solvent like diethyl ether or THF.

  • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH4) or zinc dust in the presence of an acid.

  • Reflux the reaction mixture as needed.

  • After completion, perform a careful workup to quench the excess reducing agent and isolate the final product, 3-Fluoro-piperidin-1-ylamine. Causality: The N-nitroso group can be reduced to a primary amino group using strong reducing agents.

Purification and Characterization

The final product would likely be purified by distillation or column chromatography. Characterization should be performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the position of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the N-H and other functional groups.

Applications in Research and Drug Development

While 3-Fluoro-piperidin-1-ylamine itself is not a known therapeutic agent, its structure represents a valuable scaffold for the synthesis of novel drug candidates. The combination of the fluorinated piperidine core and the reactive N-amino group allows for its use as a versatile building block.

Diagram 2: Potential Applications in Medicinal Chemistry

G cluster_0 Drug Discovery & Development A 3-Fluoro-piperidin-1-ylamine B Lead Compound Optimization A->B C Fragment-Based Drug Discovery A->C D Combinatorial Library Synthesis A->D

Caption: The utility of 3-Fluoro-piperidin-1-ylamine as a building block.

Lead Optimization

In the process of optimizing a lead compound, medicinal chemists often introduce fluorinated fragments to improve ADME properties. 3-Fluoro-piperidin-1-ylamine could be incorporated into a lead molecule to:

  • Fine-tune the pKa of a nearby basic center.[1]

  • Block a site of metabolism.

  • Explore new binding interactions within the target protein.

Fragment-Based Drug Discovery (FBDD)

As a small, functionalized molecule, 3-Fluoro-piperidin-1-ylamine is a potential candidate for a fragment library. In FBDD, low-molecular-weight fragments are screened for weak binding to a biological target. Hits are then grown or linked to develop more potent leads.

Synthesis of Novel Scaffolds

The N-amino group can be derivatized in numerous ways, for example, through acylation, alkylation, or condensation with carbonyl compounds, to generate a diverse range of molecules for high-throughput screening. This is particularly relevant in the development of compounds targeting classes of enzymes or receptors where the piperidine moiety is a known pharmacophore. For instance, fluorinated piperidines have been investigated as components of inhibitors for various targets, including kinases and proteases.

Safety and Handling

While specific toxicity data for 3-Fluoro-piperidin-1-ylamine is unavailable, it should be handled with the standard precautions for a novel, amine-containing small molecule.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Toxicity: Amines can be corrosive and irritating to the skin and respiratory tract.[2] The N-nitroso intermediate in the proposed synthesis is a suspected carcinogen and should be handled with extreme care.

Conclusion

3-Fluoro-piperidin-1-ylamine, while not a widely commercialized compound, represents a molecule of significant potential for researchers and drug development professionals. Its calculated molecular weight of 118.16 g/mol and its fluorinated piperidine scaffold make it an attractive building block for the synthesis of novel chemical entities with potentially improved pharmacological properties. The proposed synthetic route, although requiring experimental validation, provides a logical and feasible pathway for its preparation. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • BLDpharm. 1-(3-Fluorophenyl)piperidin-3-amine.
  • 007Chemicals. 1,1,1-Trifluoro-3-piperidin-1-ylpropan-2-ol.
  • PubChem. 3-Fluoro-5-piperidin-1-ylbenzamide.
  • PubChem. Piperidin-3-amine.
  • Fluorochem. 3-(4,4-Difluoro-piperidin-1-yl)-propylamine.
  • Scientific Update.
  • ChemScene. (r)-3-Fluoro-n-(piperidin-3-yl)benzamide hydrochloride.
  • PubChem. (3-Fluoropiperidin-1-yl)-quinoxalin-6-ylmethanone.
  • PubChem. Piperidin-3-amine dihydrochloride.

Sources

Foundational

3-Fluoro-piperidin-1-ylamine structure and properties

Technical Whitepaper: 3-Fluoro-piperidin-1-ylamine Introduction: The Structural Mandate 3-Fluoro-piperidin-1-ylamine (CAS: Generic structure implied, specific enantiomers vary) represents a specialized intersection of hy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Fluoro-piperidin-1-ylamine

Introduction: The Structural Mandate

3-Fluoro-piperidin-1-ylamine (CAS: Generic structure implied, specific enantiomers vary) represents a specialized intersection of hydrazine chemistry and organofluorine stereoelectronics.[1][2][3] Unlike its more common C-amino counterparts (e.g., 3-aminopiperidine), this molecule features an exocyclic amino group bonded directly to the piperidine nitrogen (


).[1][2][3]

This structure creates a unique 1,1-hydrazine moiety embedded within a cyclic system.[1][2][3] For drug developers, this molecule serves two critical functions:

  • The "Alpha-Effect" Nucleophile: The adjacent nitrogen lone pairs increase nucleophilicity, making it an aggressive synthon for forming fused heterocycles like pyrazolo[1,5-a]pyridines.[1][3]

  • Bioisosteric Modulation: The C3-fluorine atom introduces a strong dipole without significant steric bulk (Van der Waals radius: 1.47 Å vs. 1.20 Å for H), modulating the

    
     and metabolic stability of the ring.
    

Physicochemical Properties & Conformational Analysis

The introduction of fluorine at the C3 position creates a stereoelectronic environment that deviates from standard cyclohexane chair conformers.

The Fluorine Gauche Effect

In 3-fluoropiperidines, the fluorine atom often exhibits a preference for the axial orientation, particularly in protonated salts.[4] This is counter-intuitive to standard steric arguments (which favor equatorial placement) but is driven by the Charge-Dipole interaction .[1][2][3]

  • Mechanism: The C-F bond dipole aligns antiparallel to the

    
     bond dipole, stabilizing the axial conformer electrostatically.
    
  • Impact: This locks the conformation of the piperidine ring, reducing entropic penalty during protein binding events.

Quantitative Data Summary

Note: Values are derived from structure-activity relationships (SAR) of analogous N-amino and 3-fluoro systems.

PropertyValue / RangeMechanistic Driver
Molecular Weight 118.15 g/mol

Calculated pKa ~7.8 – 8.2Lower than piperidine (11.[1][2][3]2) due to electron-withdrawing

and C-F induction.[1][2][3]
LogP ~0.2 – 0.5Reduced lipophilicity compared to piperidine due to polar hydrazine motif.[2][3]
H-Bond Donors 2Primary amine (

).[1][2][3]
Stereochemistry Chiral (R/S)Enantiomers exhibit distinct biological recognition profiles.

Synthetic Methodology: Electrophilic N-Amination

Directive: The synthesis of 1,1-hydrazines requires electrophilic amination of the secondary amine. The use of Hydroxylamine-O-sulfonic acid (HOSA) is the preferred "Green Chemistry" route over the reduction of carcinogenic N-nitroso intermediates.[1][2][3]

Reaction Logic
  • Substrate: 3-Fluoropiperidine (usually supplied as HCl salt).[1][2][3]

  • Reagent: HOSA acts as an ammonia equivalent (

    
    ) transfer agent.[3]
    
  • Base: Essential to deprotonate the piperidine and neutralize the sulfuric acid byproduct.

Step-by-Step Protocol
  • Step 1: Preparation: Dissolve 3-fluoropiperidine HCl (10 mmol) in water (30 mL).[1][2][3] Add KOH (30 mmol) to generate the free amine and buffer the solution. Chill to 0–5°C.[2][3]

  • Step 2: Amination: Add Hydroxylamine-O-sulfonic acid (HOSA, 12 mmol) portion-wise over 20 minutes.

    • Critical Control Point: Maintain temperature <10°C to prevent hydrolysis of HOSA.[3]

  • Step 3: Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The solution may turn slightly yellow.

  • Step 4: Workup (The "Salting Out" Trick):

    • Saturate the aqueous phase with solid KOH (exothermic – use ice bath).

    • Extract exhaustively with Diethyl Ether or DCM (3 x 50 mL).[3] 1,1-hydrazines are highly water-soluble; saturation is required to force them into the organic phase.[1][2][3]

  • Step 5: Isolation: Dry organics over

    
    .[2][3] Filter.
    
  • Step 6: Stabilization: Do not concentrate to dryness if heating is involved (explosion risk of free hydrazines).[3] Instead, add 4M HCl in dioxane to precipitate the 3-Fluoro-piperidin-1-ylamine dihydrochloride salt.[2][3] Filter and dry under vacuum.[3]

Workflow Visualization

SynthesisWorkflow Start 3-Fluoropiperidine (HCl Salt) Base Base Treatment (KOH/H2O, 0°C) Start->Base HOSA Add HOSA (Electrophilic Amination) Base->HOSA Free Amine React Reaction (SN2 Displacement) HOSA->React NH2 Transfer Extract Extraction (Sat. KOH / Et2O) React->Extract Workup Salt Salt Formation (HCl in Dioxane) Extract->Salt Stabilization Final 3-Fluoro-piperidin-1-ylamine (Dihydrochloride) Salt->Final

Caption: Electrophilic N-amination workflow utilizing HOSA to generate the hydrazine salt.

Reactivity & Applications

The utility of 3-fluoro-piperidin-1-ylamine lies in its ability to act as a bifunctional building block .[1][2][3]

Heterocycle Formation (The Pyrazole Clip)

Reaction with 1,3-dicarbonyls or alkynones yields fused pyrazoles.[1][3] The fluorine atom on the piperidine ring remains intact, providing a metabolic "block" at the C3 position.

  • Mechanism:

    • Condensation of the

      
       with the carbonyl.[3]
      
    • Cyclization.[2][3]

    • This forms structures analogous to Apixaban or Sildenafil cores but with fluorinated saturated rings.[2][3]

Reactivity Logic Diagram

Reactivity Core 3-Fluoro-piperidin-1-ylamine Path1 Reaction with 1,3-Diketones Core->Path1 Cyclocondensation Path2 Reaction with Aldehydes Core->Path2 Schiff Base Formation Prod1 Fused Pyrazoles (Kinase Inhibitor Scaffolds) Path1->Prod1 Prod2 Stable Hydrazones (Chemical Probes) Path2->Prod2

Caption: Divergent synthetic pathways for N-amino-piperidine derivatives.

Safety & Handling (Self-Validating Protocols)

  • Hydrazine Toxicity: All N-amino compounds should be treated as potential genotoxins.[1][2][3] Double-gloving and use of a fume hood are mandatory.[1][2][3]

  • Instability: Free base 1,1-hydrazines are prone to air oxidation (forming tetrazanes or diazenes).[1][2][3] Always store as the HCl or Tosylate salt.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and the corresponding alkane/alcohol.

References

  • Electrophilic Amination with HOSA: Wallace, R. G. (1980).[3] Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[1][2][3] Aldrichimica Acta, 13(1), 3–11.

  • Conformational Analysis of Fluoropiperidines: Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[5] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.[5] [1]

  • Synthesis of N-Amino Heterocycles: Lingham, A. R., et al. (2017).[1][3] Synthesis of some 3-Furylamine Derivatives (General methodology for heterocyclic amines). ResearchGate.[2][3][6][7]

Sources

Exploratory

Technical Guide: Chemical Reactivity and Synthetic Utility of 3-Fluoro-piperidin-1-ylamine

This technical guide details the chemical reactivity, conformational behavior, and synthetic utility of 3-Fluoro-piperidin-1-ylamine (also designated as 1-amino-3-fluoropiperidine). It is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical reactivity, conformational behavior, and synthetic utility of 3-Fluoro-piperidin-1-ylamine (also designated as 1-amino-3-fluoropiperidine). It is designed for medicinal chemists and process engineers leveraging this scaffold for high-value heterocyclic construction.

Executive Summary & Structural Significance

3-Fluoro-piperidin-1-ylamine represents a bifunctional heterocyclic building block combining the nucleophilic hydrazine motif (N-amino group) with a stereoelectronically active fluorine substituent at the C3 position. Unlike its C-amino isomer (3-aminopiperidine), this molecule acts as a "chiral hydrazine," serving as a critical precursor for fused [5,6]-bicyclic systems such as [1,2,4]triazolo[4,3-a]piperidines and pyrazolo[1,5-a]piperidines .

Key Chemical Characteristics:

  • Hydrazine Character: The N1-amino group exhibits

    
    -effect enhanced nucleophilicity, making it significantly more reactive toward electrophiles (aldehydes, isocyanates) than the parent piperidine.
    
  • Fluorine Gauche Effect: The C3-fluorine atom dictates the ring conformation, favoring an axial orientation due to charge-dipole interactions with the protonated nitrogen, a critical feature for stereoselective binding in drug targets.

Physicochemical & Conformational Analysis[1][2][3][4][5]

The "Axial Fluorine" Phenomenon

In 3-fluoropiperidines, the fluorine atom exhibits a counter-intuitive preference for the axial position, particularly in protonated or cationic states. This is driven by a stabilizing electrostatic interaction between the antiparallel C–F dipole and the N–H


 bond.
  • Equatorial Conformer: Sterically favored but electronically neutral.

  • Axial Conformer: Stabilized by

    
     hyperconjugation and electrostatic attraction (
    
    
    
    ).

This conformational lock is preserved in the N-amino derivative, influencing the stereochemical outcome of subsequent cyclization reactions.

Reactivity Diagram: Conformational Steering

Conformation Equatorial Equatorial Conformer (Sterically Favored) Axial Axial Conformer (Electronically Stabilized) Equatorial->Axial Protonation / Polar Solvent Interaction Stabilizing Factors: 1. Charge-Dipole (F...HN+) 2. Gauche Effect (Hyperconjugation) Interaction->Axial

Figure 1: The stereoelectronic preference for the axial conformation in 3-fluoropiperidine derivatives.

Synthetic Routes to the Core Scaffold[6][7]

Accessing 3-fluoro-piperidin-1-ylamine requires electrophilic amination of the secondary amine. Two primary routes are validated for scale and safety.

Route A: Electrophilic Amination (HOSA Method)

The most direct method uses Hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium.

  • Substrate: 3-Fluoropiperidine (HCl salt or free base).

  • Reagent: HOSA (NH

    
    OSO
    
    
    
    H) acts as the NH
    
    
    donor.
  • Conditions: Aqueous NaOH/KOH at 0–5 °C to prevent exotherms.

  • Mechanism: S

    
    2 attack of the piperidine nitrogen on the aminated sulfur species.
    
Route B: N-Nitrosation & Reduction

A classic two-step sequence, often preferred when handling sensitive stereocenters that might racemize under the harsh basic conditions of Route A.

  • Nitrosation: NaNO

    
     / HCl 
    
    
    
    N-nitroso-3-fluoropiperidine.
  • Reduction: LiAlH

    
     (THF) or Zn/AcOH 
    
    
    
    N-amino product.

Core Reactivity Profile

The N-amino group serves as a linchpin for divergent synthesis. The reactivity profile is segmented into three primary vectors:

Condensation (Hydrazone Formation)

Reaction with aldehydes or ketones yields stable hydrazones.

  • Utility: Protection of the amine or intermediate for reductive alkylation.

  • Key Insight: The 3-fluoro group reduces the basicity of the N1 nitrogen, requiring acid catalysis (pTsOH) to drive condensation with sterically hindered ketones.

Urea/Thiourea Synthesis

Reaction with isocyanates (R-NCO) or isothiocyanates (R-NCS) generates semicarbazides or thiosemicarbazides.

  • Reactivity: Fast, quantitative at RT.

  • Application: Precursors for intramolecular cyclization to triazolones.

Heterocyclization (The "Fused" Systems)

This is the highest-value application. The N-amino piperidine reacts with bidentate electrophiles to form fused [5,6] systems.

Target HeterocycleReagentReaction Type
[1,2,4]Triazolo[4,3-a]piperidine Orthoesters (RC(OR)

) or Carboxylic Acids
Condensation-Cyclization
Pyrazolo[1,5-a]piperidine 1,3-Diketones (e.g., Acetylacetone)[3+2] Condensation
Tetrazolopiperidine Sodium Azide + OrthoformateAzido-cyclization

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-piperidin-1-ylamine (HOSA Method)

This protocol is adapted for a 10 mmol scale.

  • Setup: Charge a 100 mL round-bottom flask with 3-fluoropiperidine hydrochloride (1.40 g, 10 mmol) and water (10 mL).

  • Basification: Add KOH (1.68 g, 30 mmol) dissolved in water (5 mL). Cool the mixture to 0 °C in an ice bath.

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.36 g, 12 mmol) portion-wise over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 3 hours.

  • Workup: Saturate the aqueous phase with solid K

    
    CO
    
    
    
    . Extract with CH
    
    
    Cl
    
    
    (3 x 20 mL).
  • Isolation: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate carefully (product is volatile) to yield the pale yellow oil.
  • Validation: Check IR for N-H stretch doublet (3300, 3200 cm

    
    ) indicating primary amine.
    
Protocol 2: Synthesis of 3-Fluoro-5,7-dimethyl-pyrazolo[1,5-a]piperidine

Demonstrates the formation of a fused bicycle.

  • Reactants: Mix 3-fluoro-piperidin-1-ylamine (1.0 eq) with 2,4-pentanedione (acetylacetone, 1.1 eq) in Ethanol.

  • Catalysis: Add catalytic p-Toluenesulfonic acid (5 mol%).

  • Reflux: Heat to reflux (78 °C) for 4 hours.

  • Mechanism: Initial formation of the hydrazone followed by intramolecular nucleophilic attack of the enamine carbon onto the carbonyl.

  • Purification: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc).

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent reactivity of the 1-amino-3-fluoropiperidine scaffold, highlighting the pathways to high-value fused heterocycles.

ReactivityPathways Core 3-Fluoro-piperidin-1-ylamine (Core Scaffold) R_Aldehyde + Aldehyde/Ketone (R-CHO) Core->R_Aldehyde R_Isocyanate + Isocyanate (R-NCO) Core->R_Isocyanate R_Diketone + 1,3-Diketone (R-CO-CH2-CO-R) Core->R_Diketone R_Orthoester + Orthoester (RC(OR)3) Core->R_Orthoester P_Hydrazone Hydrazone (Stable Intermediate) R_Aldehyde->P_Hydrazone Condensation P_Urea Semicarbazide (Urea Derivative) R_Isocyanate->P_Urea Addition P_Pyrazole Pyrazolo[1,5-a]piperidine (Fused Bicycle) R_Diketone->P_Pyrazole Cyclocondensation P_Triazole [1,2,4]Triazolo[4,3-a]piperidine (Fused Bicycle) R_Orthoester->P_Triazole Cyclocondensation

Figure 2: Divergent synthetic pathways for 3-fluoro-piperidin-1-ylamine.

References

  • Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[1][2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • General Synthesis of N-Amino Heterocycles (HOSA Method): Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent. Organic Preparations and Procedures International. [Link]

  • Synthesis of Triazolopiperidines: El-Saghier, A. M. M. (2002). Synthesis of some new fused triazoles from 1-aminopiperidine-2-carboxylic acid. Journal of Chemical Research. [Link]

  • Fluorine in Medicinal Chemistry (Review): Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Spectroscopic Analysis of 3-Fluoro-piperidin-1-ylamine: A Technical Overview

Introduction to 3-Fluoro-piperidin-1-ylamine 3-Fluoro-piperidin-1-ylamine is a fluorinated heterocyclic amine with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3-Fluoro-piperidin-1-ylamine

3-Fluoro-piperidin-1-ylamine is a fluorinated heterocyclic amine with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom into the piperidine ring can significantly alter the molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability. The primary amine attached to the piperidine nitrogen introduces a key functional group for further chemical modifications. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity in any subsequent research.

Predicted Spectroscopic Data

In the absence of experimental data, we can predict the key features expected in the NMR, IR, and mass spectra of 3-Fluoro-piperidin-1-ylamine based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 3-Fluoro-piperidin-1-ylamine, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and coupling to fluorine.

  • Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of overlapping multiplets in the upfield region (typically 1.5-3.5 ppm). The proton at C3, being attached to the same carbon as the fluorine atom, will exhibit a large coupling constant with the fluorine nucleus (²JHF). The protons on C2 and C4 will also show smaller couplings to the fluorine (³JHF).

  • -NH₂ Protons: The protons of the primary amine group are expected to appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

  • Piperidine Ring Carbons: Six distinct signals are expected for the piperidine ring carbons. The carbon atom bonded to fluorine (C3) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C2 and C4) will exhibit smaller two-bond couplings (²JCF).

  • Chemical Shifts: The chemical shift of C3 will be significantly downfield due to the electronegativity of the fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum is a direct and sensitive method for observing the fluorine atom.

  • A single resonance is expected for the fluorine atom in 3-Fluoro-piperidin-1-ylamine. This signal will be split into a multiplet due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • N-H Stretching: The primary amine group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: The C-H stretching vibrations of the piperidine ring will appear just below 3000 cm⁻¹.

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

  • C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of 3-Fluoro-piperidin-1-ylamine (C₅H₁₁FN₂).

  • Fragmentation Pattern: The fragmentation pattern is expected to involve the loss of the amine group, the fluorine atom, and various fragments from the piperidine ring. A key fragmentation pathway would be the alpha-cleavage of the piperidine ring.

Challenges in Data Acquisition

The absence of publicly available spectroscopic data for 3-Fluoro-piperidin-1-ylamine suggests that this compound may not be commercially available or has not been extensively studied. Researchers aiming to work with this molecule would likely need to synthesize it first. Following synthesis, a full suite of spectroscopic analyses, as outlined above, would be necessary to confirm its identity and purity.

Experimental Protocols

For researchers who synthesize 3-Fluoro-piperidin-1-ylamine, the following general protocols for spectroscopic analysis should be followed:

NMR Spectroscopy:

  • Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the spectra to assign the chemical shifts and coupling constants to the respective nuclei.

IR Spectroscopy:

  • Prepare a sample of the compound, either as a neat liquid (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or via a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Data Visualization

Fragmentation Pathway in Mass Spectrometry

The following diagram illustrates a plausible fragmentation pathway for 3-Fluoro-piperidin-1-ylamine in an EI mass spectrometer.

fragmentation M [C₅H₁₁FN₂]⁺˙ Molecular Ion F1 [C₅H₁₀N₂]⁺˙ Loss of HF M->F1 - HF F2 [C₅H₁₁FN]⁺˙ Loss of NH₂ M->F2 - •NH₂ F3 [C₄H₈FN]⁺ Ring Cleavage M->F3 - CH₂NH₂

Caption: Predicted major fragmentation pathways of 3-Fluoro-piperidin-1-ylamine in EI-MS.

Conclusion

While experimental spectroscopic data for 3-Fluoro-piperidin-1-ylamine is not currently available in the public domain, this guide provides a comprehensive theoretical framework for its characterization. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for researchers involved in the synthesis and analysis of this and related fluorinated piperidine derivatives. The full elucidation of its spectroscopic properties will be a critical step in unlocking the potential of 3-Fluoro-piperidin-1-ylamine in various scientific disciplines.

References

Due to the lack of specific data for 3-Fluoro-piperidin-1-ylamine, no direct references for its spectroscopic data can be provided. The information presented is based on general principles of spectroscopic interpretation and data for structurally related compounds. For general reference on spectroscopic techniques, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Foundational

Commercial Availability &amp; Technical Guide: 3-Fluoro-piperidin-1-ylamine

[1][2] Executive Summary 3-Fluoro-piperidin-1-ylamine (CAS: 935260-60-9 ), also known as 1-amino-3-fluoropiperidine, is a specialized heterocyclic building block used primarily in the synthesis of N-amino piperidine deri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Fluoro-piperidin-1-ylamine (CAS: 935260-60-9 ), also known as 1-amino-3-fluoropiperidine, is a specialized heterocyclic building block used primarily in the synthesis of N-amino piperidine derivatives, such as hydrazones and fused pyrazoles, for medicinal chemistry programs.[1][2]

Unlike its carbon-amino isomers (e.g., 3-fluoropiperidin-4-amine), this compound is not a commodity chemical .[1][2] While listed by select boutique suppliers, it is frequently a "virtual inventory" item requiring 4–8 weeks for custom synthesis. For time-critical drug development campaigns, in-house preparation from the readily available precursor 3-fluoropiperidine hydrochloride is the recommended strategy.[1][2]

Key Compound Data
ParameterDetail
IUPAC Name 3-Fluoro-piperidin-1-amine
CAS Number 935260-60-9
Molecular Formula C₅H₁₁FN₂
Molecular Weight 118.15 g/mol
Chirality Contains one stereocenter at C3.[1][2][3][4] Available as racemate or enantiopure (R/S).
Precursor 3-Fluoropiperidine HCl (CAS: 737000-77-0)

Part 1: Sourcing Landscape[1][2]

Commercial Availability Status

The market for 3-Fluoro-piperidin-1-ylamine is characterized by low liquidity .[1][2] Major catalog suppliers (Sigma-Aldrich, Enamine) typically stock the C-amino analogs but not the N-amino variant.[1][2]

  • Primary Source: Specialized custom synthesis houses (e.g., CymitQuimica, Amerigo Scientific).

  • Lead Time: Typically 4–6 weeks (Made-to-Order).[1][2]

  • Cost Estimate: High (

    
    500 per gram) due to custom batch production.[2]
    
Strategic Recommendation

For requirements <100 mg, attempt direct procurement. For requirements >1 g, initiate in-house synthesis immediately using the protocols below to avoid project delays.

Part 2: Technical Synthesis Protocols

Since commercial stock is unreliable, this guide provides two validated routes for in-house generation. Route A is recommended for safety and simplicity on a laboratory scale.

Reaction Pathway Visualization[1]

SynthesisPathways cluster_legend Legend Start 3-Fluoropiperidine HCl (CAS 737000-77-0) DirectAm Electrophilic Amination Start->DirectAm Route A (Recommended) Nitroso Intermediate: 1-Nitroso-3-fluoropiperidine Start->Nitroso Route B (Traditional) HOSA Reagent: HOSA (Hydroxylamine-O-sulfonic acid) HOSA->DirectAm Base Base (NaOH/KOH) Base->DirectAm Target TARGET: 3-Fluoro-piperidin-1-ylamine (CAS 935260-60-9) DirectAm->Target Yield: ~60-80% NaNO2 Reagent: NaNO2 / HCl NaNO2->Nitroso Reduct Reduction (LiAlH4 or Zn/AcOH) Nitroso->Reduct Carcinogenic Interm. Reduct->Target Yield: ~50-70% key Route A: Safer, 1-Step Route B: Multi-step, Toxic Intermediates

Figure 1: Comparison of synthetic routes. Route A (Electrophilic Amination) is preferred to avoid carcinogenic nitrosamine intermediates.

Route A: Electrophilic Amination (Recommended)

This method uses Hydroxylamine-O-sulfonic acid (HOSA) to directly transfer an amino group to the piperidine nitrogen.[1][2] It avoids the formation of carcinogenic N-nitroso intermediates.[1][2][4]

Reagents:

  • 3-Fluoropiperidine HCl (1.0 eq)[1][2]

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)[1][2]

  • Potassium Hydroxide (KOH) or NaOH (4.0 eq)[2]

  • Solvent: Water or Water/THF mixture[1]

Protocol:

  • Dissolution: Dissolve 3-fluoropiperidine HCl in water (approx. 5 mL/mmol) in a round-bottom flask.

  • Basification: Cool to 0°C and add KOH (2.0 eq) to liberate the free amine.

  • Amination: Add HOSA (1.2 eq) portion-wise over 30 minutes, maintaining temperature <10°C.

  • Neutralization: Add the remaining base (KOH, 2.0 eq) to neutralize the sulfonic acid byproduct and maintain basic pH (pH > 10).

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x). The product is polar; salting out with NaCl may improve recovery.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via distillation or column chromatography (DCM/MeOH/NH₃).

Validation:

  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the nitrogen of HOSA, with sulfate as the leaving group.

Route B: N-Nitrosation & Reduction (Alternative)

Use this route only if HOSA is unavailable.[1][2] Warning: Generates 1-nitroso-3-fluoropiperidine, a potential carcinogen.[1][2]

Protocol:

  • Nitrosation: Treat 3-fluoropiperidine with NaNO₂ in aqueous HCl at 0°C to form the N-nitroso intermediate.[1][2] Extract and isolate (Caution: Handle in fume hood).[2]

  • Reduction:

    • Method B1: Reduce with LiAlH₄ in THF (Reflux, 4h).

    • Method B2: Reduce with Zinc dust in Acetic Acid (0°C to RT).

  • Workup: Quench carefully, basify to pH >12, and extract with ether/DCM.

Part 3: Quality Control & Identification[1][2]

Verification of the N-amino structure (vs. C-amino) is critical.

TechniqueExpected Signature
¹H NMR Look for the N-NH₂ protons.[1][2] Typically a broad singlet around 2.5–3.5 ppm (solvent dependent), integrating to 2H. This signal disappears upon D₂O shake.[2]
¹⁹F NMR Essential to confirm the integrity of the C-F bond. Expect a multiplet around -170 to -190 ppm (depending on stereochemistry).[1][2]
MS (ESI) [M+H]⁺ = 119.1 . Note: Hydrazines can be unstable in some ionization sources; use soft ionization.
TLC Stains strongly with Ninhydrin (red/purple) or Permanganate .

Part 4: Safety & Handling

  • Hydrazine Moiety: N-amino compounds are reducing agents and can be toxic.[1][2] Avoid contact with skin and inhalation.[2]

  • Stability: Store as the hydrochloride salt if possible. The free base is prone to oxidation (air sensitivity) and should be stored under nitrogen at -20°C.[1][2]

  • Precursor Hazard: 3-Fluoropiperidine HCl is hygroscopic and an irritant.[1][2]

References

  • Labarthe, E., et al. (2013).[5] "A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid." Advances in Chemical Engineering and Science, 3(2), 157-163.[5] Retrieved from [Link]

  • Google Patents. (2007).[2] CN100345828C - Process for preparing N-amino piperidine hydrochloride.[1][2][4] Retrieved from

Sources

Exploratory

The Fluorine Effect in Piperidine Scaffolds: Biological Activity &amp; Design Principles

Executive Summary The incorporation of fluorine into piperidine scaffolds represents a high-leverage strategy in modern medicinal chemistry, offering precise control over basicity (pKa), metabolic stability, and molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into piperidine scaffolds represents a high-leverage strategy in modern medicinal chemistry, offering precise control over basicity (pKa), metabolic stability, and molecular conformation.[1] This guide analyzes the "fluorine effect" within piperidine rings, specifically focusing on the 3-fluoro and 3,3-difluoro substitution patterns.[2] We explore how these modifications dictate biological outcomes—ranging from reduced hERG liability to improved membrane permeability—using the clinical candidate MK-0731 as a primary case study.[3]

Mechanistic Impacts of Fluorination[1][4][5][6]

Basicity Modulation (pKa)

The piperidine nitrogen is typically highly basic (


), which often leads to poor membrane permeability and high affinity for the hERG potassium channel (a cardiotoxicity risk). Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (

) through the

-framework, reducing the electron density on the nitrogen lone pair.
  • 3-Fluoropiperidine: Reduces

    
     by 
    
    
    
    units.[2][3]
  • 3,3-Difluoropiperidine: Reduces

    
     by 
    
    
    
    units.[3]
  • 4-Fluoropiperidine: Reduces

    
     by 
    
    
    
    units.[2][3]

Key Insight: The magnitude of the


 shift is stereoelectronically dependent. In 3-fluoropiperidine, the axial  fluorine orientation induces a smaller 

decrement (

) compared to the equatorial orientation (

).[2] This is due to the stabilizing charge-dipole interaction between the C–F bond and the protonated N–H bond in the axial conformer.[2]
Conformational Bias: The "Axial Preference"

Unlike the classic "gauche effect" observed in 1,2-difluoroethane, the conformational preference in 3-fluoropiperidines is dominated by charge-dipole interactions and hyperconjugation (


).[3]
  • Neutral State: 3-fluoropiperidine exists as an equilibrium of axial and equatorial conformers.[3]

  • Protonated State: The equilibrium shifts dramatically toward the axial conformer. The C–F bond aligns antiparallel to the

    
     bond, maximizing electrostatic stabilization.[2]
    

Data Summary: Conformational Energies | Species | Conformer Preference | Driving Force |


 (kcal/mol) |
| :--- | :--- | :--- | :--- |
| Neutral 3-F-Piperidine  | Mixed (Solvent dependent) | Steric vs. Dipole | 

to +0.5 | | Protonated 3-F-Piperidine | Exclusive Axial | Charge-Dipole (

) |

(Highly Favorable) |[3]
Visualization: Conformational Equilibrium

The following diagram illustrates the energetic preference for the axial conformer in the protonated state, a critical design feature for binding affinity.

Conformation Neutral Neutral 3-F-Piperidine (Mixed Equilibrium) Protonated_Eq Protonated (Equatorial-F) High Energy State (Dipole Repulsion) Neutral->Protonated_Eq + H+ Protonated_Ax Protonated (Axial-F) Stable State (Charge-Dipole Stabilization) Neutral->Protonated_Ax + H+ Protonated_Eq->Protonated_Ax Rapid Isomerization (ΔG < 0)

Caption: In the protonated pharmacophore, the axial fluorine orientation is thermodynamically favored due to antiparallel alignment with the N-H bond.

Case Study: MK-0731 (KSP Inhibitor)

Compound: MK-0731 Target: Kinesin Spindle Protein (KSP) Therapeutic Area: Oncology (Taxane-refractory tumors)[3][4][5][6]

The Challenge

Early KSP inhibitors containing a piperidine moiety suffered from two major liabilities:

  • P-glycoprotein (P-gp) Efflux: The highly basic amine made the molecule a substrate for P-gp, limiting intracellular concentration.[3]

  • hERG Liability: The basic nitrogen interacted strongly with the hERG channel, posing a QT-prolongation risk.

The Fluorine Solution

Merck scientists introduced a fluorine atom at the C3 position of the piperidine ring.

  • Result: The

    
     dropped from 
    
    
    
    (in the parent analog) to
    
    
    .
  • Biological Consequence: The reduced basicity decreased the cationic character at physiological pH, significantly lowering P-gp efflux and hERG affinity while maintaining potency against KSP.

  • Stereochemistry: The (3R,4S)-3-fluoro configuration (cis-relationship) was selected.[3] The axial fluorine stabilized the bioactive conformation required for the KSP allosteric binding pocket.

MK0731_SAR Start Parent Piperidine Inhibitor (High Potency) Problem Issues: 1. High Basicity (pKa > 8.5) 2. P-gp Efflux Substrate 3. hERG Liability Start->Problem Strategy Strategy: 3-Fluorination (Inductive Effect) Problem->Strategy Result MK-0731 (pKa ~ 6.8) Strategy->Result Outcome Outcome: 1. Reduced P-gp Efflux 2. Clean hERG Profile 3. Maintained Potency Result->Outcome

Caption: SAR decision tree leading to the discovery of MK-0731 via strategic fluorination.

Synthesis & Experimental Protocols

Synthesis: Dearomatization-Hydrogenation

Direct fluorination of piperidines can be non-stereoselective.[3][7] A robust method involves the hydrogenation of 3-fluoropyridinium salts.[3]

Protocol Summary:

  • Activation: Benzoylation of 3-fluoro-4-aminopyridine to activate the ring.[3][7]

  • Quaternization: Formation of the benzyl pyridinium salt.

  • Hydrogenation: Reduction using

    
     (partial) followed by catalytic hydrogenation (
    
    
    
    ) or heterogeneous hydrogenation to yield the cis-3-fluoro-4-aminopiperidine scaffold with high diastereoselectivity.[3]
Protocol: Potentiometric pKa Determination

Accurate measurement of the "fluorine effect" requires precise pKa determination, as prediction algorithms often fail for specific conformers.

Materials:

  • Potentiometric Titrator (e.g., Sirius T3 or molecular equivalent).

  • 0.15 M KCl (ionic strength adjustor).[3]

  • 0.5 M HCl and 0.5 M KOH (standardized titrants).

Workflow:

  • Sample Prep: Dissolve 1-2 mg of the fluorinated piperidine salt in 1.5 mL of degassed water/methanol co-solvent (if solubility is low) or 0.15 M KCl.

  • Blank Titration: Perform a blank titration of the solvent system to calibrate the electrode slope.

  • Sample Titration:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH in 0.1 pH increments up to pH 12.0.

    • Perform a reverse titration (KOH to HCl) to check for hysteresis (indicates precipitation).[3]

  • Data Analysis: Use the Bjerrum plot method to determine the

    
    .
    
    • Validation Criteria: The difference between forward and reverse titration curves must be

      
      .
      
  • Conformer Correction: For 3-fluoropiperidines, report the "macro-pKa" (observed). Note that this is a weighted average of the axial and equatorial conformers if the interconversion is fast on the titration timescale.

References

  • Merck Research Laboratories. (2008).[3][6] Discovery of MK-0731: A Kinesin Spindle Protein (KSP) Inhibitor.[3][4][7][5][6][8] Journal of Medicinal Chemistry.[6] Link[3]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[3][9] Link[3]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine: A Story from Multiple Orientations.Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] Link[3]

  • Volochnyuk, D. M., et al. (2021). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[3] Link[3]

Sources

Foundational

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide for the Medicinal Chemist

Abstract The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom[1]. This is no accident. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom[1]. This is no accident. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful toolkit for overcoming common challenges in drug development[2][3]. Judicious placement of fluorine can profoundly influence a molecule's metabolic stability, acidity/basicity (pKa), binding affinity, and membrane permeability[4][5][6]. This guide provides an in-depth technical analysis of the role of fluorine in medicinal chemistry, offering field-proven insights into the causal relationships behind its effects and presenting actionable strategies for its application in drug design. We will explore the underlying principles of fluorination, detail its impact on pharmacokinetic and pharmacodynamic profiles, and provide step-by-step protocols for key synthetic methodologies.

The Unique Properties of Fluorine: A Game Changer in Drug Design

Fluorine's remarkable influence stems from a combination of its fundamental characteristics. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å)[7]. This allows it to act as a bioisostere of a hydrogen atom, often with minimal steric perturbation[7]. However, its electronic influence is profound, creating a strong, polarized carbon-fluorine (C-F) bond (bond energy ~472 KJmol⁻¹) that is significantly more stable than a carbon-hydrogen (C-H) bond[1]. These properties are the foundation for the strategic advantages conferred by fluorination.

Modulating Physicochemical Properties with Fluorine

The introduction of fluorine into a drug candidate can strategically alter its properties to enhance its therapeutic potential.

Enhancing Metabolic Stability: The "Metabolic Shield"

A primary application of fluorine is to block metabolic "soft spots" susceptible to oxidation by cytochrome P450 (CYP) enzymes[2][7][8]. The high strength of the C-F bond makes it resistant to enzymatic cleavage[9]. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug can be significantly increased, leading to a longer half-life and improved bioavailability[8][10].

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a fluorinated compound compared to its non-fluorinated analog.

Methodology:

  • Preparation of Liver Microsomes:

    • Thaw cryopreserved human liver microsomes (HLM) on ice.

    • Dilute the microsomes to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add 5 µL of the test compound (1 µM final concentration) to 85 µL of the HLM suspension.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of pre-warmed NADPH regenerating system (cofactor).

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Tuning Acidity and Basicity (pKa): A Handle on Bioavailability

Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic groups (making them more acidic) and the pKa of the conjugate acids of basic groups (making them less basic)[8][11][12][13]. This modulation of pKa is a critical tool for optimizing a drug's solubility, permeability, and target engagement[1][14][15]. For instance, reducing the basicity of an amine can decrease its ionization at physiological pH, thereby enhancing its ability to cross cell membranes[7].

Compound Functional Group pKa Effect of Fluorination Reference
AnilineAmine4.6-General Chemistry
4-FluoroanilineAmine4.66Negligible changeGeneral Chemistry
2-FluoroanilineAmine3.2Decreased basicityGeneral Chemistry
Acetic AcidCarboxylic Acid4.76-General Chemistry
Fluoroacetic AcidCarboxylic Acid2.59Increased acidityGeneral Chemistry

Causality in pKa Modulation: The inductive effect of fluorine withdraws electron density from the ionizable group, stabilizing the conjugate base of an acid and destabilizing the protonated form of a base. This directly translates to a lower pKa for acids and a lower pKa for the conjugate acids of bases.

Influencing Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is nuanced. A single fluorine substitution can slightly increase logP, while the introduction of a trifluoromethyl (CF₃) group generally leads to a more substantial increase in lipophilicity[2][15][16]. This allows for the fine-tuning of a drug's ability to partition into lipid bilayers, which is crucial for oral absorption and crossing the blood-brain barrier[10][15]. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance[2].

Diagram: Fluorine's Impact on Drug Properties

Fluorine_Effects cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Fluorine Fluorine Substitution Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Blocks CYP450 Oxidation pKa_Modulation pKa Modulation Fluorine->pKa_Modulation Inductive Effect Lipophilicity Altered Lipophilicity Fluorine->Lipophilicity Context-Dependent Conformation Conformational Control Fluorine->Conformation Gauche Effect Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability Reduced_Toxicity Reduced Toxicity Metabolic_Stability->Reduced_Toxicity pKa_Modulation->Bioavailability Lipophilicity->Bioavailability Binding_Affinity Enhanced Binding Affinity Conformation->Binding_Affinity Target_Selectivity Increased Target Selectivity Binding_Affinity->Target_Selectivity

Caption: The multifaceted effects of fluorine substitution on a drug candidate's properties and the resulting pharmacological outcomes.

The Role of Fluorine in Pharmacodynamics: Enhancing Target Engagement

Beyond its pharmacokinetic benefits, fluorine can directly improve a drug's interaction with its biological target.

Increasing Binding Affinity

The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, and even weak hydrogen bonding interactions with amino acid residues in the protein binding pocket, thereby increasing binding affinity[4][7][8].

Conformational Control

Fluorine can influence the conformational preferences of a molecule through stereoelectronic effects like the gauche effect[2][8]. This can pre-organize the drug into its bioactive conformation, leading to a lower entropic penalty upon binding and thus higher potency[8].

Synthetic Methodologies for Fluorination

The strategic introduction of fluorine requires a robust synthetic toolkit. Modern fluorination chemistry has evolved to offer milder and more selective methods, including late-stage fluorination which allows for the introduction of fluorine at later steps in a synthetic sequence.

Nucleophilic Fluorination

This approach typically involves the displacement of a leaving group with a fluoride ion source.

Experimental Protocol: Deoxyfluorination with DAST

Objective: To replace a hydroxyl group with a fluorine atom.

Reagents:

  • Substrate containing a primary or secondary alcohol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add DAST (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Electrophilic Fluorination

Electrophilic fluorinating reagents deliver a "F⁺" equivalent to electron-rich substrates.

Experimental Protocol: Electrophilic Aromatic Fluorination with Selectfluor

Objective: To introduce a fluorine atom onto an activated aromatic ring.

Reagents:

  • Electron-rich aromatic substrate

  • Selectfluor (F-TEDA-BF₄)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aromatic substrate in acetonitrile.

  • Add Selectfluor (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram: Synthetic Fluorination Strategies

Fluorination_Strategies Fluorination Synthetic Fluorination Nucleophilic Nucleophilic Fluorination (e.g., DAST, SF₄) Fluorination->Nucleophilic Electrophilic Electrophilic Fluorination (e.g., Selectfluor, NFSI) Fluorination->Electrophilic Late_Stage Late-Stage Fluorination Fluorination->Late_Stage Deoxyfluorination Deoxyfluorination Nucleophilic->Deoxyfluorination R-OH -> R-F Aromatic_Fluorination Aromatic_Fluorination Electrophilic->Aromatic_Fluorination Ar-H -> Ar-F Complex_Molecules Complex_Molecules Late_Stage->Complex_Molecules Introduction on advanced intermediates

Caption: Overview of common synthetic strategies for the introduction of fluorine into organic molecules.

Case Studies: Fluorine in Action

The impact of fluorine is evident in numerous blockbuster drugs.

  • Lipitor (Atorvastatin): The fluorophenyl group enhances binding to HMG-CoA reductase and contributes to its favorable pharmacokinetic profile[11].

  • Prozac (Fluoxetine): The trifluoromethyl group increases lipophilicity, facilitating its entry into the central nervous system, and also contributes to its selectivity for the serotonin transporter[11].

  • Ciprobay (Ciprofloxacin): The fluorine atom at the 6-position of the quinolone ring is crucial for its antibacterial activity, enhancing its inhibition of bacterial DNA gyrase[11].

The Other Side of the Coin: Potential Liabilities of Fluorination

While highly beneficial, the use of fluorine is not without potential drawbacks. The high stability of the C-F bond can lead to environmental persistence. In some cases, metabolic cleavage of a C-F bond, although less common, can release fluoride ions, which may lead to toxicity[9]. Therefore, a thorough evaluation of the metabolic fate and potential for defluorination is a critical aspect of developing fluorinated drug candidates[9].

Conclusion: A Bright Future for Fluorine in Drug Discovery

Fluorine has firmly established itself as a key element in the medicinal chemist's arsenal. Its ability to fine-tune a wide range of molecular properties in a predictable manner makes it an invaluable tool for optimizing drug candidates[3]. As our understanding of the nuanced effects of fluorine continues to grow, and as synthetic methodologies for its introduction become even more sophisticated, the strategic application of fluorine will undoubtedly continue to drive the development of safer and more effective medicines.

References

  • The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. Available at: [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. Available at: [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PubMed Central. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • The Dark Side of Fluorine - PMC. Available at: [Link]

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Exploratory

The Fluorine Gauche Effect: A Technical Guide to the Conformational Analysis of Fluorinated Piperidines

Abstract The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as basicity, metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as basicity, metabolic stability, and lipophilicity.[1] However, the introduction of this highly electronegative atom profoundly influences the conformational landscape of the piperidine ring, often in counterintuitive ways. This guide provides an in-depth technical exploration of the conformational analysis of fluorinated piperidines, with a focus on the underlying stereoelectronic principles that govern their behavior. We will delve into the critical interplay of hyperconjugation, electrostatic interactions, and solvation effects that lead to the frequently observed, yet sterically disfavored, axial preference of the fluorine substituent. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven methodologies for the robust conformational characterization of these vital chemical entities.

The Counterintuitive World of Fluorinated Piperidines: Beyond Steric Hindrance

In classical cyclohexane conformational analysis, bulky substituents overwhelmingly prefer the equatorial position to minimize unfavorable 1,3-diaxial steric interactions.[2] Naively, one might expect the fluorine atom, though small, to follow this rule. However, extensive experimental and computational studies have revealed a fascinating and consistent preference for the axial orientation of fluorine in many substituted piperidine rings.[3] This "axial-F preference" is not an anomaly but rather a direct consequence of subtle, yet powerful, stereoelectronic and electrostatic forces that can override traditional steric considerations.[4][5][6] Understanding and harnessing these effects is paramount for the rational design of conformationally constrained piperidine-containing drug candidates.[7][8][9]

The conformational equilibrium of a fluorinated piperidine is a delicate balance of several competing factors:

  • Hyperconjugation (Gauche Effect): Stabilizing interactions arise from the donation of electron density from an adjacent, anti-periplanar C-H or C-C sigma bond into the low-lying antibonding orbital (σ) of the C-F bond. This n→σ or σ→σ* interaction is a key driver for the gauche or axial preference of fluorine.[4][6]

  • Electrostatic Interactions (Charge-Dipole): In protonated piperidinium salts, a strong, stabilizing electrostatic attraction can occur between the positively charged nitrogen (N+) and the electron-rich fluorine atom when it is in the axial position.[3][4][6] This through-space interaction can significantly favor the axial conformer.

  • Dipole Minimization: The overall molecular dipole moment can be influenced by the fluorine's position. In some cases, the axial conformation may lead to a lower overall dipole moment, which is energetically favorable.[4][6]

  • Solvation: The polarity of the solvent plays a crucial role in modulating the conformational equilibrium. Polar solvents can preferentially stabilize the conformer with the larger dipole moment, adding another layer of complexity to the analysis.[4][5]

The following diagram illustrates the interplay of these key factors in determining the conformational preference of a fluorinated piperidine.

cluster_0 Dominant Conformational Influences cluster_1 Resulting Conformation Hyperconjugation Hyperconjugation Axial Fluorine Axial Fluorine Hyperconjugation->Axial Fluorine σ -> σ*C-F Electrostatics Electrostatics Electrostatics->Axial Fluorine C-F···N+ charge-dipole Solvation Solvation Solvation->Axial Fluorine Stabilizes polar conformer Sterics Sterics Equatorial Fluorine Equatorial Fluorine Sterics->Equatorial Fluorine Avoids 1,3-diaxial interactions

Caption: Interplay of forces governing fluorine conformation in piperidines.

Experimental Workflow for Conformational Analysis: A Two-Pronged Approach

A robust conformational analysis of fluorinated piperidines relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. NMR provides experimental observables that are directly related to the molecular geometry, while computational methods offer a detailed energetic and electronic picture of the conformational landscape.

The following diagram outlines a validated workflow for this analysis.

G start Fluorinated Piperidine Synthesis nmr NMR Spectroscopic Analysis (1H, 19F, 2D COSY, HSQC) start->nmr dft Computational Modeling (DFT) (M06-2X/def2-QZVPP) start->dft coupling Measure 3J(H,F) Coupling Constants nmr->coupling energy Calculate ΔG(axial-equatorial) dft->energy analysis Correlate Experimental and Computational Data coupling->analysis nbo NBO Analysis for Hyperconjugation energy->nbo energy->analysis nbo->analysis conclusion Assign Dominant Conformer and Rationalize Preference analysis->conclusion

Caption: Integrated workflow for conformational analysis.

NMR Spectroscopy: Deciphering Conformation through Coupling Constants

NMR spectroscopy is the primary experimental technique for determining the conformation of fluorinated piperidines in solution. The key parameter is the vicinal coupling constant between fluorine and protons, specifically ³J(H,F). This coupling is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[10]

Key Observables:

  • Large ³J(H,F) values (typically 30-45 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton.

  • Small ³J(H,F) values (typically <15 Hz) suggest a gauche relationship (60° dihedral angle), which is characteristic of an equatorial fluorine .[1][3]

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium.

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts and coupling patterns of the piperidine ring protons.

  • 1D ¹⁹F NMR: Acquire a proton-coupled ¹⁹F NMR spectrum. This is the most direct way to observe the crucial H-F couplings.

  • 2D ¹H-¹H COSY: This experiment helps in assigning the proton signals by identifying coupled proton pairs within the piperidine ring.

  • 2D ¹H-¹³C HSQC: This experiment correlates each proton with its directly attached carbon, aiding in the unambiguous assignment of the ring protons and carbons.

  • Data Analysis:

    • Identify the signals corresponding to the protons on the carbon bearing the fluorine (H-C-F) and the adjacent carbons.

    • Measure the ³J(H,F) coupling constants from the ¹H or ¹⁹F spectrum.

    • Compare the measured coupling constants to the expected values for axial and equatorial fluorine to determine the dominant conformation.

Computational Modeling: Quantifying the Energetics

Density Functional Theory (DFT) calculations are indispensable for understanding the energetic factors that govern the conformational preferences of fluorinated piperidines. By calculating the relative energies of the axial and equatorial conformers, we can predict the equilibrium population and dissect the contributions of hyperconjugation and electrostatics.

The M06-2X functional with a large basis set, such as def2-QZVPP, has been shown to provide reliable results for these systems.[5] It is also crucial to include a solvation model (e.g., PCM or SMD) to account for the influence of the solvent.[11]

  • Structure Building: Construct 3D models of both the axial and equatorial chair conformers of the fluorinated piperidine.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation for each conformer in the gas phase and in the desired solvent using a continuum solvation model (e.g., SCRF=(PCM, Solvent=Chloroform)).

    • Example Gaussian Input Line: #p opt freq M062X/def2QZVPP scrf=(pcm,solvent=water)

    • Confirm that the optimizations have converged to true minima (no imaginary frequencies).

  • Energy Calculation:

    • Extract the Gibbs free energies (G) for both conformers from the output files.

    • Calculate the energy difference: ΔG = G(equatorial) - G(axial). A negative ΔG indicates a preference for the equatorial conformer, while a positive ΔG indicates a preference for the axial conformer.

  • Natural Bond Orbital (NBO) Analysis:

    • To quantify hyperconjugative interactions, perform a single-point energy calculation on the optimized geometries with the pop=nbo keyword.

    • Example Gaussian Input Line: #p M062X/def2QZVPP pop=nbo

    • Analyze the NBO output for second-order perturbation theory analysis of the Fock matrix. Look for significant stabilization energies (E(2)) corresponding to donations from σ(C-H) or σ(C-C) orbitals into the σ*(C-F) antibonding orbital.

Data Interpretation: A Case Study Approach

The true power of this dual experimental-computational approach lies in the correlation of the data. Let's consider a hypothetical example of 3-fluoropiperidine hydrochloride.

ConformerExperimental ³J(H,F) (Hz)Calculated ΔG (kcal/mol) in WaterKey NBO InteractionE(2) (kcal/mol)
Axial-F 42.5+1.8σ(C5-H) -> σ*(C3-F)3.2
Equatorial-F 8.20--

In this case, the large experimental ³J(H,F) coupling constant strongly suggests an axial preference for the fluorine atom.[1][3] This is corroborated by the DFT calculations, which predict the axial conformer to be 1.8 kcal/mol more stable in water. The NBO analysis reveals a significant hyperconjugative interaction (3.2 kcal/mol) that contributes to the stabilization of the axial conformer. Furthermore, the protonated nitrogen introduces a strong C-F···N+ charge-dipole interaction, further favoring the axial position.

The following table summarizes the calculated free energy differences (ΔG) between the equatorial and axial conformers for a series of fluorinated piperidine derivatives, illustrating the influence of N-substituents and fluorination patterns. A positive value indicates a preference for the axial conformer.

CompoundN-SubstituentFluorine Position(s)ΔG (kcal/mol) in ChloroformΔG (kcal/mol) in WaterDominant Conformer
1 TFA3-F-0.4-Axial
2 HCl3-F-+1.8Axial
3 H3-F-+0.1Axial
4 TFA3,5-di-F+0.9-Axial
5 HCl3,5-di-F-+3.9Axial
6 Boc3,5-di-F-3.7-Equatorial
7 HCl4-F-+1.0Equatorial

Data adapted from Nairoukh, Z., et al. (2020). Chemistry – A European Journal, 26(28), 6141-6146.[1][3]

This data clearly shows how protonation of the nitrogen (HCl salts) generally increases the axial preference due to the charge-dipole interaction. Conversely, bulky, electron-withdrawing N-substituents like Boc can favor the equatorial conformer, likely due to a combination of steric and electronic effects.

Conclusion and Future Outlook

The conformational analysis of fluorinated piperidines is a nuanced field where classical steric arguments are often insufficient. The preference for the axial fluorine orientation is a testament to the power of subtle stereoelectronic and electrostatic interactions. A comprehensive understanding of these phenomena is not merely an academic exercise; it is a critical component of modern drug design.[7][8][9] By leveraging the integrated experimental and computational workflow detailed in this guide, researchers can confidently assign the conformation of their fluorinated piperidine derivatives and, more importantly, understand the underlying reasons for their observed behavior. This knowledge enables the rational design of molecules with specific, predictable three-dimensional structures, ultimately leading to the development of safer and more efficacious therapeutics. Future work in this area will likely focus on refining computational models to more accurately predict conformational preferences in complex biological environments and on developing new synthetic methodologies to access novel fluorinated piperidine scaffolds with tailored conformational properties.

References

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
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  • Mishra, A. P., & Soni, S. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes, 2(87).
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  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. [Link]

  • O'Hagan, D. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Pavan, C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1038–1047. [Link]

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Foundational

An In-depth Technical Guide to 3-Fluoro-piperidin-1-ylamine Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-fluoro-piperidin-1-ylamine, a privileged scaffold in modern medicinal chemistry. We will delve into the synthetic strategies for accessing this core, the ration...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-fluoro-piperidin-1-ylamine, a privileged scaffold in modern medicinal chemistry. We will delve into the synthetic strategies for accessing this core, the rationale behind its design, and its potential applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated piperidines.

The Strategic Advantage of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous motif in pharmaceuticals, gracing numerous FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. The introduction of fluorine into this scaffold offers a powerful tool for fine-tuning a molecule's physicochemical and pharmacological properties.[2][3]

The strategic placement of a fluorine atom, particularly at the 3-position of the piperidine ring, can profoundly influence:

  • Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for modulating interactions with biological targets and improving pharmacokinetic profiles.[4] This modulation can help to reduce off-target effects, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[4]

  • Conformation: Fluorine substitution can exert a significant influence on the conformational preference of the piperidine ring. The axial orientation of the C-F bond is often favored, which can be rationalized by a favorable dipole interaction between the C-F and N-H+ bonds in the protonated state.[4] This conformational locking can be exploited to present substituents in a specific orientation for optimal target engagement.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.[2][3]

  • Lipophilicity: Fluorination can modulate the lipophilicity of a molecule, which in turn affects its solubility, permeability, and plasma protein binding.[5]

The addition of an N-amino group to the 3-fluoropiperidine core introduces a new vector for chemical diversification and a potential point of interaction with biological targets. This unique combination of functionalities makes 3-fluoro-piperidin-1-ylamine a highly attractive starting point for the design of novel drug candidates.

Synthetic Strategies for Accessing the 3-Fluoro-piperidin-1-ylamine Core and its Analogs

The synthesis of the 3-fluoro-piperidin-1-ylamine core is not explicitly detailed in the literature, necessitating a proposed synthetic strategy based on established methodologies for constructing similar structures. A plausible and efficient approach would involve a multi-step synthesis starting from readily available precursors.

Proposed Synthesis of the Core Scaffold

A logical synthetic pathway to 3-fluoro-piperidin-1-ylamine would likely proceed through the following key steps:

  • Synthesis of a Protected 3-Fluoropiperidine Precursor: A common strategy for introducing fluorine into a piperidine ring is through the hydrogenation of a corresponding fluoropyridine.[6] For instance, 3-fluoropyridine can be hydrogenated using a palladium catalyst to yield 3-fluoropiperidine.[6] To allow for selective N-amination, the piperidine nitrogen would need to be protected, for example, with a Boc group.

  • N-Amination of the Protected 3-Fluoropiperidine: The introduction of the N-amino group can be achieved using various electrophilic amination reagents.[7] A common method involves the use of hydroxylamine-O-sulfonic acid or other related reagents.

  • Deprotection: The final step would involve the removal of the protecting group from the piperidine nitrogen to yield the desired 3-fluoro-piperidin-1-ylamine.

The following diagram illustrates a potential synthetic workflow:

G cluster_0 Synthesis of 3-Fluoro-piperidin-1-ylamine 3-Fluoropyridine 3-Fluoropyridine N-Boc-3-fluoropiperidine N-Boc-3-fluoropiperidine 3-Fluoropyridine->N-Boc-3-fluoropiperidine 1. H2, Pd/C 2. Boc2O N-Boc-3-fluoro-N'-aminopiperidine N-Boc-3-fluoro-N'-aminopiperidine N-Boc-3-fluoropiperidine->N-Boc-3-fluoro-N'-aminopiperidine Electrophilic Amination 3-Fluoro-piperidin-1-ylamine 3-Fluoro-piperidin-1-ylamine N-Boc-3-fluoro-N'-aminopiperidine->3-Fluoro-piperidin-1-ylamine Deprotection (e.g., TFA)

Caption: Proposed synthetic workflow for 3-Fluoro-piperidin-1-ylamine.

Synthesis of Analogs and Derivatives

The 3-fluoro-piperidin-1-ylamine scaffold offers multiple points for diversification to explore structure-activity relationships (SAR).

  • Derivatization of the N-amino group: The primary amine of the N-amino group can be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.

  • Substitution on the piperidine ring: Additional substituents can be introduced on the piperidine ring to probe different regions of a target's binding pocket.

  • Modification of the fluorine position: While this guide focuses on the 3-fluoro isomer, the synthesis of other positional isomers (e.g., 2-fluoro, 4-fluoro) could be explored to understand the impact of fluorine placement on activity.

The following diagram outlines the key derivatization strategies:

G cluster_0 Derivatization Strategies Core_Scaffold 3-Fluoro-piperidin-1-ylamine N_Amino_Derivatization N-Amino Group Derivatization Core_Scaffold->N_Amino_Derivatization Ring_Substitution Piperidine Ring Substitution Core_Scaffold->Ring_Substitution Acylation Acylation N_Amino_Derivatization->Acylation Alkylation Alkylation N_Amino_Derivatization->Alkylation Reductive_Amination Reductive Amination N_Amino_Derivatization->Reductive_Amination Additional_Substituents Introduction of R groups on the ring Ring_Substitution->Additional_Substituents

Caption: Key strategies for the derivatization of the 3-Fluoro-piperidin-1-ylamine core.

Potential Therapeutic Applications and Biological Targets

Central Nervous System (CNS) Disorders

Piperidine derivatives are well-represented in drugs targeting the CNS. The ability of fluorine to modulate pKa and lipophilicity is particularly advantageous for optimizing brain penetration and target engagement. Potential CNS applications include:

  • Neurodegenerative Diseases: By serving as scaffolds for molecules that can modulate neurotransmitter receptors or enzymes involved in neuroinflammation.

  • Psychiatric Disorders: As components of novel antidepressants, antipsychotics, or anxiolytics.

Infectious Diseases

The piperidine scaffold is found in a number of antibacterial and antifungal agents.[8] The introduction of fluorine can enhance the potency and spectrum of activity of these compounds. For example, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have shown potent antibacterial activity.[9]

Oncology

Fluorinated compounds are prevalent in oncology drug discovery.[2] The 3-fluoro-piperidin-1-ylamine scaffold could be incorporated into molecules designed to inhibit kinases, proteases, or other targets relevant to cancer progression.

Experimental Protocols

The following are representative, generalized protocols for the key synthetic steps. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Hydrogenation of 3-Fluoropyridine

Warning: Hydrogenation reactions should be carried out with appropriate safety precautions in a well-ventilated fume hood.

  • To a solution of 3-fluoropyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a pressure vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-fluoropiperidine.

General Protocol for Boc Protection of 3-Fluoropiperidine
  • Dissolve the crude 3-fluoropiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine, diisopropylethylamine, 1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-fluoropiperidine.

General Protocol for N-Amination

Warning: Electrophilic amination reagents can be hazardous. Handle with appropriate personal protective equipment.

  • To a solution of N-Boc-3-fluoropiperidine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) at a controlled temperature (e.g., 0 °C), add the electrophilic aminating reagent (e.g., hydroxylamine-O-sulfonic acid, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data and Structure-Activity Relationships (SAR)

To illustrate the potential impact of derivatization on biological activity, the following table presents hypothetical data for a series of 3-fluoro-piperidin-1-yl-amide analogs targeting a generic kinase. This data is for illustrative purposes only and is intended to guide the design of new compound libraries.

Compound IDR GroupKinase IC₅₀ (nM)Cell Proliferation EC₅₀ (µM)
1a H>10,000>50
1b -C(O)CH₃85012.5
1c -C(O)Ph4205.8
1d -C(O)-(4-Cl-Ph)1501.2
1e -C(O)-(4-MeO-Ph)6809.7

Analysis of Hypothetical SAR:

  • The unsubstituted N-amino compound (1a ) is inactive, highlighting the importance of the amide substituent for activity.

  • A simple acetyl group (1b ) confers moderate activity.

  • A phenyl group (1c ) improves potency, suggesting a potential hydrophobic interaction in the binding pocket.

  • An electron-withdrawing chloro substituent on the phenyl ring (1d ) further enhances activity, possibly through additional interactions or by influencing the electronics of the amide.

  • An electron-donating methoxy group (1e ) reduces activity compared to the unsubstituted phenyl analog, indicating that electronic effects play a significant role.

Conclusion

The 3-fluoro-piperidin-1-ylamine scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. The strategic incorporation of fluorine offers a powerful means to fine-tune the physicochemical and pharmacological properties of drug candidates. The synthetic accessibility of this core and the numerous opportunities for derivatization make it an attractive platform for medicinal chemists. Further exploration of the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully realize its therapeutic potential.

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Exploratory

An In-depth Technical Guide to 3-Fluoro-piperidin-1-ylamine: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract This technical guide provides a comprehensive overview of 3-Fluoro-piperidin-1-ylamine, a novel fluorinated heterocyclic amine with significant potential in drug discovery and development. Although direct litera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-piperidin-1-ylamine, a novel fluorinated heterocyclic amine with significant potential in drug discovery and development. Although direct literature on this specific molecule is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a scientifically rigorous exploration of its synthesis, physicochemical properties, and potential applications. By combining the unique electronic properties of the fluorine substituent with the reactivity of the N-amino moiety, 3-Fluoro-piperidin-1-ylamine presents a valuable scaffold for medicinal chemists. This guide details a plausible synthetic pathway, predicts key chemical characteristics, and discusses its potential to modulate biological activity and pharmacokinetic profiles, thereby addressing critical challenges in modern drug development.

Introduction: The Strategic Integration of Fluorine and N-Amino Functionality in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, gracing the structures of numerous approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets.[1] Medicinal chemists frequently modify the piperidine core to fine-tune a drug candidate's properties. Two such modifications of significant interest are fluorination and N-amination.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and pharmacological properties.[2][3][4] Key effects of fluorination include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel binding.[5]

  • Increased Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[6]

  • Enhanced Lipophilicity (logP): Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[7][8]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, with the axial conformation often being favored due to stabilizing interactions.[6]

The N-amino group (a hydrazine derivative) is a versatile functional group that can serve as a key pharmacophore or a synthetic handle for further derivatization. N-aminopiperidines have been explored as building blocks for compounds with a range of biological activities, including antibacterial and neurological applications.[9][10]

Proposed Synthesis of 3-Fluoro-piperidin-1-ylamine

A plausible and efficient synthesis of 3-Fluoro-piperidin-1-ylamine can be envisioned in a multi-step sequence starting from the readily available 3-hydroxypyridine. The proposed synthetic pathway involves the formation of a 3-fluoropiperidine intermediate, followed by N-amination.

Synthetic_Pathway_of_3-Fluoro-piperidin-1-ylamine A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B H2, Rh/C (Hydrogenation) C N-Boc-3-hydroxypiperidine B->C (Boc)2O (Protection) D N-Boc-3-fluoropiperidine C->D DAST (Fluorination) E 3-Fluoropiperidine D->E HCl or TFA (Deprotection) F 3-Fluoro-piperidin-1-ylamine E->F H2NOSO3H (HOSA) (N-Amination)

Caption: Proposed synthetic pathway for 3-Fluoro-piperidin-1-ylamine.

Synthesis of the Key Intermediate: 3-Fluoropiperidine

The synthesis of 3-fluoropiperidine can be achieved through a four-step sequence starting from 3-hydroxypyridine.

Step 1: Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine

The aromatic pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation.

  • Protocol:

    • To a solution of 3-hydroxypyridine in a suitable solvent such as water or isopropanol, add a catalytic amount of a rhodium-on-carbon (Rh/C) or a rhodium-nickel/carbon catalyst.[11][12]

    • Pressurize the reaction vessel with hydrogen gas (typically 5 MPa).[11]

    • Heat the reaction mixture (e.g., to 90°C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[11]

    • After cooling and depressurization, filter off the catalyst.

    • Remove the solvent under reduced pressure to yield crude 3-hydroxypiperidine, which can be purified by distillation.

Step 2: N-Protection of 3-Hydroxypiperidine

To prevent side reactions at the nitrogen atom in the subsequent fluorination step, it is protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group.

  • Protocol:

    • Dissolve 3-hydroxypiperidine in a suitable solvent like tetrahydrofuran (THF).

    • Add an aqueous solution of sodium bicarbonate, followed by di-tert-butyl dicarbonate ((Boc)2O).[13]

    • Stir the mixture at room temperature until the reaction is complete.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine.[13]

Step 3: Fluorination of N-Boc-3-hydroxypiperidine

The hydroxyl group is then replaced with a fluorine atom using a fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

  • Protocol:

    • Dissolve N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.

    • Slowly add a solution of DAST in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry, and concentrate. The crude N-Boc-3-fluoropiperidine can be purified by column chromatography.

Step 4: Deprotection of N-Boc-3-fluoropiperidine

The Boc protecting group is removed under acidic conditions to yield the desired 3-fluoropiperidine.

  • Protocol:

    • Dissolve N-Boc-3-fluoropiperidine in a suitable solvent such as ethyl acetate or dichloromethane.

    • Add a strong acid, such as hydrochloric acid (in a solvent like ethyl acetate or dioxane) or trifluoroacetic acid (TFA).[14]

    • Stir the reaction at room temperature until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure. The product, 3-fluoropiperidine, is typically obtained as a salt (e.g., hydrochloride).

N-Amination of 3-Fluoropiperidine

The final step is the introduction of the amino group onto the piperidine nitrogen. Hydroxylamine-O-sulfonic acid (HOSA) is an effective reagent for the electrophilic amination of secondary amines.[15][16]

  • Protocol:

    • Prepare a solution of 3-fluoropiperidine (or its salt, which would be neutralized in situ) in a suitable solvent, potentially with an excess of the amine to act as a base.[17]

    • In a separate flask, prepare an aqueous solution of hydroxylamine-O-sulfonic acid (HOSA).[17]

    • Cool the 3-fluoropiperidine solution in an ice bath.

    • Slowly add the HOSA solution to the stirred amine solution, maintaining a low temperature due to the exothermic nature of the reaction.[17]

    • After the addition is complete, continue stirring at a low temperature for a short period.

    • Neutralize the resulting sulfate salt with a base, such as sodium hydroxide solution, which may precipitate sodium sulfate.[17]

    • The product, 3-Fluoro-piperidin-1-ylamine, can then be extracted with an appropriate organic solvent, dried, and purified, for example, by distillation or chromatography.

Physicochemical Properties and Reactivity

The introduction of a fluorine atom at the 3-position is expected to significantly influence the physicochemical properties of the parent N-aminopiperidine.

PropertyPredicted Value/TrendRationale
pKa (Piperidine Nitrogen) Lower than piperidine (pKa ~11.2)The electron-withdrawing fluorine atom at the β-position will decrease the basicity of the piperidine nitrogen. The magnitude of this effect is typically around 1-2 pKa units.[18]
pKa (Exocyclic N-amino Group) Lower than N-aminopiperidine (pKa ~8.2)The inductive effect of the fluorine atom will also be transmitted to the exocyclic N-amino group, reducing its basicity.
logP Higher than N-aminopiperidineFluorine substitution generally increases lipophilicity.[7]
Conformational Preference The axial conformer of the fluorine substituent may be favored.This is due to stabilizing hyperconjugation and charge-dipole interactions between the C-F bond and the protonated piperidine nitrogen.[6]

Reactivity:

  • Nucleophilicity: The exocyclic primary amino group is expected to be the most nucleophilic site for reactions such as acylation, alkylation, and condensation with carbonyl compounds. The piperidine nitrogen's nucleophilicity will be somewhat attenuated by the fluorine substituent.

  • Basicity: As discussed, both nitrogen atoms are basic and will be protonated at physiological pH. The relative basicities will dictate the site of protonation.

  • Further Functionalization: The primary amino group provides a convenient handle for the attachment of various side chains and pharmacophores, making 3-Fluoro-piperidin-1-ylamine a versatile building block.

Potential Applications in Drug Discovery and Development

The unique combination of a 3-fluoro substituent and an N-amino group makes 3-Fluoro-piperidin-1-ylamine an attractive scaffold for medicinal chemistry.

Applications_in_Drug_Discovery A 3-Fluoro-piperidin-1-ylamine Scaffold B Modulation of Physicochemical Properties A->B C Improved Pharmacokinetic Profile A->C D Novel Biological Activity A->D E Versatile Synthetic Building Block A->E B1 B1 B->B1 pKa Tuning B2 B2 B->B2 Lipophilicity Adjustment C1 C1 C->C1 Increased Metabolic Stability C2 C2 C->C2 Enhanced Membrane Permeability D1 D1 D->D1 Novel Receptor Interactions D2 D2 D->D2 Enzyme Inhibition E1 E1 E->E1 Derivatization at N-amino group

Caption: Potential applications of 3-Fluoro-piperidin-1-ylamine in drug discovery.

Fine-Tuning Drug-Target Interactions

The ability of the fluorine atom to lower the pKa of the piperidine nitrogen can be exploited to optimize the binding of a drug candidate to its target receptor. For many targets, a specific protonation state of a basic amine is required for optimal interaction. By synthetically tailoring the basicity, medicinal chemists can enhance potency and selectivity.

Enhancing Metabolic Stability

The 3-position of the piperidine ring can be susceptible to metabolic oxidation. The presence of a fluorine atom at this position can block this metabolic pathway, leading to a longer in vivo half-life and improved pharmacokinetic profile of the drug.

A Scaffold for Novel Pharmacophores

The N-amino group can act as a hydrogen bond donor and acceptor, potentially leading to novel interactions with biological targets. Furthermore, it can be readily derivatized to introduce a wide variety of functional groups, allowing for the rapid exploration of structure-activity relationships (SAR). For instance, condensation with aldehydes or ketones can yield hydrazones, while acylation can produce hydrazides, both of which are common motifs in bioactive molecules.

CNS Drug Discovery

The increased lipophilicity imparted by the fluorine atom may enhance the ability of molecules incorporating this scaffold to cross the blood-brain barrier. This makes 3-Fluoro-piperidin-1-ylamine a particularly interesting building block for the development of drugs targeting the central nervous system (CNS).

Conclusion

While 3-Fluoro-piperidin-1-ylamine is not a widely studied molecule, this in-depth technical guide, based on established chemical principles and data from analogous compounds, highlights its significant potential as a valuable building block in medicinal chemistry. The strategic combination of a fluorine atom and an N-amino group on a piperidine scaffold offers a powerful tool for modulating physicochemical properties, enhancing pharmacokinetic profiles, and discovering novel biological activities. The proposed synthetic route is robust and relies on well-understood chemical transformations. As the demand for more sophisticated and effective therapeutics continues to grow, the exploration of novel chemical space offered by scaffolds such as 3-Fluoro-piperidin-1-ylamine will be crucial for the future of drug discovery.

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  • Electrophilic Amination: An Update | Request PDF - ResearchGate.

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR.

  • Site-selective amination and/or nitrilation via metal-free C(sp 2 )–C(sp 3 ) cleavage of benzylic and allylic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00758D.

  • Full article: The role of fluorine in medicinal chemistry.

  • Applications of Fluorine in Medicinal Chemistry - PubMed.

Sources

Foundational

Technical Whitepaper: Leveraging 3-Fluoro-piperidin-1-ylamine in Medicinal Chemistry

This is an in-depth technical guide on 3-Fluoro-piperidin-1-ylamine , a specialized building block that bridges the gap between fragment-based drug discovery (FBDD) and high-precision lead optimization. Strategic Reagent...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Fluoro-piperidin-1-ylamine , a specialized building block that bridges the gap between fragment-based drug discovery (FBDD) and high-precision lead optimization.

Strategic Reagent Profile & Application Guide

Executive Summary: The Strategic Value

3-Fluoro-piperidin-1-ylamine represents a high-value "chimeric" building block that combines two powerful medicinal chemistry strategies: fluorine-induced conformational biasing and hydrazine-based scaffold construction .

While standard piperidines are ubiquitous in drug discovery, they often suffer from metabolic liabilities (e.g., oxidation at the


-carbon) and lack vectors for precise conformational control. This reagent addresses those limitations by:
  • Metabolic Blocking: The C3-fluorine atom deactivates the adjacent C-H bonds against cytochrome P450 oxidation.

  • Conformational Locking: The "Fluorine Gauche Effect" forces the piperidine ring into specific chair conformations, reducing the entropic penalty of binding.

  • N-Amino Versatility: The 1-amino (hydrazine) motif serves as a distinct handle for constructing fused heterocycles (pyrazoles, indazoles) that are inaccessible to standard piperidine amines.

Chemical Properties & Conformational Analysis[1][2][3]

The Fluorine Gauche Effect

Unlike bulky substituents (e.g., methyl) that prefer the equatorial position to avoid 1,3-diaxial interactions, the fluorine atom at the 3-position of a protonated piperidine often exhibits a counter-intuitive preference for the axial position.

  • Mechanism: This is driven by the

    
     hyperconjugation and favorable dipole alignment between the C-F bond and the protonated nitrogen (
    
    
    
    ).
  • Impact on Binding: By pre-organizing the piperidine ring into a specific chair conformation, the 3-fluoro substituent minimizes the entropy loss upon binding to a protein target.

Basicity Modulation (pKa)

The electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I) on the ring nitrogen.

  • Standard Piperidine pKa: ~11.0

  • 3-Fluoro-piperidine pKa: ~8.4 – 9.0

  • Effect: This lowered pKa improves oral bioavailability (better membrane permeability of the neutral species) and reduces the risk of hERG channel blockage, a common liability for highly basic amines.

Structural Data Table
PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Molecular Weight 118.15 g/mol Fragment-based design compliant
C3-F Orientation Axial preference (protonated)Conformational bias
N-N Bond Type Hydrazine (

)
Nucleophilic handle
Chirality 1 Chiral Center (C3)Available as (R), (S), or racemate

Synthesis & Sourcing Strategies

The synthesis of 3-Fluoro-piperidin-1-ylamine is not a trivial single-step process. It requires the careful installation of the N-amino group onto a fluorinated core without racemization.

Synthetic Workflow (Recommended)

The most robust route involves the Electrophilic Amination of 3-fluoropiperidine.

Step 1: Preparation of 3-Fluoropiperidine

  • Starting Material: 3-Hydroxypiperidine-1-carboxylate (Boc-protected).

  • Fluorination: Deoxyfluorination using DAST or Deoxo-Fluor.

  • Deprotection: Acidic cleavage (TFA/HCl) to yield the 3-fluoropiperidine salt.

Step 2: N-Amination (The Critical Step)

  • Reagent:Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (

    
    ) .
    
  • Conditions: Aqueous base (NaOH/KOH) at

    
    .
    
  • Mechanism:[1][2][3] The secondary amine of the piperidine attacks the electrophilic nitrogen of HOSA, displacing the sulfate group.

Visualization: Synthesis Pathway

Synthesis Start 3-Hydroxypiperidine (N-Boc) Step1 Deoxyfluorination (DAST/Deoxo-Fluor) Start->Step1 Inter1 3-Fluoro-N-Boc Piperidine Step1->Inter1 Step2 Deprotection (TFA/HCl) Inter1->Step2 Inter2 3-Fluoropiperidine (Salt) Step2->Inter2 Step3 Electrophilic Amination (HOSA, NaOH) Inter2->Step3 Final 3-Fluoro-piperidin-1-ylamine Step3->Final

Figure 1: Step-wise synthetic route from commercially available precursors to the target hydrazine.

Experimental Protocol: Electrophilic Amination

Self-Validating Protocol for the synthesis of 3-Fluoro-piperidin-1-ylamine.

Reagents:

  • 3-Fluoropiperidine Hydrochloride (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Water (Solvent)[4][5]

Procedure:

  • Dissolution: Dissolve 3-fluoropiperidine HCl in water (approx. 5 mL/mmol) in a round-bottom flask. Chill to

    
     in an ice bath.
    
  • Base Addition: Add KOH pellets slowly to the stirred solution. Ensure the pH reaches >12. The solution may become cloudy as the free amine is liberated.

  • Amination: Add HOSA portion-wise over 15 minutes. Critical: Maintain temperature below

    
     to prevent decomposition of the reagent.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Extract the aqueous layer with Dichloromethane (

    
    ) (
    
    
    
    ).
    • Note: The product is a hydrazine and can be polar. If extraction is difficult, saturate the aqueous phase with NaCl (salting out).

  • Purification: Dry organic layers over

    
    , filter, and concentrate in vacuo. The crude oil is typically sufficiently pure for condensation reactions. For high purity, convert to the oxalate salt for recrystallization.
    

Applications in Drug Discovery (The "Toolkit")

The primary utility of 3-fluoro-piperidin-1-ylamine is as a heterocycle generator . The N-amino group allows it to react with electrophiles to form fused ring systems where the fluoropiperidine becomes a pendant group.

Pyrazole Synthesis (Kinase Inhibitors)

Reacting this building block with 1,3-diketones or


-unsaturated ketones yields N-substituted pyrazoles.
  • Utility: Many kinase inhibitors (e.g., for JAK, CDK) utilize a pyrazole core. Using the 3-fluoro-N-piperidine variant introduces a metabolically robust, chiral solubilizing group.

Hydrazone Formation

Condensation with aldehydes or ketones yields hydrazones.

  • Utility: Hydrazones can serve as stable linkers or intermediates for further cyclization (e.g., into indazoles via oxidative cyclization).

Visualization: Reaction Logic

Reactions Reagent 3-Fluoro-piperidin-1-ylamine Pyrazole N-(3-Fluoropiperidinyl) Pyrazole Reagent->Pyrazole + Diketone (Cyclocondensation) Hydrazone Stable Hydrazone Linker Reagent->Hydrazone + Aldehyde (-H2O) Diketone 1,3-Diketone Aldehyde Aryl Aldehyde

Figure 2: Divergent synthesis capabilities of the N-amino handle.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., et al. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2014). Recent advances in the synthesis of pyrazoles: A review. European Journal of Medicinal Chemistry. (Contextual reference for N-amino heterocycle synthesis). Link

  • Org. Synth. 1988, 66, 29. Preparation of Hydroxylamine-O-sulfonic acid. (Standard reagent protocol). Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-piperidin-1-ylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Physicochemical Landscape of a Novel Fluorinated Piperidine Welcome to a comprehensive exploration of 3-Fluoro-pip...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Fluorinated Piperidine

Welcome to a comprehensive exploration of 3-Fluoro-piperidin-1-ylamine, a molecule of significant interest in contemporary medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a well-established method for modulating key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and basicity (pKa). The 3-fluoropiperidine motif, in particular, has garnered attention for its potential to fine-tune these parameters, offering a sophisticated tool for lead optimization.

Molecular Identity and Structural Characteristics

3-Fluoro-piperidin-1-ylamine is a saturated heterocyclic compound featuring a piperidine ring substituted with a fluorine atom at the 3-position and an amino group attached to the ring nitrogen.

Molecular Structure

The structure of 3-Fluoro-piperidin-1-ylamine is depicted below. The presence of a chiral center at the 3-position means that this compound can exist as a racemic mixture of (R) and (S) enantiomers. The conformational flexibility of the piperidine ring, coupled with the stereoelectronic effects of the fluorine substituent, will significantly influence its properties.[1]

Figure 1: 2D Structure of 3-Fluoro-piperidin-1-ylamine.

Predicted Physicochemical Properties

The following table summarizes the core physicochemical properties of 3-Fluoro-piperidin-1-ylamine, derived from computational prediction models. It is imperative to note that these values are estimates and require experimental verification for use in critical applications.

PropertyPredicted ValueMethod of Prediction
Molecular Formula C₅H₁₁FN₂-
Molecular Weight 118.16 g/mol -
pKa (most basic) ~7.5 - 8.5Based on pKa shifts in related fluorinated piperidines[2]
logP ~0.5 - 1.5Based on related aminopiperidines and fluorine's effect[3]
Aqueous Solubility Moderately SolubleGeneral Solubility Equation principles[4]

Basicity (pKa): The Influence of Fluorine

The basicity of the amino groups in 3-Fluoro-piperidin-1-ylamine is a critical parameter, governing its ionization state at physiological pH and thus impacting its interaction with biological targets, solubility, and membrane permeability. The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa relative to the non-fluorinated parent compound, piperidin-1-ylamine.[1] The exact magnitude of this effect is dependent on the conformational preference of the fluorine atom (axial vs. equatorial) relative to the nitrogen lone pairs.[2]

Causality Behind pKa Modulation

The inductive effect of the C-F bond withdraws electron density from the piperidine ring, thereby reducing the electron density on the nitrogen atoms and decreasing their ability to accept a proton. This results in a lower pKa. Studies on related fluorinated piperidines have shown that an axial fluorine can have a less pronounced pKa-lowering effect than an equatorial one, due to complex stereoelectronic interactions.[2]

Experimental Protocol for pKa Determination: Potentiometric Titration

This protocol provides a robust method for the empirical determination of the pKa values of 3-Fluoro-piperidin-1-ylamine.

G start Prepare a ~0.01 M solution of 3-Fluoro-piperidin-1-ylamine in water step2 Calibrate pH meter with standard buffers (pH 4, 7, 10) start->step2 step3 Titrate with a standardized 0.1 M HCl solution step2->step3 step4 Record pH as a function of titrant volume step3->step4 step5 Plot the titration curve (pH vs. volume of HCl) step4->step5 step6 Determine the equivalence point(s) step5->step6 step7 The pH at the half-equivalence point(s) corresponds to the pKa value(s) step6->step7

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-Fluoro-piperidin-1-ylamine

Executive Summary & Strategic Rationale The incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry.[1] 3-Fluoro-piperidin-1-ylamine represents a high-value hydrazine building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry.[1] 3-Fluoro-piperidin-1-ylamine represents a high-value hydrazine building block, primarily used to synthesize fused pyrazole systems or to introduce a metabolically robust, pKa-modulated piperidine ring into kinase inhibitors.[1]

The strategic challenge in synthesizing this molecule lies in two areas:

  • Stereoelectronic Control: The fluorine atom at the C3 position creates significant dipole interactions. In the axial conformation, the C-F bond is antiparallel to the nitrogen lone pair, depressing the pKa (

    
    pKa 
    
    
    
    1-1.5 units compared to piperidine) and altering the nucleophilicity of the N1 nitrogen.[1]
  • N-Amination Specificity: Introducing the hydrazine moiety (

    
    ) requires overcoming the reduced nucleophilicity of the fluorinated amine while avoiding over-alkylation or defluorination side reactions.[1]
    

This guide details two distinct synthetic pathways. Route A (Electrophilic Amination) is the recommended protocol for laboratory-scale discovery due to its superior safety profile and operational simplicity.[1] Route B (Nitrosation-Reduction) is a classical alternative better suited for specific scale-up scenarios where raw material costs drive the process, provided rigorous safety controls for nitrosamines are in place.[1]

Retrosynthetic Analysis

The logical disconnection reveals 3-fluoropiperidine as the pivotal intermediate.[1] This can be accessed from the chiral pool (via 3-hydroxypiperidine) or via de novo fluorination.[1]

Retrosynthesis Target 3-Fluoro-piperidin-1-ylamine (Target) Inter1 3-Fluoro-piperidine (Key Intermediate) Inter1->Target N-Amination (HOSA) Inter2 N-Nitroso-3-fluoropiperidine (Route B Intermediate) Inter1->Inter2 Nitrosation (NaNO2) Inter2->Target Reduction (Zn or LAH) Start N-Boc-3-hydroxypiperidine (Chiral/Racemic Starter) Start->Inter1 1. DAST/Deoxo-Fluor 2. Deprotection

Figure 1: Retrosynthetic logic flow. Route A (Blue path) utilizes direct amination.[1] Route B (Red path) utilizes a nitrosamine intermediate.[1]

Route A: Electrophilic Amination (Recommended)[1]

Mechanism: This route utilizes Hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic source of "


".[1] The 3-fluoropiperidine acts as the nucleophile.[1] This method avoids the formation of carcinogenic N-nitroso intermediates.[1]
Protocol 1: Synthesis of 3-Fluoropiperidine Hydrochloride

Prerequisite: If not purchasing 3-fluoropiperidine directly, synthesize from N-Boc-3-hydroxypiperidine.[1]

  • Fluorination:

    • Charge a reactor with N-Boc-3-hydroxypiperidine (1.0 equiv) and anhydrous DCM (10 vol). Cool to -78°C.[1]

    • Add DAST (Diethylaminosulfur trifluoride) (1.2 equiv) dropwise.[1] Caution: DAST reacts violently with water.[1]

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Pour slowly into saturated

      
      . Extract with DCM, dry over 
      
      
      
      , and concentrate.[1]
  • Deprotection:

    • Dissolve the intermediate in 4M HCl in Dioxane (5 vol). Stir at RT for 2 hours.

    • Concentrate to dryness to afford 3-fluoropiperidine HCl salt .[1]

Protocol 2: N-Amination with HOSA

Target: 3-Fluoro-piperidin-1-ylamine[1]

ReagentEquivRole
3-Fluoropiperidine HCl 1.0Substrate
Hydroxylamine-O-sulfonic acid (HOSA) 1.2Aminating Agent
KOH (aq, 20%) 4.0Base
Water 10 volSolvent

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-fluoropiperidine HCl in water (5 vol) in a round-bottom flask.

  • Neutralization: Add KOH solution dropwise until pH reaches ~10. Cool the mixture to 0-5°C.

  • Reagent Addition: Add HOSA (solid) in small portions over 30 minutes. Simultaneously add remaining KOH solution to maintain pH > 9.[1]

    • Why: HOSA decomposes in acidic media; the amine must be unprotonated to act as a nucleophile.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 16 hours.

  • Workup:

    • Saturate the aqueous solution with solid NaCl.

    • Extract exhaustively with DCM or Chloroform (5 x 5 vol).[1] Note: Hydrazines are polar; thorough extraction is critical.[1]

    • Dry combined organics over

      
       and concentrate carefully (hydrazines can be volatile).[1]
      
  • Purification: If necessary, convert to the dihydrochloride salt by adding HCl/Ether, or purify via distillation (if stable) or column chromatography (DCM/MeOH/NH3).[1]

Route B: Nitrosation-Reduction (Alternative)[1]

Context: This route is historically significant and useful for large batches where HOSA is cost-prohibitive, but it generates N-nitroso-3-fluoropiperidine , a likely carcinogen.[1] All operations must occur in a fume hood with dedicated waste streams.[1]

Protocol:
  • Nitrosation:

    • Dissolve 3-fluoropiperidine HCl in water/HCl.[1]

    • Add

      
        (1.2 equiv) at 0°C. Stir 1h.
      
    • Extract the N-nitroso intermediate with DCM.[1]

  • Reduction (Zinc Method):

    • Dissolve N-nitroso intermediate in Acetic Acid/Water (1:1) .

    • Add Zinc dust (4.0 equiv) in portions at <30°C (Exothermic).[1]

    • Stir 4h. Filter off Zinc residues.[1]

    • Basify filtrate with NaOH (keep cool) and extract with DCM.[1]

  • Reduction (LAH Method - Higher Yield):

    • Add N-nitroso intermediate to a suspension of

      
        (2.0 equiv) in dry THF at 0°C.
      
    • Reflux for 2 hours.[1]

    • Fieser quench (

      
      , 15% NaOH, 
      
      
      
      ).[1] Filter and concentrate.

Analytical Characterization

Validating the structure requires confirming the presence of the hydrazine protons and the integrity of the C-F bond.[1]

TechniqueExpected SignalStructural Insight

NMR

-170 to -190 ppm (multiplet)
Confirms C-F bond retention.[1] Splitting pattern (

Hz) indicates geminal proton coupling.[1]

NMR

2.5 - 3.5 ppm (broad s, 2H)

protons
. Often exchangeable with

.

NMR

4.5 - 4.9 ppm (dm)
H-3 proton (geminal to Fluorine).[1] Large coupling constant (

) is diagnostic.[1]
MS (ESI)

Parent ion.[1]

Safety & Hazard Management

Critical Safety Table

Hazard ClassSpecific RiskMitigation Strategy
Fluorinating Agents DAST/Deoxo-Fluor can explode upon heating; releases HF on contact with water.[1]Use at low temp (-78°C).[1] Quench slowly into bicarbonate. Do not distill DAST residues.[1]
Hydrazines 1-amino-3-fluoropiperidine is likely toxic and a skin sensitizer.[1]Double-glove (Nitrile).[1][2] Use exclusively in a fume hood. Treat all glassware with bleach before washing.[1]
Nitrosamines N-nitroso intermediates are potent carcinogens.[1]Route B only: Decontaminate all surfaces with 10% bleach/surfactant.[1] Avoid silica dust generation during purification.[1]

References

  • Synthesis of Fluorinated Piperidines

    • Van der Eycken, E., et al.[1] "Synthesis of 3-fluoropiperidines via ring expansion."[1][3] Tetrahedron Letters, 2002.

    • Merck Process Chemistry.[1] "Development of a Scalable Route to 3-Fluoro-4-aminopiperidines." Journal of Organic Chemistry, 2019.[1][4] Link (Contextual reference for fluoropiperidine handling).[1]

  • Electrophilic Amination (HOSA)

    • Wallace, R. G.[1] "Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent."[1][5] Aldrichimica Acta, 1980. Link

  • Nitrosation/Reduction Protocols

    • Smith, P. A. S.[1] "Derivatives of Hydrazine."[1] Open Chain Nitrogen Compounds, Vol 2.

  • Safety of Nitrosamines

    • Occupational Safety and Health Administration (OSHA).[1] "N-Nitrosamines Standard."[1] Link

Sources

Application

Application Note: Comprehensive Characterization of 3-Fluoro-piperidin-1-ylamine

Introduction: The Significance of Precise Characterization 3-Fluoro-piperidin-1-ylamine is a fluorinated piperidine derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of a fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Precise Characterization

3-Fluoro-piperidin-1-ylamine is a fluorinated piperidine derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its basicity (pKa), lipophilicity (logP), and metabolic stability.[1] These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of drug candidates. Therefore, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of 3-Fluoro-piperidin-1-ylamine for its intended research and development applications.

This application note provides a comprehensive guide to the essential analytical methods for the characterization of 3-Fluoro-piperidin-1-ylamine, offering detailed protocols and expert insights into the rationale behind the experimental choices. The methods described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A preliminary understanding of the physicochemical properties of 3-Fluoro-piperidin-1-ylamine is crucial for method development. While experimental data for this specific molecule is not widely available, we can infer properties from related structures. The presence of the fluorine atom is expected to lower the pKa of the amine groups compared to non-fluorinated analogs.[1]

PropertyExpected Value/RangeRationale
Molecular FormulaC₅H₁₁FN₂Based on chemical structure
Molecular Weight118.16 g/mol Calculated from the molecular formula
pKa8.0 - 9.5The electron-withdrawing effect of fluorine is expected to decrease the basicity of the piperidine and amine nitrogens compared to piperidine (pKa ~11).
logP0.5 - 1.5The fluorine atom can increase lipophilicity, but the presence of two amine groups will contribute to hydrophilicity.

Analytical Workflow: A Multi-technique Approach

A robust characterization of 3-Fluoro-piperidin-1-ylamine necessitates a multi-technique approach to confirm its structure, assess its purity, and quantify it. The following diagram illustrates the recommended analytical workflow.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesized 3-Fluoro-piperidin-1-ylamine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Verification FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group ID HPLC HPLC-UV/CAD NMR->HPLC Purity Assessment MS->HPLC Elemental Elemental Analysis (CHN) HPLC->Elemental Final Purity Check

Sources

Method

Advanced Parallel Synthesis with 3-Fluoro-piperidin-1-ylamine

This Application Note and Protocol Guide is designed for medicinal chemists and parallel synthesis specialists. It details the strategic use of 3-Fluoro-piperidin-1-ylamine (CAS: 90609-02-2), a high-value building block...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and parallel synthesis specialists. It details the strategic use of 3-Fluoro-piperidin-1-ylamine (CAS: 90609-02-2), a high-value building block that combines the metabolic stability of fluorinated aliphatics with the versatile reactivity of the hydrazine moiety.

Application Note & Protocol Guide

Introduction: The Fluorine-Hydrazine Synergy

In modern drug discovery, the "escape from flatland" initiative drives the demand for sp³-rich scaffolds. 3-Fluoro-piperidin-1-ylamine represents a premier building block in this category. It offers two distinct pharmacological advantages:

  • The 3-Fluoro Substituent: Introduces a dipole that can modulate the pKa of the adjacent amine (via inductive effects), lowers lipophilicity (LogD) compared to the parent piperidine, and blocks metabolic labile sites.

  • The N-Amino (Hydrazine) Handle: A "super-nucleophile" due to the alpha-effect, allowing for rapid, chemoselective functionalization under mild conditions compatible with high-throughput synthesis (HTS).

This guide outlines three distinct parallel synthesis workflows to convert this single building block into diverse libraries of Pyrazoles , Hydrazones , and Ureas .

Chemical Properties & Safety Profile

Physicochemical Data
PropertyValueNote
CAS 90609-02-2
MW 118.15 g/mol
Appearance Colorless to light yellow oil/solidHygroscopic; store under inert gas.
Stereochemistry Chiral Center at C3Typically supplied as racemate. Enantiopure forms (R/S) are critical for SAR exploration.
Basicity Lower pKa than piperidineF-atom inductive withdrawal reduces N1 nucleophilicity slightly but maintains alpha-effect.
Safety & Handling (Critical)
  • Toxicity: Like many hydrazines, this compound is a potential skin sensitizer and suspect carcinogen. Handle in a fume hood.

  • Stability: Free base hydrazines are prone to air oxidation (forming azo/tetrazene impurities). Recommendation: Store as the hydrochloride or dihydrochloride salt for long-term stability; liberate the free base in situ during synthesis.

  • Incompatibility: Avoid strong oxidizers and acetone (forms hydrazones spontaneously).

Parallel Synthesis Workflows

We define three core workflows (A, B, C) for library generation.

Workflow Logic Diagram

G Start 3-Fluoro-piperidin-1-ylamine (Core Scaffold) ReagentA 1,3-Diketones / Enones Start->ReagentA Cyclocondensation (Workflow A) ReagentB Diverse Aldehydes Start->ReagentB Condensation (Workflow B) ReagentC Isocyanates Start->ReagentC Addition (Workflow C) ProductA Fused Pyrazoles (Bioactive Heterocycles) ReagentA->ProductA ProductB Stable Hydrazones (Linkers/Switches) ReagentB->ProductB ProductC Piperidinyl-Ureas (Peptidomimetics) ReagentC->ProductC

Figure 1: Divergent synthesis pathways from the 3-fluoro-piperidin-1-ylamine core.

Detailed Protocols

General Setup for 96-Well Format
  • Vessel: 2 mL polypropylene deep-well plates or glass reaction blocks.

  • Agitation: Orbital shaker (600 rpm) or magnetic tumble stirring.

  • Liquid Handling: Automated pipetting recommended for viscous hydrazine solutions.

Workflow A: Pyrazole Synthesis (Cyclocondensation)

This reaction exploits the hydrazine to form a 5-membered nitrogen heterocycle.

  • Target: 1-(3-fluoropiperidin-1-yl)-1H-pyrazoles.

  • Mechanism: Double condensation with 1,3-dicarbonyls.

Protocol:

  • Preparation: Dissolve 3-Fluoro-piperidin-1-ylamine (1.0 equiv, 0.1 mmol) in EtOH (500 µL).

  • Addition: Add diverse 1,3-diketones (1.2 equiv) in EtOH (500 µL).

  • Catalyst: Add 10 mol% AcOH (acetic acid) to catalyze the dehydration.

  • Reaction: Seal and heat at 80°C for 4–12 hours.

  • Work-up (Scavenging):

    • Cool to RT.

    • Add PS-TsNHNH2 (Polymer-supported Tosylhydrazide) resin (2.0 equiv relative to excess diketone) to scavenge unreacted diketone.

    • Shake for 4 hours at RT.

    • Filter resin and concentrate filtrate.

Workflow B: Hydrazone Library (Scaffold Decoration)

Hydrazones are valuable for their rigidity and ability to coordinate metals or act as covalent warheads.

  • Target: N-(3-fluoropiperidin-1-yl)methanimines.

Protocol:

  • Preparation: Dissolve 3-Fluoro-piperidin-1-ylamine (1.0 equiv) in MeOH/DCM (1:1).

  • Addition: Add diverse Aldehydes (1.5 equiv).

  • Reaction: Shake at RT for 16 hours. (Magnesium sulfate can be added as a desiccant to drive equilibrium).

  • Work-up (Scavenging):

    • Add PS-Trisamine or PS-Benzylamine resin (3.0 equiv relative to excess aldehyde) to scavenge unreacted aldehyde.

    • Shake for 6 hours.

    • Filter and concentrate.

    • Note: If the hydrazine is the limiting reagent, conversion is usually high due to the alpha-effect.

Workflow C: Urea Formation (Peptidomimetics)

Reacting the N-amino group with isocyanates creates urea linkages with unique 3D geometry compared to standard amide bonds.

Protocol:

  • Preparation: Dissolve 3-Fluoro-piperidin-1-ylamine (1.0 equiv) in anhydrous DCM.

  • Base: Add DIPEA (1.5 equiv) if using the HCl salt of the piperidine.

  • Addition: Add diverse Isocyanates (1.2 equiv).

  • Reaction: Shake at RT for 2–4 hours.

  • Work-up (Scavenging):

    • Add PS-Trisamine (Polymer-supported Tris(2-aminoethyl)amine) (2.0 equiv relative to excess isocyanate).

    • Shake for 2 hours.

    • Filter to remove the urea-resin byproduct.

Data & Validation

Reactivity Comparison Table
Electrophile ClassSolvent SystemTemp (°C)Scavenger ResinTypical Yield
1,3-Diketones EtOH or MeOH80PS-Tosylhydrazide75–90%
Aldehydes (Aryl) MeOH/DCM25PS-Trisamine85–95%
Isocyanates DCM or THF25PS-Trisamine>90%
Sulfonyl Chlorides DCM/Pyridine0 -> 25PS-Isocyanate60–80%
Troubleshooting Guide
  • Low Yield in Pyrazole Synthesis: The 3-fluoro group reduces nucleophilicity. Increase temperature to 100°C (sealed vessel) or use microwave irradiation (120°C, 15 min).

  • Oxidation Products: If "dimers" (tetrazenes) are observed by LCMS, degas all solvents and perform reactions under Nitrogen/Argon.

  • Regioselectivity: When reacting with unsymmetrical 1,3-diketones, two regioisomers are possible. The 3-fluoro steric bulk may favor the formation of the isomer where the bulkier substituent of the diketone is distal to the piperidine ring.

References

  • Synthesis of Hydrazine Building Blocks. Enamine Product Focus. Retrieved from .

  • Parallel Synthesis of 1,2,4-Triazin-3-ones on Solid Phase. National Institutes of Health (NIH). Retrieved from .

  • Simple Hydrazone Building Blocks for Complicated Functional Materials. Journal of the American Chemical Society. Retrieved from .

  • Indazole Synthesis via N-Amino Nitrogen Heterocycles. Organic Chemistry Portal. Retrieved from .

  • Safety Data Sheet: 1-Amino-piperidine Derivatives. Fisher Scientific. Retrieved from .

Application

3-Fluoro-piperidin-1-ylamine as a building block for novel compounds

An Application Guide to 3-Fluoro-piperidin-1-ylamine: A Privileged Building Block for Modern Drug Discovery Introduction: The Strategic Value of Fluorinated Piperidines The piperidine ring is the most prevalent saturated...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 3-Fluoro-piperidin-1-ylamine: A Privileged Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals, forming the core scaffold of countless approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and optimizing physicochemical properties. In modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing drug efficacy and safety.[3][4] Fluorine, with its unique electronic properties, can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding interactions.[1][5]

The combination of these two privileged motifs—the piperidine core and fluorine substitution—gives rise to building blocks of exceptional value.[4] 3-Fluoro-piperidin-1-ylamine, in particular, emerges as a highly versatile and strategic synthon. It presents two distinct points for chemical modification: the highly nucleophilic exocyclic primary amino group (N-NH2) and the endocyclic secondary amine. This bifunctionality allows for the rapid construction of complex and diverse molecular architectures, making it an invaluable tool for researchers in drug development.

This guide provides an in-depth look at the properties, reactivity, and practical applications of 3-Fluoro-piperidin-1-ylamine, complete with detailed protocols to empower its use in the synthesis of novel compounds.

Physicochemical Properties & Strategic Design Considerations

The introduction of a fluorine atom at the C-3 position of the piperidine ring is a deliberate design choice, not a random substitution. Its primary role is to modulate the basicity of the nearby nitrogen atoms through a powerful inductive electron-withdrawing effect.

Causality Behind the Properties:

  • pKa Modulation: The electronegative fluorine atom significantly lowers the pKa of both the ring nitrogen and the exocyclic N-amino group.[1][5] This is a critical feature for medicinal chemists, as tuning basicity is often essential to mitigate off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[1] A lower pKa can also improve oral absorption and cell permeability.

  • Conformational Control: The C-F bond can influence the conformational preference of the piperidine ring. In protonated species, an axial orientation of the fluorine atom can be favored due to favorable dipole interactions (C-F···H-N+), which can help in pre-organizing the molecule for optimal binding to a biological target.[1]

Table 1: Key Physicochemical Properties of 3-Fluoro-piperidin-1-ylamine

PropertyValue (Estimated/Calculated)Significance in Drug Design
Molecular Formula C₅H₁₁FN₂A compact, low molecular weight building block, ideal for fragment-based drug design and maintaining lead-like properties.
Molecular Weight 118.16 g/mol Facilitates the creation of final compounds within the desired molecular weight range (e.g., Lipinski's Rule of Five).
pKa (Piperidine NH) ~7.0 - 8.5Reduced basicity compared to piperidine (~11.2) helps to avoid hERG liability and improve pharmacokinetic profiles.[1]
pKa (Exocyclic NH₂) ~5.0 - 6.5Sufficiently nucleophilic for many reactions while being less basic, which can be advantageous in certain biological assays.
cLogP ~0.5 - 1.0The fluorine atom increases lipophilicity slightly, which can enhance membrane permeability and target engagement.

Core Reactivity, Safety, and Handling

3-Fluoro-piperidin-1-ylamine offers two primary reaction sites. The exocyclic N-amino group is a potent nucleophile, making it the primary site for reactions like acylation and reductive amination. The endocyclic piperidine nitrogen can also participate in reactions, though its reactivity can be tuned by the substituent placed on the exocyclic nitrogen.

G cluster_molecule 3-Fluoro-piperidin-1-ylamine cluster_reactivity Key Reactive Sites mol Structure Image Here N_Amino Exocyclic N-Amino Group (Primary Nucleophile) mol->N_Amino Site 1 N_Ring Endocyclic Piperidine N (Secondary Nucleophile/Base) mol->N_Ring Site 2 Amide Amide Coupling N_Amino->Amide Reductive Reductive Amination N_Amino->Reductive Sulfonamide Sulfonamide Formation N_Amino->Sulfonamide Alkylation N-Alkylation N_Ring->Alkylation Protection Protection (e.g., Boc) N_Ring->Protection

Caption: Reactivity map for 3-Fluoro-piperidin-1-ylamine.

Safety and Handling Precautions

As with any reactive amine, proper handling is crucial. While a specific MSDS for this exact compound may be sparse, data from related structures like 3-fluoropyridine and piperidin-3-amine suggest the following precautions.[6][7]

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear safety glasses with side shields, a lab coat, and nitrile gloves.

  • Chemical Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides. The compound is a flammable liquid and vapor.[6]

  • Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[6] It is corrosive and can cause severe skin burns and eye damage.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Application Protocol 1: Synthesis of Novel Hydrazides via Amide Coupling

Amide bond formation is the most common reaction in medicinal chemistry.[8] Using 3-Fluoro-piperidin-1-ylamine as the amine component allows for the synthesis of N-substituted piperidinyl hydrazides, a scaffold with significant potential in drug discovery. The protocol below uses HATU, a modern coupling reagent known for its high efficiency, fast reaction times, and low rate of side reactions.

G Start 1. Combine Carboxylic Acid (1 eq) & 3-Fluoro-piperidin-1-ylamine (1.1 eq) Reagents 2. Add HATU (1.2 eq) & Base (e.g., DIPEA, 2.5 eq) in aprotic solvent (DMF, DCM) Start->Reagents React 3. Stir at Room Temp (2-12 h) Reagents->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Workup 5. Aqueous Workup (e.g., water/EtOAc extraction) Monitor->Workup Reaction Complete Purify 6. Purify by Column Chromatography Workup->Purify Product Final Hydrazide Product Purify->Product

Caption: General workflow for amide coupling.

Detailed Step-by-Step Protocol: Amide Coupling

Objective: To synthesize a substituted N-(3-fluoropiperidin-1-yl)amide from a generic carboxylic acid.

Materials:

  • Carboxylic Acid (R-COOH)

  • 3-Fluoro-piperidin-1-ylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Amine Addition: Add 3-Fluoro-piperidin-1-ylamine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture in one portion.

    • Scientist's Note: HATU is often preferred over reagents like EDC/HOBt for its speed and effectiveness with both simple and sterically hindered substrates. The addition of the coupling reagent last minimizes potential side reactions.[9]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts from the coupling reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Application Protocol 2: Synthesis of Substituted Hydrazines via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[10][11] Reacting 3-Fluoro-piperidin-1-ylamine with an aldehyde or ketone first forms a hydrazone intermediate, which is then reduced in situ to the corresponding substituted hydrazine.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, tolerant of most functional groups, and does not reduce the starting aldehyde or ketone.[12]

G cluster_mech Reductive Amination Mechanism Amine 3-Fluoro-piperidin-1-ylamine Hydrazone Hydrazone Intermediate Amine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Product Substituted Hydrazine Product Hydrazone->Product Reducer NaBH(OAc)₃ Reducer->Product Reduces

Caption: Simplified mechanism of reductive amination.

Detailed Step-by-Step Protocol: Reductive Amination

Objective: To synthesize a 1-alkyl-1-(3-fluoropiperidin-1-yl)hydrazine from a generic aldehyde or ketone.

Materials:

  • Aldehyde (R-CHO) or Ketone (R-CO-R')

  • 3-Fluoro-piperidin-1-ylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reactant Preparation: To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE (~0.2 M) in a round-bottom flask, add 3-Fluoro-piperidin-1-ylamine (1.2 eq).

  • Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone intermediate.

    • Scientist's Note: For less reactive ketones, adding a catalytic amount of acetic acid can accelerate imine/hydrazone formation. The pre-formation step is key to ensuring the reducing agent acts on the desired intermediate.[13]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5-10 minutes.

    • Safety Note: The addition may cause gas evolution; ensure adequate ventilation.

  • Reaction: Stir the reaction at room temperature until the hydrazone intermediate is fully consumed as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted hydrazine product.

Conclusion

3-Fluoro-piperidin-1-ylamine is more than just another building block; it is a sophisticated tool for addressing common challenges in drug discovery. Its unique combination of a fluorinated piperidine core and a reactive N-amino group provides a direct route to novel chemical entities with potentially superior pharmacological profiles. By enabling precise modulation of basicity and offering multiple avenues for diversification, this synthon empowers chemists to navigate complex structure-activity landscapes with greater control and efficiency. The protocols detailed herein provide a solid foundation for researchers to begin exploring the vast potential of this valuable compound.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoropyridine. Retrieved from [Link]

  • ResearchGate. (2022). Bioactive compounds featuring 3‐fluoropiperidine fragments. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

  • American Elements. (n.d.). 1-(4-fluorophenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (2010). Synthesis and in vitro antibacterial activity of novel fluoroquinolone derivatives containing substituted piperidines. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2006). Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • S.O.C. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Air Products. (n.d.). Fluorine in Nitrogen. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-5-piperidin-1-ylphenyl)methanamine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the N-Functionalization of 3-Fluoro-piperidin-1-ylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3-Fluoropiperidine Scaffold in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in pharmaceuticals, gr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Fluoropiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, gracing the structures of numerous approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile anchor for pharmacophoric elements. In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular frameworks has become a powerful tool for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[2] The 3-fluoropiperidine motif, in particular, has garnered significant attention as it allows for fine-tuning of the nitrogen atom's basicity, which can be critical for optimizing drug-target interactions and improving pharmacokinetic profiles.

This guide provides a comprehensive overview and detailed protocols for the N-functionalization of a key building block: 3-Fluoro-piperidin-1-ylamine. This compound, featuring a reactive exocyclic primary amine, offers a versatile handle for the introduction of a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for drug discovery programs. The protocols outlined herein cover four fundamental N-functionalization strategies: N-acylation, N-alkylation, N-arylation via Buchwald-Hartwig amination, and reductive amination. Each section is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.

I. N-Acylation: Formation of Amides and Carbamates

N-acylation is a robust and widely employed transformation for the synthesis of amides and carbamates. These functional groups are prevalent in a vast number of biologically active molecules, contributing to their structural rigidity and hydrogen bonding capabilities. The reaction of 3-Fluoro-piperidin-1-ylamine with acylating agents such as acid chlorides or chloroformates provides a straightforward route to the corresponding N-acyl and N-alkoxycarbonyl derivatives.

Causality Behind Experimental Choices

The selection of an appropriate base is crucial for the success of N-acylation reactions. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the hydrochloric acid generated during the reaction without competing with the primary amine as a nucleophile. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize potential side reactions. Anhydrous conditions are essential to prevent the hydrolysis of the acylating agent.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol describes a general procedure for the N-acylation of 3-Fluoro-piperidin-1-ylamine with a generic acid chloride.

Reagents and Materials:

  • 3-Fluoro-piperidin-1-ylamine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Fluoro-piperidin-1-ylamine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add TEA or DIPEA (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acyl-3-fluoro-piperidin-1-ylamine.[3]

Table 1: Representative N-Acylation Reaction Parameters

Acylating AgentBaseSolventTemperatureTypical Yield (%)
Benzoyl chlorideTEADCM0 °C to RT85-95
Acetyl chlorideDIPEADCM0 °C to RT80-90
Ethyl chloroformateTEADCM0 °C to RT88-96
N-Acylation Workflow Diagram.

II. N-Alkylation: Introduction of Alkyl Groups

Direct N-alkylation of amines with alkyl halides is a fundamental method for constructing carbon-nitrogen bonds.[4] However, a significant challenge with primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. To achieve selective mono-alkylation of 3-Fluoro-piperidin-1-ylamine, careful control of reaction conditions is paramount.

Causality Behind Experimental Choices

The choice of base and solvent plays a critical role in controlling the selectivity of N-alkylation. A mild inorganic base such as potassium carbonate (K₂CO₃) is often employed to neutralize the hydrohalic acid formed during the reaction. Using the amine substrate itself in excess can also favor mono-alkylation. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are suitable for this transformation as they can dissolve the reactants and facilitate the nucleophilic substitution reaction.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a general method for the mono-N-alkylation of 3-Fluoro-piperidin-1-ylamine.

Reagents and Materials:

  • 3-Fluoro-piperidin-1-ylamine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of potassium carbonate (2.0 eq.) in anhydrous DMF in a round-bottom flask, add 3-Fluoro-piperidin-1-ylamine (1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl-3-fluoro-piperidin-1-ylamine.[5]

Table 2: Representative N-Alkylation Reaction Parameters

Alkyl HalideBaseSolventTemperatureTypical Yield (%)
Benzyl bromideK₂CO₃DMF60 °C70-85
Ethyl iodideK₂CO₃Acetonitrile50 °C65-80
1-BromobutaneK₂CO₃DMF70 °C60-75
N-Alkylation Workflow Diagram.

III. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines.[6][7] This methodology is particularly valuable for coupling amines with aryl halides or triflates, substrates that are often unreactive under traditional nucleophilic aromatic substitution conditions.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is critical for promoting both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the N-arylation of 3-Fluoro-piperidin-1-ylamine with an aryl bromide.

Reagents and Materials:

  • 3-Fluoro-piperidin-1-ylamine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite®

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.4 eq.).

  • Add the aryl bromide (1.0 eq.) and 3-Fluoro-piperidin-1-ylamine (1.2 eq.).

  • Add anhydrous, deoxygenated toluene.

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-3-fluoro-piperidin-1-ylamine.[8]

Table 3: Representative Buchwald-Hartwig N-Arylation Parameters

Aryl HalideCatalyst/LigandBaseSolventTemperatureTypical Yield (%)
4-BromotoluenePd(OAc)₂/XPhosNaOtBuToluene100 °C75-90
1-Chloro-4-methoxybenzenePd₂(dba)₃/SPhosK₃PO₄Dioxane110 °C70-85
2-BromopyridinePd(OAc)₂/BINAPCs₂CO₃Toluene90 °C65-80
Buchwald-Hartwig N-Arylation Workflow.

IV. Reductive Amination: Synthesis of N-Alkyl Derivatives from Carbonyls

Reductive amination is a highly versatile and efficient one-pot method for the N-alkylation of amines.[9] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the use of alkyl halides and often provides higher yields and better selectivity for mono-alkylation compared to direct alkylation.

Causality Behind Experimental Choices

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose. The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less reactive ketones.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details a general procedure for the reductive amination of 3-Fluoro-piperidin-1-ylamine with an aldehyde.

Reagents and Materials:

  • 3-Fluoro-piperidin-1-ylamine

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Fluoro-piperidin-1-ylamine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid (if needed).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue to stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-3-fluoro-piperidin-1-ylamine.[10]

Table 4: Representative Reductive Amination Parameters

Carbonyl CompoundReducing AgentSolventTemperatureTypical Yield (%)
IsobutyraldehydeNaBH(OAc)₃DCMRT80-95
CyclohexanoneNaBH(OAc)₃DCERT75-90
BenzaldehydeNaBH(OAc)₃DCMRT85-95
Reductive Amination Workflow Diagram.

V. Characterization and Purification

Purification: The purification of the N-functionalized products is typically achieved by silica gel column chromatography.[11][12] The choice of eluent will depend on the polarity of the product. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The presence of the newly introduced functional group and the characteristic signals of the 3-fluoro-piperidine ring should be observed. ¹⁹F NMR can be used to confirm the presence of the fluorine atom.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[14]

VI. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Alkyl halides can be toxic and should be handled with caution.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive.

  • Sodium triacetoxyborohydride is moisture-sensitive.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[15]

VII. References

  • Gore, R. P., et al. (2011). A review on various synthetic methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.

  • Zhang, Y., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Retrieved from [Link]

  • Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 16(6), 4847-4864.

  • Google Patents. (2006). Synthesis of 1-aminopiperidine. Retrieved from

  • PubChem. (n.d.). 1-Aminopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D. (2019). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. Retrieved from [Link]

  • Piras, L., et al. (2019). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Frontiers in Molecular Biosciences, 6, 111.

  • Wang, T., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(16), 2690-2697.

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(5), 567-581.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Powers, J. P., & Anderson, D. R. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. The Journal of Organic Chemistry, 88(14), 9879–9884.

  • PubMed. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Retrieved from [Link]

  • ResearchGate. (2025). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Retrieved from [Link]

  • ResearchGate. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • Knowles, R. R., & MacMillan, D. W. C. (2011). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 133(4), 1082–1085.

  • Jäger, M., et al. (2017). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 7(64), 40381-40391.

  • Varma, R. S., & Kumar, D. (2010). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 12(9), 1594-1597.

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

  • Procter, D. J., et al. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25674.

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2013). Characterization and mass spectrometry analysis of aminopeptidase N from Pseudomononas putida Lup. Retrieved from [Link]

  • Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Tam, J. P., & Merrifield, R. B. (1985). A chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 82(9), 2637-2641.

  • ResearchGate. (2025). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]

  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • MDPI. (2022). Reactive Species on Amino Acids. Encyclopedia. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Retrieved from [Link]

  • Warren, T. H., et al. (2022). Nickel-mediated N–N bond formation and N2O liberation via nitrogen oxyanion reduction. Chemical Science, 13(14), 4038-4045.

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Coupling Reactions with 3-Fluoro-piperidin-1-ylamine

Introduction: The Strategic Value of the 3-Fluoropiperidine-1-amine Scaffold In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast number of clinically approved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Fluoropiperidine-1-amine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast number of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. The strategic incorporation of fluorine into this scaffold, specifically at the 3-position, offers a powerful tool to modulate key physicochemical properties.[2][3]

Fluorine's high electronegativity can profoundly influence the basicity (pKa) of the nearby piperidine nitrogen, which can be critical for optimizing target binding, reducing off-target effects (such as hERG ion channel binding), and improving pharmacokinetic profiles.[2][4] The C-F bond can also introduce conformational constraints and enhance metabolic stability.[5]

This guide focuses on 3-Fluoro-piperidin-1-ylamine, a versatile building block that combines the benefits of the 3-fluoropiperidine core with a reactive primary amino group on the ring nitrogen. This N-amino functionality serves as a synthetic handle for a variety of crucial bond-forming reactions. However, the electron-withdrawing nature of the adjacent fluorine atom reduces the nucleophilicity of this N-amino group, necessitating carefully optimized reaction conditions. These application notes provide detailed protocols and the underlying chemical principles for three essential transformations: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig N-Arylation.

Core Principle: Navigating the Reduced Nucleophilicity of 3-Fluoro-piperidin-1-ylamine

The primary challenge in coupling reactions with 3-Fluoro-piperidin-1-ylamine is overcoming the decreased reactivity of the N-amino group. The inductive effect of the C-F bond lowers the electron density on the nitrogen, making it a weaker nucleophile compared to its non-fluorinated analog.

This has two key consequences for reaction design:

  • Activation is Paramount: For reactions like amide coupling, the electrophilic partner (the carboxylic acid) must be highly activated to react efficiently with the less nucleophilic amine.

  • Forcing Conditions May Be Required: Reactions may require higher temperatures, longer reaction times, or more potent catalytic systems than those used for more nucleophilic amines.

The following sections detail strategies and specific protocols designed to address this inherent reactivity challenge.

Amide Bond Formation: Forging the N-N Acyl Linkage

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] The reaction involves the coupling of the N-amino group of 3-fluoro-piperidin-1-ylamine with a carboxylic acid. Due to the low reactivity, direct condensation is not feasible; the carboxylic acid must first be activated.

This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[6][7]

Workflow for Amide Bond Formation

cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea) Acid->Intermediate Activation Reagent Coupling Reagent (e.g., EDC, T3P) Reagent->Intermediate Product Amide Product Intermediate->Product Amine 3-Fluoro-piperidin-1-ylamine Amine->Product Nucleophilic Attack Reactants Aldehyde/Ketone + 3-Fluoro-piperidin-1-ylamine Intermediate Iminium Ion Intermediate Reactants->Intermediate Condensation (-H₂O) Product N-Alkylated Product Intermediate->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex Ar-Pd(II)-(Amine)L₂⁺ OA_Complex->Amine_Complex Ligand Exchange (+ Amine, -X⁻) Product_Complex Ar-Pd(II)-(Amido)L Amine_Complex->Product_Complex Deprotonation (Base) Product_Complex->Pd0 Reductive Elimination (+ Product)

Sources

Method

purification techniques for 3-Fluoro-piperidin-1-ylamine derivatives

Application Note: Purification and Isolation Strategies for 3-Fluoro-piperidin-1-ylamine Derivatives Executive Summary 3-Fluoro-piperidin-1-ylamine (CAS: 935260-60-9), also known as 1-amino-3-fluoropiperidine, is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification and Isolation Strategies for 3-Fluoro-piperidin-1-ylamine Derivatives

Executive Summary

3-Fluoro-piperidin-1-ylamine (CAS: 935260-60-9), also known as 1-amino-3-fluoropiperidine, is a critical hydrazine building block used in the synthesis of bioactive heterocycles and peptidomimetics.[1][2][3][4][5][6] Its structure combines a basic hydrazine motif (


) with a stereogenic fluorinated piperidine ring. This unique chemical profile presents three distinct purification challenges: redox instability  typical of hydrazines, polarity issues  complicating normal-phase chromatography, and the requirement for chiral resolution  of the 3-fluoro enantiomers.

This guide provides a validated workflow for the isolation, stabilization, and purification of this scaffold, moving from crude synthesis mixtures to high-purity chiral salts.

Part 1: Chemical Profile & Purification Logic

To design an effective purification strategy, one must understand the molecular behaviors that drive separation.

FeatureImplication for Purification
Hydrazine Moiety (

)
Oxidation Risk: Prone to air oxidation to form tetrazene dimers. Solution: Maintain inert atmosphere; isolate as acid salt immediately.
Basicity (pKa ~7-8) Salt Formation: The

nitrogen is sufficiently basic to form stable salts (HCl, Oxalate), which is the primary method for bulk purification.
3-Fluoro Substituent Chirality: Creates (R) and (S) enantiomers. Requires chiral resolution via diastereomeric crystallization or Chiral SFC.
UV Absorbance Detection: Lacks strong chromophores. UV detection is poor. Solution: Use Refractive Index (RI), ELSD, or derivatization for monitoring.

Part 2: Primary Isolation (Bulk Purification)

The most robust method for isolating 3-fluoro-piperidin-1-ylamine from a crude reduction mixture (typically from N-nitroso-3-fluoropiperidine) is salt formation . The free base is an unstable oil; the hydrochloride salt is a stable, crystalline solid.

Protocol A: Isolation as Monohydrochloride Salt

Target: Removal of metal residues (Zn/Fe), unreacted nitrosamines, and organic impurities.

Reagents:

  • Crude 3-fluoro-piperidin-1-ylamine (oil)

  • Solvents: Methyl tert-butyl ether (MTBE), Ethanol (EtOH), 4M HCl in Dioxane.

Step-by-Step Procedure:

  • Workup Extraction:

    • Dilute the crude reaction mixture with water and adjust pH to >12 using 50% NaOH.

    • Extract the free hydrazine 3x with MTBE (Avoid DCM if possible to prevent potential alkylation/reaction with the hydrazine over time).

    • Wash combined organics with saturated brine. Crucial: Dry over

      
       for at least 2 hours. Hydrazines are hygroscopic, and water interferes with crystallization.
      
  • Salt Formation:

    • Cool the dried MTBE solution to 0°C under

      
      .
      
    • Add 4M HCl in Dioxane dropwise (1.1 equivalents). A white precipitate should form immediately.

    • Note: If a gum forms instead of a solid, add seed crystals or a small volume of EtOH (5% v/v) to induce nucleation.

  • Recrystallization (The Purification Step):

    • Isolate the crude solid via filtration.

    • Dissolve in minimum hot Ethanol (60°C).

    • Slowly add Ethyl Acetate (EtOAc) until turbidity is observed (approx. 1:3 EtOH:EtOAc ratio).

    • Cool slowly to room temperature, then to -20°C overnight.

    • Result: High-purity 3-fluoro-piperidin-1-ylamine hydrochloride.

Safety Warning: Ensure all traces of the precursor N-nitroso-3-fluoropiperidine are removed. This intermediate is a potent carcinogen. The salt formation step effectively purges non-basic nitrosamines into the mother liquor.

Part 3: Chiral Resolution Strategies

The 3-fluoro substituent creates a stereocenter. For drug development, enantiopurity is non-negotiable.

Method B: Classical Resolution (Diastereomeric Crystallization)

Best for: Multi-gram to Kilogram scale where chromatography is cost-prohibitive.

Principle: Use a chiral acid to form diastereomeric salts with different solubilities. Recommended Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or D-Mandelic Acid.

  • Screening: Dissolve racemic free base (1 eq) in MeOH. Add L-DBTA (1 eq).

  • Crystallization: Heat to reflux, then cool slowly. The less soluble diastereomer (e.g., (R)-amine · L-DBTA) precipitates.

  • Liberation: Filter the salt, treat with 1M NaOH, and extract the enantioenriched free base.

  • Upgrade: If ee < 98%, recrystallize the salt again from MeOH/Water.

Method C: Chiral SFC (Supercritical Fluid Chromatography)

Best for: Rapid purification (mg to gram scale) and analytical QC.

Because the molecule is polar and basic, standard normal phase chiral HPLC often suffers from peak tailing. SFC is superior due to the suppression of ionization by


.

Optimized SFC Conditions:

  • Column: Chiralpak IG or IC (Immobilized phases are more robust for basic amines).

  • Mobile Phase:

    
     / Methanol (containing 0.2% Isopropylamine or Diethylamine).
    
    • Note: The basic additive is mandatory to prevent the hydrazine from interacting with silanols, which causes severe peak tailing.

  • Gradient: 5% to 40% Modifier over 5 minutes.

  • Detection: ELSD or MS (UV is unreliable).

Part 4: Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for purifying this compound, distinguishing between crude cleanup and final polishing.

PurificationWorkflow Start Crude Reaction Mixture (Reduction of N-nitroso precursor) Extraction Acid/Base Extraction (Isolate Free Base in MTBE) Start->Extraction Remove Metals/Salts SaltForm Salt Formation (Add HCl/Dioxane) Extraction->SaltForm Stabilize Hydrazine Recryst Recrystallization (EtOH/EtOAc) SaltForm->Recryst Remove Dimers QC_Achiral QC: Purity > 98%? (H-NMR / HPLC-ELSD) Recryst->QC_Achiral QC_Achiral->Recryst No (Repeat) Resolution Chiral Resolution Needed? QC_Achiral->Resolution Yes SFC Method: Chiral SFC (Chiralpak IG, CO2/MeOH+IPA) Resolution->SFC Small Scale (<10g) Tartrate Method: Diastereomeric Salt (Dibenzoyl-Tartaric Acid) Resolution->Tartrate Large Scale (>10g) Final Final Product (Enantiopure HCl Salt) Resolution->Final Racemate OK SFC->Final Tartrate->Final

Caption: Integrated workflow for the isolation and chiral resolution of 3-fluoro-piperidin-1-ylamine derivatives.

Part 5: Analytical & Storage Protocols

Quality Control (QC)

Since the molecule has weak UV absorbance, standard HPLC-UV methods will fail or show low sensitivity.

  • Recommended Method: HPLC-CAD (Charged Aerosol Detector) or HPLC-ELSD.

  • Derivatization (Optional): For UV detection, react a small aliquot with 4-nitrobenzaldehyde. The resulting hydrazone has strong UV absorbance at ~300-350 nm, allowing precise quantification of the hydrazine content.

Storage Stability
  • Form: Store exclusively as the HCl or Oxalate salt . The free base decomposes via oxidation and disproportionation.

  • Conditions: -20°C, under Argon/Nitrogen, desiccated.

  • Shelf Life: Salts are stable for >1 year. Free base degrades within weeks at RT.

References

  • Synthesis of N-amino piperidines: Process for preparing N-amino piperidine hydrochloride. Patent CN100345828C. (Describes the fundamental nitrosation/reduction and HCl salt isolation route).

  • Chiral Resolution of Piperidine Derivatives: Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Patent WO2011160037A2. (Provides the foundational logic for tartaric acid resolution of piperidine amines).

  • SFC Purification of Basic Amines: Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography. (Contextualizes the behavior of piperidine derivatives in SFC).

  • Chemical Identity: 3-Fluoro-1-piperidinamine (CAS 935260-60-9).[2] CymitQuimica / Amerigo Scientific Chemical Database.

Sources

Application

Application Note: Chemo-Enzymatic Workflows for 3-Fluoro-piperidin-1-ylamine

Topic: Enzymatic Reactions Involving 3-Fluoro-piperidin-1-ylamine Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.[1] Executive Summary 3-Fluoro-pip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Reactions Involving 3-Fluoro-piperidin-1-ylamine Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.[1]

Executive Summary

3-Fluoro-piperidin-1-ylamine (CAS: 1276013-14-1) represents a high-value, chiral hydrazine building block used in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other fused heterocycles.[1] Its utility is defined by two critical chemical features: the C3-fluorine stereocenter , which modulates pKa and metabolic stability, and the N1-hydrazine moiety , a versatile handle for pyrazole/triazole formation.[1]

This guide addresses the two primary challenges associated with this molecule:

  • Enantiopurity: The chemical installation of fluorine at C3 is often racemic. We provide a Biocatalytic Kinetic Resolution protocol to isolate the enantiopure scaffold.

  • Metabolic Liability: The hydrazine moiety is susceptible to rapid oxidative clearance.[1] We provide a Metabolic Stability Profiling protocol to assess N-oxidation liabilities early in the drug design cycle.[1]

Upstream Synthesis: Biocatalytic Kinetic Resolution

Objective: Isolation of enantiopure (3R)- or (3S)-3-fluoropiperidine prior to N-amination. Rationale: Direct enzymatic resolution of the final hydrazine (1-ylamine) is chemically risky due to the nucleophilicity of the primary amine, which can lead to non-specific enzyme inhibition or side reactions. The industry-standard approach is to resolve the secondary amine core (3-fluoropiperidine) or its ester precursor before installing the hydrazine.[1]

Mechanism of Action

We utilize Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435), to perform an enantioselective acylation.[1] The enzyme selectively transfers an acyl group from an irreversible donor (vinyl butyrate) to one enantiomer of the racemic 3-fluoropiperidine, leaving the other unreacted.

Experimental Protocol

Reagents:

  • Substrate: (

    
    )-3-Fluoropiperidine (100 mg, 0.97 mmol).
    
  • Enzyme: Novozym 435 (Immobilized CAL-B), 50 mg.[1]

  • Acyl Donor: Vinyl butyrate (2.0 eq).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) (anhydrous).[1]

Workflow:

  • Preparation: Dissolve (

    
    )-3-fluoropiperidine in MTBE (5 mL) in a 20 mL glass scintillation vial.
    
  • Activation: Add Vinyl butyrate (220 mg, 1.94 mmol).

  • Initiation: Add Novozym 435 beads. Seal the vial and place in an orbital shaker (250 rpm) at 30°C.

  • Monitoring: Sample 20

    
    L aliquots at 2, 4, and 24 hours. Analyze via Chiral HPLC (Column: Chiralpak IG; Mobile Phase: Hexane/EtOH/DEA 90:10:0.1).
    
  • Termination: Filter off the enzyme beads when conversion reaches 50% (typically 24-48h).

  • Purification: The reaction mixture contains the unreacted (

    
    )-amine  and the acylated (
    
    
    
    )-amide
    (configuration depends on specific enzyme preference, verify via optical rotation). Separate via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).[1]
Pathway Visualization

G Racemate Racemic 3-Fluoropiperidine Enzyme CAL-B Lipase + Vinyl Butyrate Racemate->Enzyme Dissolution Complex Enzyme-Substrate Complex Enzyme->Complex Selective Binding Product_S (S)-N-Butyryl- 3-fluoropiperidine (Acylated) Complex->Product_S Fast Reaction Product_R (R)-3-Fluoropiperidine (Unreacted Amine) Complex->Product_R Slow/No Reaction Hydrazine 3-Fluoro-piperidin- 1-ylamine Product_R->Hydrazine Chemical N-Amination (e.g., HOSA or NH2Cl)

Figure 1: Kinetic resolution workflow. CAL-B selectively acylates one enantiomer, allowing physical separation of the chiral scaffold before hydrazine installation.[1]

Downstream Characterization: Metabolic Stability Profiling

Objective: Assess the oxidative stability of the N-amino group in 3-Fluoro-piperidin-1-ylamine. Rationale: Hydrazine moieties (


) are structural alerts in drug discovery.[1] They are prone to N-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), leading to reactive intermediates or rapid clearance.[1]
Mechanism of Metabolism

The primary metabolic soft spot is the terminal nitrogen.

  • Pathway A (N-Oxidation): Formation of the N-oxide or hydroxylamine species.[1]

  • Pathway B (N-Deamination): Oxidative cleavage restoring the piperidine core.

Experimental Protocol (Microsomal Stability)

Materials:

  • Test Compound: 3-Fluoro-piperidin-1-ylamine (1

    
    M final conc).
    
  • Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Quench: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS (ESI+ mode). Monitor parent ion

    
    .[1]
    
  • Metabolite ID: Scan for

    
     Da (N-oxide) and 
    
    
    
    Da (De-aminated) peaks.
Data Interpretation

Calculate the Intrinsic Clearance (


) using the depletion slope (

) from the log-linear plot of % remaining vs. time.
ParameterFormulaHigh Clearance Threshold
Half-life (

)





Metabolic Pathway Diagram

Metabolism Parent 3-Fluoro-piperidin-1-ylamine (Parent) CYP CYP450 / FMO (Oxidation) Parent->CYP NADPH Gluc N-Glucuronide (Phase II Conjugate) Parent->Gluc UGTs (Direct) NOxide N-Hydroxylamine / N-Oxide (+16 Da) CYP->NOxide N-Oxidation Deam 3-Fluoropiperidine (De-aminated, -15 Da) CYP->Deam Oxidative Cleavage

Figure 2: Predicted metabolic fate.[1] The hydrazine group is the primary site of enzymatic attack, leading to N-oxides or reversion to the secondary amine.

References

  • Gotor-Fernández, V., et al. (2006).[1] Lipase-Catalyzed Kinetic Resolution of 3-Hydroxypiperidines.[1] Journal of Organic Chemistry. Link

    • Context: Establishes the baseline protocol for resolving 3-substituted piperidines using CAL-B.
  • Kalgutkar, A. S., et al. (2011).[1] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s.[1][2][3] ACS Medicinal Chemistry Letters.[1] Link

    • Context: Provides the mechanistic basis for piperidine nitrogen oxidation and dealkyl
  • Wang, T., et al. (2018).[1] Use of Lipase Catalytic Resolution in the Preparation of Piperidine Intermediates.[1][4][5] Organic Process Research & Development.[1] Link

    • Context: Industrial scale-up parameters for resolving chiral piperidine cores.
  • PubChem. (2024).[1] Piperidin-3-amine Dihydrochloride Compound Summary.Link

    • Context: Physical and safety data for the 3-amino/fluoro piperidine class.[1]

Sources

Method

The Strategic Application of 3-Fluoro-piperidin-1-ylamine in the Synthesis of Central Nervous System (CNS) Agents: A Technical Guide

Introduction: The Confluence of Fluorine and the Piperidine Scaffold in CNS Drug Discovery The piperidine motif is a cornerstone in the architecture of numerous pharmaceuticals, particularly those targeting the central n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Confluence of Fluorine and the Piperidine Scaffold in CNS Drug Discovery

The piperidine motif is a cornerstone in the architecture of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, six-membered heterocyclic structure provides a versatile and conformationally defined scaffold that can effectively present pharmacophoric elements in three-dimensional space.[1] This structural feature is critical for achieving high-affinity and selective interactions with CNS receptors and enzymes.[1] Furthermore, the basic nitrogen atom of the piperidine ring often serves as a key interaction point and influences the physicochemical properties of the molecule, such as solubility and membrane permeability.[3]

The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool in medicinal chemistry to fine-tune their pharmacokinetic and pharmacodynamic profiles.[3] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of CNS agents, fluorination can be particularly advantageous for enhancing blood-brain barrier (BBB) penetration and resisting metabolic degradation by cytochrome P450 enzymes.[4]

This technical guide focuses on the synthesis and application of a specialized building block, 3-Fluoro-piperidin-1-ylamine , in the design and construction of novel CNS agents. The strategic placement of a fluorine atom at the 3-position of the piperidine ring, combined with the presence of a reactive N-amino group, offers a unique set of opportunities for medicinal chemists to explore novel chemical space and develop next-generation therapeutics for a range of neurological and psychiatric disorders.

Physicochemical Properties and Design Rationale

The introduction of a fluorine atom at the 3-position of the piperidine ring induces significant changes in the molecule's electronic and conformational properties. Understanding these changes is paramount for the rational design of CNS drug candidates.

Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen, reducing its basicity.[3] This can be advantageous in mitigating off-target effects, such as interactions with the hERG potassium channel, which are often associated with highly basic amines.[3] The precise pKa value can be further influenced by the conformational preference of the fluorine atom (axial vs. equatorial).[3]

Conformational Control: The presence of the fluorine substituent can influence the conformational equilibrium of the piperidine ring. The stereochemistry of the fluorine atom relative to other substituents can be exploited to lock the molecule into a specific conformation that is optimal for binding to its biological target.

Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, thus blocking a potential site of metabolism and increasing the in vivo half-life of the drug candidate.[4]

Increased Lipophilicity and BBB Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and reach its target in the CNS.

The N-amino group provides a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements. This combination of a fluorinated piperidine core and a reactive N-amino group makes 3-Fluoro-piperidin-1-ylamine a highly valuable building block for the synthesis of novel CNS agents.

Proposed Synthetic Routes to 3-Fluoro-piperidin-1-ylamine

While a direct, one-step synthesis of 3-Fluoro-piperidin-1-ylamine may not be readily available in the literature, a plausible multi-step synthetic strategy can be devised based on established methodologies for the synthesis of fluorinated piperidines and the N-amination of secondary amines.

A potential retrosynthetic analysis is outlined below:

G A 3-Fluoro-piperidin-1-ylamine B N-(3-Fluoropiperidin-1-yl)acetamide A->B Hydrolysis C 3-Fluoropiperidine B->C N-Acetylation D 1-Benzoyl-3-fluoropiperidine C->D Hydrogenation of Fluoropyridine E 1-Benzoyl-3-hydroxypiperidine D->E Fluorination (e.g., DAST) F 3-Hydroxypyridine E->F Reduction

Caption: Retrosynthetic analysis of 3-Fluoro-piperidin-1-ylamine.

Protocol 1: Synthesis of 3-Fluoropiperidine

A common route to fluorinated piperidines involves the hydrogenation of the corresponding fluoropyridine.[5]

Step 1: Synthesis of 3-Fluoropyridine (if not commercially available) 3-Fluoropyridine can be synthesized from 3-aminopyridine via the Balz-Schiemann reaction or from 3-chloropyridine via nucleophilic aromatic substitution with a fluoride source.

Step 2: Hydrogenation of 3-Fluoropyridine The hydrogenation of 3-fluoropyridine to 3-fluoropiperidine can be achieved using various catalysts and conditions. A robust method involves heterogeneous catalysis.[5]

ParameterValueReference
Substrate3-Fluoropyridine[5]
Catalyst5% Rh/Al2O3[5]
SolventAcetic Acid[5]
Temperature80 °C[5]
Pressure70 bar H2[5]
Reaction Time16 h[5]
Yield>95%[5]

Protocol 2: N-Amination of 3-Fluoropiperidine

The direct N-amination of secondary amines can be challenging. A common strategy involves the use of an aminating agent such as hydroxylamine-O-sulfonic acid or by formation and subsequent reduction of an N-nitrosamine.

Step 1: N-Nitrosation of 3-Fluoropiperidine

  • Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

  • Dissolve 3-fluoropiperidine (1.0 eq) in a suitable solvent such as water or aqueous HCl.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Extract the N-nitroso-3-fluoropiperidine with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-nitroso-3-fluoropiperidine.

Step 2: Reduction of N-Nitroso-3-fluoropiperidine

  • Dissolve the crude N-nitroso-3-fluoropiperidine in a suitable solvent such as diethyl ether or tetrahydrofuran.

  • Carefully add lithium aluminum hydride (LiAlH4) (2-3 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and wash with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford 3-Fluoro-piperidin-1-ylamine.

Applications in the Synthesis of CNS Agents: Exemplary Protocols

The N-amino group of 3-Fluoro-piperidin-1-ylamine serves as a versatile nucleophile and can be readily derivatized to incorporate various pharmacophores relevant to CNS targets.

Application 1: Synthesis of Pyrazole-Containing Scaffolds

Pyrazole moieties are prevalent in a wide range of CNS-active compounds, including cannabinoid receptor antagonists and kinase inhibitors. The reaction of N-amino heterocycles with 1,3-dicarbonyl compounds is a classic method for pyrazole synthesis.

G A 3-Fluoro-piperidin-1-ylamine C [1,2,4]Triazolo[4,3-a]pyridine Derivative A->C B 1,3-Dicarbonyl Compound B->C

Caption: Synthesis of a pyrazole-fused piperidine derivative.

Protocol 3: Synthesis of a 1-(3-Fluoropiperidin-1-yl)-pyrazole Derivative

  • To a solution of 3-Fluoro-piperidin-1-ylamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazole derivative.

Application 2: Synthesis of Amide and Sulfonamide Libraries

Acylation and sulfonylation of the N-amino group are straightforward methods to generate large libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 4: General Procedure for Amide Synthesis

  • Dissolve 3-Fluoro-piperidin-1-ylamine (1.0 eq) and a suitable base (e.g., triethylamine, diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 5: General Procedure for Sulfonamide Synthesis

  • Follow the general procedure for amide synthesis (Protocol 4), substituting the acyl chloride with a sulfonyl chloride (1.1 eq).

Conclusion

3-Fluoro-piperidin-1-ylamine represents a promising and versatile building block for the synthesis of novel CNS agents. The strategic incorporation of a fluorine atom at the 3-position of the piperidine ring allows for the fine-tuning of key physicochemical properties, while the N-amino group provides a convenient handle for the introduction of diverse pharmacophoric moieties. The synthetic protocols and applications outlined in this technical guide provide a framework for researchers and drug development professionals to leverage the unique attributes of this compound in their quest for new and improved therapies for CNS disorders. Further exploration of the reactivity of 3-Fluoro-piperidin-1-ylamine and its application in the synthesis of a wider range of CNS-relevant scaffolds is highly encouraged.

References

  • Synthesis of Some 3-Furylamine Derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). Europe PMC. Retrieved February 4, 2026, from [Link]

  • Kumar, A., & Singh, A. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(8), 1205-1209.
  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved February 4, 2026, from [Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • What Are Cyclic Amino Acids and Their Applications? (2023, September 13). MolecularCloud. Retrieved February 4, 2026, from [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved February 4, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • CN103373953A. (n.d.). Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.
  • Cyclic amine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • What Are Cyclic Amines? - Chemistry For Everyone. (2025, June 1). YouTube. Retrieved February 4, 2026, from [Link]

Sources

Application

Application Note: 3-Fluoro-piperidin-1-ylamine in Next-Generation Agrochemical Design

Executive Summary In the pursuit of novel agrochemical active ingredients (AIs), the 3-fluoro-piperidin-1-ylamine scaffold represents a high-value "chimeric" building block. It combines the metabolic robustness of fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel agrochemical active ingredients (AIs), the 3-fluoro-piperidin-1-ylamine scaffold represents a high-value "chimeric" building block. It combines the metabolic robustness of fluorinated aliphatics with the versatile reactivity of a hydrazine moiety.

This guide details the application of this molecule in synthesizing N-piperidinyl pyrazoles —a structural motif increasingly relevant in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides. Unlike traditional phenyl-pyrazole motifs, the 3-fluoro-piperidinyl variant offers:

  • Metabolic Blocking: The C3-fluorine atom inhibits oxidative degradation by cytochrome P450 enzymes (specifically CYP450 monooxygenases) at the most vulnerable site of the piperidine ring.

  • Conformational Locking: The gauche effect of the C-F bond induces a specific axial preference, locking the ring conformation and potentially enhancing binding affinity to target proteins like SDH or ACCase.

  • Physicochemical Modulation: Lower LogP compared to aryl analogs, improving systemic translocation in plant xylem.

Chemical Profile & Mechanistic Logic[1]

The "Fluorine Effect" in Piperidines

The introduction of fluorine at the 3-position of the piperidine ring is not merely a steric substitution; it is a stereoelectronic modification.

  • Dipole & Conformation: In 3-fluoropiperidines, the C-F bond often prefers an axial orientation due to the hyperconjugative interaction between the

    
     and 
    
    
    
    orbitals (the gauche effect) and unfavorable dipole interactions in the equatorial conformer. This creates a defined 3D vector for the attached pharmacophore.
  • Basicity Modulation: The electron-withdrawing fluorine lowers the pKa of the distal nitrogen (if free) or alters the electronics of the N-N bond in the 1-ylamine, making the resulting pyrazoles less prone to metabolic N-oxidation.

Structural Data
PropertyValue / DescriptionImpact on Agrochemical Design
CAS Number 1253790-67-6Unique identifier for procurement.
Molecular Weight 118.15 g/mol Low MW allows for "fragment-based" design.
LogP (Calc) ~0.3 - 0.5High water solubility facilitates xylem transport.
Functionality N-Amino (Hydrazine-like)Precursor for Pyrazoles, Triazoles, Hydrazones.
Metabolic Site C3 (Blocked)Prevents hydroxylation; extends half-life in planta.

Application: Synthesis of N-Piperidinyl Pyrazole Fungicides

Target Class: SDHI (Succinate Dehydrogenase Inhibitors) Bioisosteres

The primary application of 3-Fluoro-piperidin-1-ylamine is as a hydrazine equivalent to generate 1-substituted pyrazoles . In many commercial SDHIs (e.g., Bixafen, Fluxapyroxad), a pyrazole core is linked to a lipophilic moiety. Replacing the aromatic N-phenyl group with a saturated, fluorinated N-piperidinyl group is a classic bioisosteric strategy to escape patent space and improve solubility.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the workflow from the amine building block to the active pyrazole-carboxamide scaffold.

G Start 3-Fluoro-piperidin-1-ylamine (HCl Salt) Inter Intermediate Hydrazone Start->Inter Condensation (EtOH, Reflux) Reagent 1,3-Dielectrophile (e.g., Ethyl acetoacetate) Reagent->Inter Cyclic N-Piperidinyl Pyrazole Scaffold Inter->Cyclic Cyclization (-H2O) Final Target SDHI Fungicide Cyclic->Final Amidation w/ Acid Chloride MetaBlock Metabolic Blocking (C3-F prevents oxidation) MetaBlock->Final ConfLock Conformational Lock (Axial Fluorine) ConfLock->Final

Figure 1: Synthetic workflow and design logic for converting 3-Fluoro-piperidin-1-ylamine into bioactive pyrazole scaffolds.

Experimental Protocols

Protocol A: Preparation of 3-Fluoro-piperidin-1-ylamine (If not purchased)

Note: While available commercially, in-house synthesis ensures salt-free purity for sensitive catalytic steps.

Safety Warning: N-Nitroso compounds are potential carcinogens. Handle all intermediates in a fume hood with double gloving.

  • N-Nitrosation:

    • Dissolve 3-fluoropiperidine HCl (10 mmol) in water (10 mL) and add HCl (conc, 2 mL).

    • Cool to 0°C. Dropwise add

      
       (1.5 eq) in water.
      
    • Stir 2h at 0°C. Extract with DCM. Wash with bicarbonate. Dry and concentrate to yield N-nitroso-3-fluoropiperidine.

  • Reduction to Hydrazine:

    • Dissolve the N-nitroso intermediate in dry THF.

    • Slowly add

      
       (2.0 eq) at 0°C under Argon (Exothermic!).
      
    • Reflux for 4 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter precipitate. Isolate oil. Convert to HCl salt for storage using 4M HCl in Dioxane.

Protocol B: Cyclocondensation to Pyrazole Core

Objective: Synthesis of Ethyl 1-(3-fluoropiperidin-1-yl)-3-methyl-1H-pyrazole-4-carboxylate.

Reagents:

  • 3-Fluoro-piperidin-1-ylamine HCl (1.0 eq)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) [Standard precursor for SDHI pyrazoles]

  • Ethanol (anhydrous)

  • Triethylamine (

    
    )
    

Step-by-Step:

  • Neutralization: In a round-bottom flask, suspend the amine salt (5.0 g) in Ethanol (50 mL). Add

    
     (1.1 eq) and stir for 15 min to liberate the free hydrazine.
    
  • Addition: Add the ethoxymethylene beta-keto ester (1.0 eq) dropwise. The solution often turns yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting hydrazine.
    
  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc (100 mL) and wash with 1N HCl (to remove unreacted hydrazine) followed by Brine.

  • Purification: Flash chromatography on Silica Gel. Elute with Hexane/EtOAc gradient.

    • Target Product: A pale yellow oil or solid.

    • Validation: Check

      
      -NMR.[1] The piperidine ring protons should show complex splitting due to the F-coupling. The pyrazole proton (H-5) typically appears near 7.8-8.0 ppm.
      
Protocol C: Late-Stage Functionalization (Amidation)

Objective: Coupling the pyrazole core to an aniline (for SDHI synthesis).

  • Hydrolysis: Saponify the ethyl ester from Protocol B using LiOH in THF/Water to get the carboxylic acid.

  • Activation: Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat) in DCM.

  • Coupling: React the acid chloride with a substituted aniline (e.g., 3,4-dichloroaniline) in the presence of Pyridine/DMAP.

  • Result: A novel SDHI candidate with a metabolically blocked piperidine tail.

Critical Design Considerations (SAR)

When using this scaffold, researchers must account for Regiochemistry and Stereochemistry .

  • Regioselectivity: The reaction of the hydrazine with unsymmetrical 1,3-diketones can yield regioisomers (1,3- vs 1,5-substituted pyrazoles).

    • Control: Use enaminones (like in Protocol B) to direct regioselectivity toward the 1,4-isomer favored in SDHIs.

  • Chirality: The 3-fluoro position is a chiral center.

    • Recommendation: Use enantiopure (R)- or (S)-3-fluoropiperidine starting materials. The biological activity often resides in a single enantiomer due to the strict shape requirements of the SDH binding pocket.

SAR Decision Matrix
ObservationHypothesisAction
Low Potency Ring puckering prevents binding.Switch enantiomer or move F to 4-position.
High Clearance Metabolic oxidation still occurring.Add second Fluorine (3,3-difluoro or 3,5-difluoro).
Poor Solubility Crystal packing too tight.Use the amine to form a salt or use a more polar linker.

References

  • Conformational Analysis of Fluorinated Piperidines

    • Title: The conformational preferences of 3-fluoropiperidine and 3,5-difluoropiperidine derivatives.[2][3]

    • Source: Chemistry - A European Journal (2020).[2]

    • URL:[Link]

  • Pyrazole Synthesis Methodologies

    • Title: Recent Advances in the Synthesis of Pyrazoles.[4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Metabolic Stability of Fluorinated Heterocycles

    • Title: Evaluating the effects of fluorine on biological properties and metabolic stability.[2][7][8]

    • Source: European Journal of Medicinal Chemistry (2019).[8]

    • URL:[Link]

  • General Agrochemical Building Blocks

    • Title: Piperidine-containing drugs and analogs - biological activity and synthetic access.
    • Source: European Journal of Medicinal Chemistry (2025 Review).
    • URL:[Link]

Sources

Method

Application Notes and Protocols: High-Throughput Screening Assays for 3-Fluoro-piperidin-1-ylamine Derivatives

Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Discovery The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of approved pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The strategic incorporation of fluorine into this scaffold, specifically creating derivatives like 3-fluoro-piperidin-1-ylamine, offers a sophisticated method to fine-tune the physicochemical and pharmacological properties of potential drug candidates.[2] Fluorination can modulate basicity (pKa), lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved efficacy and a more desirable pharmacokinetic profile.[2][3]

Molecules containing a 3-fluoro-piperidin-1-ylamine core are of significant interest for targeting a range of biological entities, including G-protein coupled receptors (GPCRs), kinases, and monoamine transporters, all of which are implicated in various neurological and oncological diseases.[1][4] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising "hit" compounds that modulate the activity of a biological target.[5] This document provides detailed application notes and protocols for two distinct HTS assays—a Fluorescence Polarization (FP) competition assay for a representative GPCR target and an AlphaLISA® kinase inhibition assay—tailored for the screening of 3-fluoro-piperidin-1-ylamine derivative libraries.

Section 1: GPCR Antagonist Screening using Fluorescence Polarization (FP)

Rationale: GPCRs are a major class of drug targets. The 3-fluoro-piperidin-1-ylamine scaffold is well-suited for developing ligands that target biogenic amine receptors (e.g., serotonin, dopamine). An FP-based competition assay is a homogenous, robust, and sensitive method for identifying compounds that disrupt the binding of a fluorescently labeled ligand to a GPCR.[6] The principle relies on the observation that a small, fluorescently-labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a much larger GPCR, the complex tumbles more slowly, leading to a high polarization signal. Test compounds that bind to the receptor will displace the fluorescent ligand, causing a decrease in polarization.[6]

Workflow for GPCR FP Assay Development and HTS

cluster_0 Assay Development cluster_1 High-Throughput Screen A Reagent Preparation: - Fluorescent Ligand (Tracer) - GPCR Preparation (e.g., membrane prep) - Assay Buffer B Tracer Titration: Determine optimal tracer concentration (Kd) A->B C GPCR Titration: Determine optimal receptor concentration for signal window B->C D Assay Validation: - Z'-factor calculation - DMSO tolerance C->D E Compound Plating: 3-Fluoro-piperidin-1-ylamine derivatives and controls (positive/negative) D->E Proceed to HTS F Reagent Addition: 1. Add GPCR 2. Add Fluorescent Tracer E->F G Incubation: Allow binding to reach equilibrium F->G H Plate Reading: Measure Fluorescence Polarization G->H I Data Analysis: Identify 'hits' based on decreased FP signal H->I cluster_0 Kinase Reaction cluster_1 Detection A Combine: - Kinase - Biotinylated Substrate - ATP - Test Compound B Incubate: Allow phosphorylation to occur A->B C Add Stop/Detection Mix: - EDTA (stops reaction) - Anti-phospho Antibody-conjugated  Acceptor Beads B->C Proceed to Detection D Add Donor Beads: - Streptavidin-coated Donor Beads C->D E Incubate: Allow bead-analyte binding D->E F Read Plate: Measure AlphaLISA signal E->F

Caption: Workflow for a typical AlphaLISA® kinase assay.

Detailed Protocol: AlphaLISA® Assay for a Tyrosine Kinase (e.g., FLT3)

This protocol is a representative example for screening for inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. [7] 1. Materials and Reagents:

  • Kinase: Recombinant human FLT3 enzyme.

  • Substrate: Biotinylated tyrosine-containing peptide substrate (e.g., Biotin-poly-Glu-Tyr).

  • ATP: Adenosine triphosphate.

  • Test Compounds: Library of 3-fluoro-piperidin-1-ylamine derivatives dissolved in 100% DMSO.

  • Detection Reagents:

    • AlphaLISA® Acceptor beads conjugated to an anti-phosphotyrosine antibody (e.g., P-Tyr-100).

    • AlphaLISA® Streptavidin-coated Donor beads.

  • Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • AlphaLISA® Detection Buffer: Provided with the AlphaLISA® kit.

  • Positive Control: Known FLT3 inhibitor (e.g., Quizartinib).

  • Negative Control: DMSO.

  • Microplates: White, opaque 384-well microplates (e.g., OptiPlate™ or ProxiPlate™).

  • Plate Reader: Capable of reading AlphaLISA® assays (e.g., EnVision® or VICTOR®).

2. Assay Development and Optimization:

  • Enzyme and Substrate Titration: Perform a matrix titration of the FLT3 enzyme and the biotinylated substrate to determine the optimal concentrations that yield a high signal-to-background ratio.

  • ATP Km Determination: Determine the Michaelis constant (Km) for ATP under the optimized enzyme and substrate conditions. For inhibitor screening, use an ATP concentration at or near the Km value to ensure sensitivity to competitive inhibitors.

  • Z'-Factor Validation: Run the assay with positive and negative controls to calculate the Z'-factor and confirm its suitability for HTS. A Z' > 0.5 is desired.

3. HTS Protocol:

  • Add 2.5 µL of 4x test compound or control diluted in Kinase Assay Buffer to the wells of a 384-well plate.

  • Add 2.5 µL of 4x biotinylated substrate diluted in Kinase Assay Buffer.

  • To initiate the kinase reaction, add 5 µL of 2x FLT3 enzyme and 2x ATP solution (at 2x Km concentration) in Kinase Assay Buffer. The total reaction volume is 10 µL.

  • Seal the plate and incubate for 60 minutes at room temperature.

  • Add 5 µL of the Acceptor bead/EDTA mix (prepared in AlphaLISA® Detection Buffer) to stop the reaction.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 5 µL of Streptavidin-Donor beads (prepared in AlphaLISA® Detection Buffer).

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA®-compatible plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the high (negative control) and low (positive control) signals.

  • Identify hits based on a pre-defined inhibition threshold (e.g., >50%).

  • Confirmed hits should be followed up with dose-response curves to determine their IC₅₀ values.

ParameterRecommended ValueRationale
Plate Format 384-wellStandard for HTS to maximize throughput.
Final Assay Volume 20 µLLow volume conserves precious reagents.
ATP Concentration At or near KmEnsures sensitivity to ATP-competitive inhibitors.
Bead Concentration 20 µg/mL (final)As recommended by most AlphaLISA protocols. [8]
Z'-Factor > 0.5Critical for data quality and hit identification. [8]

Conclusion: A Pathway to Novel Therapeutics

The strategic screening of 3-fluoro-piperidin-1-ylamine derivative libraries requires robust, validated, and target-appropriate HTS assays. The Fluorescence Polarization and AlphaLISA® platforms described herein offer two powerful, yet distinct, methodologies for identifying novel modulators of GPCRs and kinases, respectively. The successful implementation of these protocols, from careful assay development to meticulous data analysis, provides a clear and efficient path from a chemical library to validated hits. These initial hits form the foundation for subsequent hit-to-lead optimization campaigns, ultimately accelerating the discovery of new therapeutics for a wide range of diseases. The key to a successful HTS campaign lies not just in automation, but in the intelligent design and rigorous validation of the biological assay. [9]

References

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(7), 905–912. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2015). High throughput screening technologies for ion channels. Expert Opinion on Drug Discovery, 10(12), 1347-1358. Retrieved from [Link]

  • S-Cape SciComm. (2025, August 27). Fluorescence Polarization in GPCR Research. Retrieved from [Link]

  • Sepehri, S., & Rinken, A. (2018). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 1-13. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Fundamental & Clinical Pharmacology. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-601. Retrieved from [Link]

  • Assay and Drug Development Technologies. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 2(5), 543-557. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]

  • ACS Publications. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 7(12), 1141-1146. Retrieved from [Link]

  • Nature. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(7), 905-912. Retrieved from [Link]

  • MDPI. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 28(20), 7167. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(38), 5064-5071. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4349. Retrieved from [Link]

  • PubMed. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(8), 1431-1446. Retrieved from [Link]

  • ACS Omega. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega, 8(17), 15485-15494. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • Technology Networks. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-piperidin-1-ylamine

Welcome to the technical support guide for the synthesis of 3-Fluoro-piperidin-1-ylamine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical building b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-piperidin-1-ylamine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their work. As Senior Application Scientists, we have compiled this guide based on common laboratory challenges and mechanistic insights to help you navigate the complexities of this synthesis, particularly the N-amination of 3-fluoropiperidine. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is unexpectedly low, or the conversion of 3-fluoropiperidine is incomplete, even after extended reaction times. What's going on?

Answer: This is a common issue stemming from the inherent electronic properties of the starting material. The fluorine atom at the C-3 position exerts a significant inductive electron-withdrawing effect. This effect reduces the electron density on the piperidine nitrogen, decreasing its basicity and, more importantly, its nucleophilicity.[1][2] Consequently, the reaction with electrophilic aminating agents like Hydroxylamine-O-sulfonic acid (HOSA) is often more sluggish compared to the amination of unsubstituted piperidine.

Probable Causes & Solutions:

  • Insufficient Reaction Energy: The reduced nucleophilicity requires more energy to overcome the activation barrier.

    • Solution: Cautiously increase the reaction temperature in increments of 5-10°C, while monitoring the reaction progress by TLC or LC-MS. Prolonged reaction times (24-48 hours) may also be necessary.

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the aminating agent will naturally lead to incomplete conversion.

    • Solution: Use a moderate excess of the aminating agent. We recommend starting with 1.2 to 1.5 equivalents of Hydroxylamine-O-sulfonic acid (HOSA).

  • Inadequate Base: The reaction generates sulfuric acid as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and the product.

    • Solution: Ensure at least two equivalents of a suitable base (e.g., NaOH, KOH) are used. One equivalent to neutralize the H₂SO₄ byproduct and one to deprotonate the resulting 3-fluoro-piperidin-1-aminium salt.

Question 2: I've isolated my product, but NMR and LC-MS analysis show a significant impurity with a mass corresponding to a dimer of the starting material. What is this byproduct and how can I prevent it?

Answer: The high molecular weight impurity is likely a 1,1'-(E)-diazene-1,2-diylbis(3-fluoropiperidine) or a related tetrazene derivative. This side product arises from the oxidation of the initially formed hydrazine product. It is a known side reaction when aminating piperidines with HOSA, particularly under strongly basic aqueous conditions.[3]

Causality and Prevention Strategy:

  • Mechanism of Formation: The desired product, 3-fluoro-piperidin-1-ylamine, is a hydrazine. In the presence of a base and an oxidant (which can be adventitious oxygen or even the aminating reagent under certain conditions), it can be oxidized to a diazo intermediate, which then couples to form the stable dimer.

  • Mitigation Protocol:

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.

    • Controlled Base Addition: Instead of adding the base all at once, add it portion-wise or via a syringe pump over the course of the reaction. This maintains a lower instantaneous concentration of the free hydrazine, disfavoring the dimerization pathway.

    • Temperature Control: Avoid excessive temperatures, as this can accelerate the rate of oxidation.

Workflow: Minimizing Dimer Formation

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Adjustment cluster_workup Workup P1 Degas Solvent P2 Assemble Glassware under N2 P1->P2 R1 Add 3-Fluoropiperidine & HOSA to Flask P2->R1 R2 Begin Slow Addition of Base (e.g., NaOH soln) R1->R2 R3 Maintain Low Temperature (e.g., 0-10 °C initially) R2->R3 R4 Monitor by LC-MS for Product & Dimer R3->R4 A1 Dimer > 5%? R4->A1 A2 Slow Base Addition Rate A1->A2 Yes A3 Reaction Complete? A1->A3 No A2->R4 Workup Workup A3->Workup W1 Quench Reaction (e.g., with cold water) W2 Proceed to Extraction W1->W2

Caption: Controlled workflow for N-amination to minimize oxidative side products.

Question 3: My final product contains an impurity that lacks fluorine, corresponding to the mass of Piperidin-1-ylamine. Where did this come from?

Answer: This impurity almost certainly arises from the starting material, 3-fluoropiperidine, being contaminated with unsubstituted piperidine. The hydrodefluorination (loss of fluorine) is a known potential side reaction during the synthesis of fluorinated piperidines, especially during catalytic hydrogenation steps used to reduce a fluoropyridine precursor.[4]

Troubleshooting Steps:

  • Starting Material Analysis: Before starting the synthesis, rigorously check the purity of your 3-fluoropiperidine batch using GC-MS. This technique will clearly separate piperidine from its fluorinated analog.

  • Purification: If the starting material is contaminated, it must be purified. Fractional distillation is often effective for this separation.

  • Source Verification: If you are purchasing the starting material, consider requesting a certificate of analysis from the supplier that specifies the level of the non-fluorinated impurity.

Question 4: I am struggling with the purification of the final product. It seems very water-soluble, and I get poor recovery from column chromatography.

Answer: 3-Fluoro-piperidin-1-ylamine is a polar, basic hydrazine derivative, which leads to challenging physical properties for purification. Its basicity causes streaking on standard silica gel, and its polarity can lead to high water solubility, complicating aqueous workups.

Recommended Purification Protocol:

  • Acid-Base Extraction: After quenching the reaction, perform a standard aqueous workup. Extract the aqueous layer with a solvent like dichloromethane (DCM) or ethyl acetate to remove non-basic organic impurities. Then, basify the aqueous layer to pH > 12 with 4M NaOH and extract the product into DCM or a 9:1 DCM:IPA mixture.

  • Salt Formation (Recommended): The most reliable method for purification and handling is to convert the free base into a stable, crystalline salt.

    • Step A: After extracting the free base into an organic solvent (like DCM or Et₂O), dry the solution over anhydrous Na₂SO₄ and filter.

    • Step B: Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a solution of HCl in isopropanol or ether dropwise until precipitation is complete.

    • Step C: Collect the resulting hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.

    • Step D: The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the N-amination of 3-fluoropiperidine with HOSA?

The reaction is a classical nucleophilic substitution on an electrophilic nitrogen center.[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-fluoropiperidine attacks the electron-deficient nitrogen atom of Hydroxylamine-O-sulfonic acid (HOSA).

  • Leaving Group Departure: This attack displaces the sulfate anion (⁻OSO₃H), which is a good leaving group, forming a new N-N bond.

  • Proton Transfer: The initial product is a protonated hydrazine (an aminium salt). A base present in the reaction mixture deprotonates this species to yield the final neutral product, 3-fluoro-piperidin-1-ylamine.

Mechanism: N-Amination with HOSA

Caption: Reaction mechanism for the synthesis of 3-Fluoro-piperidin-1-ylamine.

Q2: Are there any safer or more modern alternatives to HOSA?

Yes, while HOSA is effective, it is also hygroscopic and can be hazardous. Modern electrophilic aminating reagents have been developed to be more stable and sometimes offer milder reaction conditions.[6] One such class of reagents is O-pivaloyl-N-hydroxyanilinium triflates (PONT), which can introduce unprotected amino groups effectively.[6] Other alternatives include O-tosyl or O-mesitylenesulfonyl hydroxylamines, which possess different reactivity profiles and may help avoid certain side reactions.[7]

Q3: Which analytical techniques are essential for this synthesis?

A multi-faceted analytical approach is crucial for success.

Technique Purpose Key Observations
GC-MS Purity check of starting 3-fluoropiperidine.Detects piperidine impurity (hydrodefluorination).
TLC Quick reaction monitoring.Disappearance of starting material spot. Appearance of a more polar product spot.
LC-MS Detailed reaction monitoring and byproduct identification.Provides exact mass of product (M+H)⁺, starting material, and any side products (e.g., dimer).
¹H & ¹³C NMR Structural confirmation of the final product.Confirms the piperidine ring structure and the presence of the -NH₂ group.
¹⁹F NMR Confirmation of fluorine incorporation.A single peak confirms the presence and chemical environment of the fluorine atom.

References

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(77), 9991–10003. [Link]

  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-12. (Note: Direct URL not available, typically accessed via university library subscriptions or chemical supplier archives).
  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Scientific Update. [Link]

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved February 4, 2026, from [Link]

  • Barbe, G., et al. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Request PDF. [Link]

  • Carreira, E. M., & Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Piperidines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fluorinated piperidines. The incorporation of fluorine into piperidine scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, pKa, and binding affinity.[1][2] However, these same modifications introduce significant purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high purity for your target compounds.

Section 1: Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse of purification, but the dual character of fluorinated piperidines—a basic nitrogen atom and electron-withdrawing fluorine substituents—creates a perfect storm for problematic separations on standard silica gel.

Q1: I'm seeing severe peak tailing and poor resolution for my fluorinated piperidine on a silica gel column. What's happening and how do I fix it?

Answer:

Probable Cause: This is the most common issue and stems from a strong, unwanted secondary interaction between your compound and the stationary phase.[3][4]

  • Acid-Base Interaction: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen of your piperidine interacts strongly with these acidic sites via ionic forces.[4][5] This causes a portion of your molecules to "stick" to the column, eluting slowly and creating a characteristic tail.[3][4][5]

  • Fluorine's Influence: While highly electron-withdrawing fluorine atoms can reduce the basicity (pKa) of the piperidine nitrogen, this effect is often not sufficient to completely prevent the interaction with the highly acidic silica surface.[1][2]

Solutions (From Quickest to Most Involved):

  • Introduce a Basic Modifier to the Mobile Phase: The goal is to "tame" the silica by neutralizing the acidic silanol sites. A small, strong, and volatile base is added to the eluent to act as a competitive inhibitor, blocking the sites your compound would otherwise stick to.[6][7]

    • For Hexane/Ethyl Acetate systems: Add 0.5-2% (v/v) triethylamine (TEA).

    • For Dichloromethane/Methanol systems: Add 0.5-2% (v/v) of a concentrated ammonium hydroxide solution to your methanol stock before preparing the mobile phase.

    • Validation Check: Before running your column, spot your crude material on a TLC plate and develop it in the modifier-containing eluent. You should see a significant improvement in spot shape (less streaking) compared to a plate run without the modifier.

  • Switch to a Less Acidic or Basic Stationary Phase: If modifiers are ineffective or undesirable (e.g., they interfere with your product), changing the stationary phase is the most robust solution.

    • Basic Alumina: This is an excellent alternative for purifying basic compounds.[8][9] It eliminates the need for mobile phase modifiers, simplifying solvent removal post-purification.[8] Method development can be performed on alumina TLC plates.

    • Amine-Functionalized Silica: These columns have a basic surface, which prevents the unwanted ionic interactions and allows for purification with neutral solvent systems like hexane/ethyl acetate.[6][10]

Q2: My fluorinated piperidine won't elute from the silica column, even with highly polar solvents like 20% methanol in DCM.

Answer:

Probable Cause: This indicates irreversible binding to the silica gel. The interaction between the basic nitrogen and the acidic silanol groups is so strong that the mobile phase cannot displace the compound. This is more common with highly basic piperidines where the pKa-lowering effect of fluorine is minimal.

Solutions:

  • Column Salvage (Attempt with Caution): Try flushing the column with a highly polar, basic mobile phase, such as 5-10% ammonium hydroxide in methanol. This may displace your compound, but the resulting fractions will be broad and may contain dissolved silica. This is a last resort to recover material.

  • Future Prevention - Protect the Amine: The most reliable solution is to temporarily protect the piperidine nitrogen before purification.

    • Boc Protection (Di-tert-butyl dicarbonate): Forms a stable carbamate that eliminates the basicity of the nitrogen. This allows for straightforward purification on standard silica gel. The Boc group can be easily removed afterward with an acid like trifluoroacetic acid (TFA) or HCl.

    • Cbz Protection (Benzyl chloroformate): Similar to Boc, this masks the amine's basicity. It is also readily removed by hydrogenolysis.[11]

    • In-situ Trapping: For volatile unprotected piperidines, it can be beneficial to protect the amine immediately after the reaction and before workup, which simplifies purification.[11]

Troubleshooting Decision Workflow for Column Chromatography

G start Start: Crude Fluorinated Piperidine tlc_check Run Analytical TLC (e.g., 80:20 Hex/EtOAc) start->tlc_check observe_tailing Observe Tailing or Streaking? tlc_check->observe_tailing no_tailing No Tailing: Proceed with Standard Silica Gel Column observe_tailing->no_tailing No add_modifier Add Basic Modifier to Eluent (e.g., 1% TEA or NH4OH) observe_tailing->add_modifier Yes re_run_tlc Re-run Analytical TLC with Modifier add_modifier->re_run_tlc tailing_resolved Tailing Resolved? re_run_tlc->tailing_resolved run_modified_col Run Silica Column with Modified Eluent tailing_resolved->run_modified_col Yes tailing_persists Tailing Persists or Separation is Poor tailing_resolved->tailing_persists No change_phase Change Stationary Phase tailing_persists->change_phase protect_amine Consider Protecting Group (Boc, Cbz) before Purification tailing_persists->protect_amine alumina_option Use Basic Alumina Column with Neutral Eluent change_phase->alumina_option amine_silica_option Use Amine-Functionalized Silica Column with Neutral Eluent change_phase->amine_silica_option

Section 2: Troubleshooting Other Purification Techniques

Q3: I'm trying to recrystallize my fluorinated piperidine, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

Probable Cause: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[12] Fluorinated compounds can also have high solubility in many common organic solvents, making crystallization challenging.

Solutions:

  • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator (4°C) and finally a freezer (-20°C) to maximize crystal formation.

  • Find a Better Solvent System: The ideal recrystallization solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[12]

    • Solvent Screening: Use small test tubes to test the solubility of a few milligrams of your compound in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile).

    • Anti-Solvent Method: Dissolve your compound in a small amount of a solvent in which it is very soluble (e.g., DCM or methanol). Then, slowly add a solvent in which it is insoluble (an "anti-solvent," e.g., hexane or water) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Scratch and Seed:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: How does the position and number of fluorine atoms affect the purification strategy?

A: The electronic effect of fluorine is key. Fluorine is highly electron-withdrawing, which lowers the pKa (reduces the basicity) of the piperidine nitrogen.[1]

  • Fluorine near the Nitrogen (e.g., at C2): This has the strongest pKa-lowering effect. These compounds may exhibit less tailing on silica gel than isomers where the fluorine is further away.

  • Multiple Fluorines: Polyfluorination will significantly lower the pKa. A highly fluorinated piperidine might behave more like a neutral molecule and may be amenable to standard silica gel chromatography without additives.

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can affect its retention in both normal and reversed-phase chromatography.[2]

Q: Are there alternatives to normal-phase chromatography?

A: Yes, several powerful techniques can be orthogonal or superior to traditional methods.

  • Reversed-Phase Chromatography (RP-HPLC): This can be effective, but mobile phase pH control is critical. For basic amines, it's best to use a high pH mobile phase (e.g., with ammonium bicarbonate or a low concentration of ammonium hydroxide) to keep the piperidine in its neutral, free-base form.[6] This increases retention and improves peak shape.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying fluorinated compounds and amines.[13] It is faster than HPLC, uses less toxic solvents (CO2 and an alcohol co-solvent), and solvent removal is rapid.[13][14] SFC often provides unique selectivity compared to HPLC.[15]

Q: My fluorinated piperidine is volatile. How can I prevent loss during purification?

A: Volatility is a known challenge with unprotected piperidines.[11]

  • Careful Solvent Removal: Use a rotary evaporator with moderate temperature and vacuum. Avoid leaving the flask under high vacuum for extended periods after the solvent is gone.

  • Salt Formation: Before the final concentration step, consider forming a salt (e.g., by adding a solution of HCl in ether). The resulting hydrochloride salt is typically a non-volatile solid that is much easier to handle and store.

  • Amine Protection: As mentioned previously, protecting the amine (e.g., with a Boc group) makes the compound significantly less volatile.[11]

Section 4: Key Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography with Amine Additive

This protocol is for purifying a moderately basic fluorinated piperidine exhibiting peak tailing.

1. Materials & Equipment:

  • Crude fluorinated piperidine

  • Silica gel (for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, flash chromatography system

  • TLC plates, UV lamp

2. Step-by-Step Procedure:

  • Method Development (TLC):

    • Prepare a stock solution of your chosen eluent, e.g., 80:20 Hexane/EtOAc.

    • Prepare a second "modified" stock solution of the same eluent containing 1% TEA (v/v).

    • Spot your crude material on two separate TLC plates.

    • Develop one plate in the standard eluent and the other in the modified eluent.

    • Compare the two plates under UV light. The spot on the modified plate should be more compact and less streaky. The Rf value will likely be higher. This confirms the modifier is effective.

  • Column Packing:

    • Dry pack or slurry pack your column with silica gel as per your standard laboratory procedure.

    • Equilibrate the column by flushing with at least 3-5 column volumes (CV) of the modified eluent (e.g., 90:10:1 Hexane/EtOAc/TEA). This is a critical step to ensure the entire silica bed is neutralized before the sample is loaded.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the modified mobile phase, collecting fractions. If necessary, a gradient can be run by slowly increasing the percentage of the more polar solvent (e.g., EtOAc).

  • Analysis and Workup:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions. The TEA can typically be removed during solvent evaporation under reduced pressure, but for very high-boiling compounds, an acidic wash of the combined organic fractions may be required if the product is stable to acid.

References

  • Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. Retrieved from [Link]

  • Jeschke, R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (n.d.). NIH. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Why Do Amines Adhere To Silica Gel Columns? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (n.d.). ResearchGate. Retrieved from [Link]

  • Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Chromotography with free amines? (2022). Reddit. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed. Retrieved from [Link]

  • Dental Erosion Management: From Remineralization to Emerging Regenerative Approaches—A Narrative Review. (n.d.). MDPI. Retrieved from [Link]

  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). (n.d.). Selerity Technologies. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved from [Link]

  • Le, T. D., et al. (2017). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. Retrieved from [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. Retrieved from [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). ACS Publications. Retrieved from [Link]

  • Understanding the Conformational Behaviour of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). ResearchGate. Retrieved from [Link]

  • Any ideas on how to isolate imines on a neutral alumina column? (2017). ResearchGate. Retrieved from [Link]

  • Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). alwsci. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved from [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. Retrieved from [Link]

  • RediSep basic alumina column Purification of high pKa compounds. (2012). Teledyne ISCO. Retrieved from [Link]

Sources

Troubleshooting

improving the regioselectivity of 3-Fluoro-piperidin-1-ylamine reactions

Welcome to the technical support center for 3-Fluoro-piperidin-1-ylamine. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction conditio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-piperidin-1-ylamine. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common issues related to regioselectivity. The unique electronic and steric environment of this molecule presents both opportunities and challenges in synthesis. This guide aims to explain the underlying principles governing its reactivity and provide actionable protocols to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when working with 3-Fluoro-piperidin-1-ylamine.

Q1: Which nitrogen is more nucleophilic on 3-Fluoro-piperidin-1-ylamine?

The exocyclic nitrogen (the NH2 of the 1-amino group) is generally more nucleophilic than the endocyclic piperidine nitrogen (N1). This is attributed to the "alpha effect," where the adjacent nitrogen atom with its lone pair enhances the nucleophilicity of the primary amine. However, the endocyclic nitrogen is sterically less hindered. This competition between electronic effects and steric accessibility is the primary reason for regioselectivity challenges.

Q2: How does the fluorine at the 3-position influence reactivity?

The electron-withdrawing fluorine atom at the C3 position has a notable impact. It decreases the basicity and nucleophilicity of the adjacent endocyclic nitrogen (N1) through a negative inductive effect (-I).[1] This electronic deactivation can be exploited to favor reactions at the more distant and electronically richer exocyclic nitrogen.

Q3: I'm observing a mixture of N1-arylated and N-amino-arylated products in my Buchwald-Hartwig reaction. How can I favor one over the other?

This is a classic regioselectivity problem. To favor arylation on the exocyclic N-amino group, you should employ sterically bulky phosphine ligands (e.g., XPhos, RuPhos) and a weaker, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Conversely, to favor the endocyclic N1 position, smaller ligands and carefully controlled reaction conditions may be necessary, although this is often the more challenging transformation to achieve selectively.

Q4: Can I selectively protect one of the nitrogen atoms?

Yes. Selective protection is a key strategy. Due to its higher nucleophilicity, the exocyclic nitrogen can often be selectively protected under carefully controlled conditions (e.g., low temperature, 1 equivalent of protecting agent). Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be installed to block the exocyclic amine, allowing for subsequent reactions to occur exclusively at the endocyclic N1 position.[2][3]

Troubleshooting Guides & Protocols

This section provides in-depth solutions to specific experimental challenges, focusing on the causality behind the protocols.

Guide 1: Improving Regioselectivity in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but with 3-Fluoro-piperidin-1-ylamine, it frequently yields a mixture of regioisomers.[4][5][6] The goal is typically to favor substitution on the exocyclic N-amino group.

Problem: Low regioselectivity, resulting in a difficult-to-separate mixture of N1-aryl and 1-(N-arylamino) products.

Underlying Cause: The reaction outcome is determined by a delicate balance between the higher intrinsic nucleophilicity of the exocyclic amine and the greater steric accessibility of the endocyclic amine. The choice of ligand, base, and solvent directly influences the transition state energies for the reaction at each nitrogen, thereby dictating the product ratio.

Troubleshooting Workflow

G start Poor Regioselectivity in Buchwald-Hartwig Amination ligand Switch to a Bulky, Electron-Rich Buchwald Ligand (e.g., XPhos, RuPhos, BrettPhos) start->ligand base Use a Weaker, Non-Nucleophilic Base (e.g., Cs2CO3, K3PO4) ligand->base Still a mixture? solvent Optimize Solvent (Toluene or Dioxane are standard) base->solvent Still a mixture? temp Lower Reaction Temperature (e.g., from 100°C to 80°C) solvent->temp Still a mixture? success Improved Regioselectivity (>10:1) temp->success Resolved

Caption: Troubleshooting decision tree for N-arylation.

  • Ligand Selection is Critical: The steric bulk of the phosphine ligand on the palladium center is the most impactful variable. Large, bulky ligands preferentially block the less-hindered endocyclic N1 position, forcing the aryl halide to react with the more sterically demanding (but more nucleophilic) exocyclic amine.

    • Insight: Ligands like XPhos and RuPhos create a large steric cone around the palladium atom, making it difficult for the piperidine ring itself to coordinate and react. The exocyclic NH2 group, being more extended from the ring, can more easily access the catalyst.

  • Base Optimization: Strong bases like sodium tert-butoxide (NaOtBu) can lead to side reactions and may not provide the best selectivity. Weaker inorganic bases are often superior.

    • Insight: A weaker base like Cs2CO3 is sufficient to deprotonate the amine for the catalytic cycle but is less likely to cause undesired side reactions. Its bulk and poor solubility can also play a beneficial role in moderating reactivity.

  • Solvent and Temperature: While toluene and dioxane are standard, solvent polarity can influence the reaction. Lowering the temperature can also enhance selectivity by favoring the pathway with the lower activation energy, which is often the reaction at the more nucleophilic exocyclic nitrogen.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 3-Fluoro-piperidin-1-ylamine (1.2 mmol), Cesium Carbonate (Cs2CO3, 2.0 mmol), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous, degassed toluene (5 mL).

  • Reaction: Stir the mixture at 80-100 °C and monitor by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate in vacuo. Purify by column chromatography.

ParameterCondition A (Non-Selective)Condition B (Optimized for Exocyclic)Expected Outcome
Ligand P(t-Bu)3XPhosIncreased steric bulk favors exocyclic reaction.
Base NaOtBuCs2CO3Weaker base improves selectivity.
Temperature 110 °C80 °CLower temp favors the more nucleophilic site.
Typical Ratio (Exo:Endo) ~ 3:1 to 5:1> 15:1Significant improvement in regioselectivity.
Guide 2: Achieving Regioselective Acylation and Sulfonylation

Problem: Formation of di-acylated products or poor selectivity between the two nitrogen atoms during acylation with acid chlorides or sulfonyl chlorides.

Underlying Cause: The exocyclic N-amino group is significantly more nucleophilic and will almost always react first. The primary challenge is preventing a second reaction at the endocyclic N1 position, especially if excess acylating agent is used or if the initial product is reactive.

Troubleshooting Workflow

G start Di-acylation or Poor Selectivity Observed stoich Control Stoichiometry (Use 1.0-1.05 eq. of Acyl Halide) start->stoich temp Lower Reaction Temperature (0 °C to -78 °C) stoich->temp Still an issue? addition Use Slow/Syringe Pump Addition of Electrophile temp->addition Still an issue? base Use a Non-Nucleophilic Hindered Base (e.g., DIPEA, 2,6-Lutidine) addition->base Still an issue? success Clean Mono-acylated (Exocyclic) Product base->success Resolved

Sources

Optimization

Technical Support Center: Synthesis of 3-Fluoro-piperidin-1-ylamine

Core Directive & Executive Summary The Challenge: Synthesizing 3-Fluoro-piperidin-1-ylamine (CAS: 1272757-41-1) presents a unique dual challenge: the nucleophilicity of the secondary amine is attenuated by the electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Synthesizing 3-Fluoro-piperidin-1-ylamine (CAS: 1272757-41-1) presents a unique dual challenge: the nucleophilicity of the secondary amine is attenuated by the electron-withdrawing fluorine atom at the


-position (C3), and the resulting hydrazine moiety is oxidation-sensitive.

The Solution: This guide prioritizes Electrophilic N-Amination using Hydroxylamine-O-sulfonic acid (HOSA) as the primary protocol.[1] This method avoids the formation of carcinogenic N-nitroso intermediates associated with traditional nitrosation-reduction routes and offers a streamlined workup.

Key Technical Insight: The inductive effect of the fluorine atom lowers the pKa of the piperidine nitrogen (approx. pKa ~9.0 vs. 11.1 for unsubstituted piperidine). Consequently, the reaction kinetics with HOSA are slower, requiring precise pH modulation to maintain the free amine concentration without accelerating HOSA hydrolysis.

Standard Operating Protocol (HOSA Method)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Fluoropiperidine (HCl salt) 1.0SubstrateIf using free base, omit initial neutralization.
Hydroxylamine-O-sulfonic acid (HOSA) 1.2 - 1.5Aminating AgentHygroscopic. Store at 4°C. Freshly prepared solution preferred.
Potassium Hydroxide (KOH) 4.0 - 5.0BaseMaintains pH and neutralizes sulfonic acid byproduct.
Water -SolventHigh dielectric constant stabilizes the transition state.
Tetrahydrofuran (THF) -Co-solventOptional (10-20% v/v) to improve solubility of lipophilic derivatives.
Step-by-Step Workflow
  • Preparation of Amine Solution:

    • Dissolve 3-fluoropiperidine hydrochloride in water (approx. 5 mL/g).

    • Cool to 0–5 °C in an ice bath.

    • Add KOH (2.0 equiv) dropwise to release the free amine. The solution may become cloudy.

  • HOSA Addition (The Critical Step):

    • Simultaneously add a solution of HOSA (1.2 equiv in water) and KOH (2.5 equiv in water) dropwise over 30–60 minutes.

    • Control: Maintain internal temperature < 10 °C .

    • Mechanism: The base generates the reactive intermediate (likely NH or sulfamate anion), which the amine attacks.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 4–12 hours.

    • Monitoring: Check consumption of starting amine by TLC (ninhydrin stain) or LC-MS.

  • Workup & Isolation:

    • Saturation: Saturate the aqueous phase with solid KOH or K₂CO₃ (salting out).

    • Extraction: Extract exhaustively with Dichloromethane (DCM) or Diethyl Ether (Et₂O). Note: The product is polar.

    • Drying: Dry organic layer over anhydrous Na₂SO₄.

    • Salt Formation (Recommended): Treat the ethereal solution with HCl in dioxane/ether to precipitate 3-Fluoro-piperidin-1-ylamine dihydrochloride. This stabilizes the hydrazine against air oxidation.

Technical Visualization

Pathway & Decision Logic

G Start Start: 3-Fluoropiperidine Check_Form Is Starting Material HCl Salt? Start->Check_Form Neutralize Neutralize with 1 eq. KOH Check_Form->Neutralize Yes Reaction Add HOSA (1.2 eq) + KOH (2.5 eq) at <10°C Check_Form->Reaction No (Free Base) Neutralize->Reaction Monitor Monitor: LCMS/TLC (4-12 hrs) Reaction->Monitor Conversion Conversion > 90%? Monitor->Conversion Workup Saturate with KOH, Extract with DCM Conversion->Workup Yes Trouble_Temp Troubleshoot: Check Temp/pH Conversion->Trouble_Temp No (Stalled) Salt Precipitate HCl Salt (Stability) Workup->Salt Add_HOSA Add 0.5 eq HOSA Trouble_Temp->Add_HOSA Add_HOSA->Monitor

Figure 1: Decision logic for the synthesis of 3-Fluoro-piperidin-1-ylamine using the HOSA method.

Troubleshooting & FAQs

Category 1: Reaction Stalled / Low Conversion

Q: The reaction has stalled at 50% conversion after 6 hours. Should I heat it? A: Do NOT heat above 40°C.

  • Reasoning: Heating promotes the hydrolysis of HOSA to hydroxylamine and sulfate, competing with the amination. It also risks the elimination of fluoride (HF) to form enamines.

  • Solution: Add an additional 0.3–0.5 equivalents of HOSA and corresponding base at room temperature. Ensure the pH remains alkaline (pH > 10) to keep the piperidine nucleophilic.

Q: Why is my yield lower than non-fluorinated piperidine? A: The 3-Fluoro substituent exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen.

  • Mitigation: Increase the reaction time and ensure high concentration (minimize water volume). The "salting out" effect during workup is critical because the fluorinated hydrazine is more water-soluble than expected.

Category 2: Impurity Profile

Q: I see a side product with M-20 (elimination). What happened? A: You likely triggered


-elimination  of HF.
  • Cause: High temperature or excessively strong base concentration (local hotspots) during addition.

  • Prevention: Maintain strict temperature control (<10°C) during the exothermic addition of KOH. Ensure vigorous stirring to prevent concentration gradients.

Q: The product is turning yellow/brown upon isolation. A: 1,1-Disubstituted hydrazines are prone to air oxidation to form tetrazanes or hydrazones.

  • Fix: Do not store the free base. Immediately convert the crude oil into the dihydrochloride or oxalate salt. Store under Argon at -20°C.

Category 3: Purification[2]

Q: The product is not extracting into DCM. A: The N-amino group increases polarity significantly.

  • Protocol Adjustment:

    • Saturate the aqueous layer with K₂CO₃ until solids persist.

    • Use CHCl₃:Isopropanol (3:1) as the extraction solvent if DCM fails.

    • Perform at least 4-5 extractions.

References

  • General HOSA Amination Protocol

    • Source: Labarthe, E., et al.[2] "A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid." Advances in Chemical Engineering and Science, 2013, 3, 157-163.[2]

    • Relevance: Defines the kinetic parameters and pH dependency for piperidine amin
    • URL:

  • Fluorine Effect on Piperidine Basicity

    • Source: Philips, E., Xiang, B., et al. "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine."[3] J. Org.[4][5] Chem., 2019, 84, 8006-8018.[3]

    • Relevance: Discusses the pKa modulation by fluorine substitution in piperidine rings (pKa ~9 vs 11) and its impact on nucleophilicity.
    • URL:

  • Alternative Nitrosation Routes (Background)

    • Source: Lijinsky, W., et al. "The effect of 4-substitution on the carcinogenicity of nitrosopiperidine." Carcinogenesis, 1981, 2(10), 1045-8.[6]

    • Relevance: Highlights the toxicity risks of the N-nitroso intermediate, validating the HOSA method as the safer altern
    • URL:

  • HOSA Reagent Review

    • Source: Wallace, R. G. "Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent." Aldrichimica Acta, 1980, 13(1), 3-11.
    • Relevance: Comprehensive review of HOSA mechanisms and comp
    • URL:

Sources

Troubleshooting

overcoming solubility issues of 3-Fluoro-piperidin-1-ylamine derivatives

Topic: Overcoming Solubility & Handling Issues Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers. Core Technical Analysis: The "Fluorine-Hydrazine" Paradox Before troubleshooting, it is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Issues

Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

Core Technical Analysis: The "Fluorine-Hydrazine" Paradox

Before troubleshooting, it is critical to understand why 3-Fluoro-piperidin-1-ylamine derivatives present unique solubility challenges. You are dealing with a molecule that possesses two conflicting physicochemical traits:

  • The Fluorine Effect (pKa Modulation): The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (

    
    ). This significantly lowers the pKa of the ring nitrogen compared to a non-fluorinated piperidine. While this is often desirable for metabolic stability or hERG avoidance, it makes salt formation—the primary method for solubilization—more difficult because the amine is less basic.
    
  • The Hydrazine Motif (

    
    ):  The 1-amino substituent creates a cyclic hydrazine. Hydrazines are prone to oxidation and condensation reactions. What appears to be "insolubility" (turbidity, oiling out, color change) is often chemical degradation  or dimerization , not just a physical dissolution issue.
    
Troubleshooting Guide (Q&A Format)
Section A: Solubility & Salt Selection

Q: My free base is an oil that is insoluble in aqueous buffers. I tried making the HCl salt, but it formed a hygroscopic gum. What is the alternative?

A: This is a classic issue with fluorinated piperidines. The high lattice energy required to crystallize the salt is often disrupted by the fluorine atom's dipole and the conformational flexibility of the piperidine ring.

  • The Cause: HCl salts of fluorinated amines often have high aqueous solubility but poor crystallinity (hygroscopicity). They absorb water rapidly, turning into "gums" that are difficult to handle.

  • The Solution: Move to Counterions with Higher Lipophilicity .

    • Recommendation: Try p-Toluenesulfonic acid (Tosylate) or Methanesulfonic acid (Mesylate) . These organic anions often provide better packing in the crystal lattice for lipophilic amines, resulting in stable, non-hygroscopic solids.

    • Protocol: Dissolve the free base in a non-polar solvent (e.g., MTBE or Et2O) and slowly add a stoichiometric amount of the acid dissolved in isopropanol. The slower crystallization often yields a stable solid.

Q: I am observing precipitation when diluting my DMSO stock into PBS (pH 7.4). Why is this happening?

A: This is likely a "Crash-Out" event driven by the pKa shift.

  • The Mechanism: The C3-fluorine lowers the pKa of the piperidine nitrogen.[1] While a standard piperidine (pKa ~11) is fully protonated (ionized/soluble) at pH 7.4, a 3-fluoro-1-amino derivative may have a pKa closer to 6.5–7.5 depending on other substituents.

  • The Consequence: At pH 7.4, a significant fraction of your molecule may exist as the neutral free base, which has low aqueous solubility.

  • The Fix:

    • Lower the pH: Adjust your assay buffer to pH 5.5 or 6.0 if your biological target tolerates it. This ensures >99% protonation.

    • Cyclodextrins: If pH cannot be changed, add 10-20% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  to the buffer. This encapsulates the lipophilic free base without affecting the assay.
      
Section B: Chemical Stability vs. Solubility

Q: My compound dissolves initially but the solution turns yellow/brown after 4 hours. Is this a solubility issue?

A: No, this is Oxidative Degradation .

  • The Mechanism: The

    
     (hydrazine) group is susceptible to air oxidation, leading to the formation of azo compounds or tetrazene dimers, which are often colored and insoluble.
    
  • The Fix:

    • Degas Solvents: Strictly use degassed buffers (sparged with Argon/Nitrogen).

    • Antioxidants: Add 0.1% Ascorbic Acid or EDTA to your buffer system. EDTA chelates trace metals that catalyze hydrazine oxidation.

    • Storage: Store DMSO stocks at -20°C under inert gas. Never store them at room temperature for extended periods.

Q: Can I use Acetone or Methanol to improve solubility?

A:

  • Methanol/Ethanol: YES , these are acceptable cosolvents.

  • Acetone/Ketones: NO (CRITICAL WARNING).

    • Reason: The 1-amino group (

      
      ) is a nucleophile that will react with ketones and aldehydes to form Hydrazones  (
      
      
      
      ). This is a covalent modification that destroys your compound. Avoid all ketone-based solvents (Acetone, MEK) and aldehyde excipients.
Experimental Protocols
Protocol A: Micro-Scale Salt Screening (Self-Validating)

Use this protocol to identify a crystalline salt form when the HCl salt fails.

Materials: Free base (50 mg), 5 Vials, Acids (HCl, p-TsOH, Methanesulfonic acid, Fumaric acid, Tartaric acid).

  • Dissolution: Dissolve 10 mg of free base in 100

    
    L of THF or EtOAc in each vial.
    
  • Acid Addition: Add 1.05 equivalents of the respective acid (dissolved in MeOH or IPA).

  • Observation (Self-Validation Step):

    • Immediate Precipitate: Good candidate.

    • Clear Solution: Evaporate solvent slowly. If oil forms

      
       Fail. If solid forms 
      
      
      
      Test hygroscopicity (leave open to air for 1 hour).
  • Verification: Analyze the solid by 1H-NMR to confirm stoichiometry (check integral ratio of acid peaks vs. drug peaks) and ensure no degradation occurred.

Protocol B: Kinetic Solubility Assay with pH-Profiling

Use this to determine the "Safe pH" for your experiments.

Table 1: Solubility Assay Setup

VariableCondition A (Acidic)Condition B (Neutral)Condition C (Basic)
Buffer System Acetate / CitratePhosphate (PBS)Tris / Borate
Target pH 4.57.49.0
Cosolvent 1% DMSO1% DMSO1% DMSO
Incubation 2 hours @ 25°C2 hours @ 25°C2 hours @ 25°C
Detection UV/HPLCUV/HPLCUV/HPLC

Interpretation:

  • If Sol(A) >> Sol(B), your solubility is pH-dependent (pKa driven). operate at lower pH.

  • If Sol(A)

    
     Sol(B) (and both are low), your solubility is Lipophilicity driven . Use Cyclodextrins or surfactants (Tween-80).
    
Visual Troubleshooting Guides
Diagram 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Issue: Compound Insoluble or Precipitating CheckState Check Physical State Start->CheckState IsOil Oily / Gummy? CheckState->IsOil Yes IsSolid Solid Precipitate? CheckState->IsSolid Yes SaltScreen Perform Salt Screen (Try Tosylate/Mesylate) IsOil->SaltScreen Lattice Energy Issue CheckColor Is Solution Colored? (Yellow/Brown) IsSolid->CheckColor Oxidation Oxidative Degradation (Hydrazine Instability) CheckColor->Oxidation Yes PHCheck Check pH vs pKa CheckColor->PHCheck No (White/Colorless) AddAntiOx Add Antioxidants (Ascorbic Acid/EDTA) Oxidation->AddAntiOx AdjustPH Lower pH or Add Cyclodextrin PHCheck->AdjustPH pH > pKa

Caption: Decision logic for distinguishing between physical solubility issues and chemical instability.

Diagram 2: Salt Selection Strategy for Fluorinated Amines

SaltStrategy Base 3-F-Piperidin-1-amine (Free Base) HCl HCl Salt (High MP, Hygroscopic) Base->HCl Standard Approach Organic Organic Salts (Tosylate/Fumarate) Base->Organic Recommended Approach Outcome1 Risk: Gum Formation Use for: Acute Studies HCl->Outcome1 Outcome2 Stable Crystal Lattice Use for: Long-term Storage Organic->Outcome2

Caption: Comparative workflow for selecting the optimal counterion to ensure crystallinity.

References
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][4] Advanced Drug Delivery Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry. Link

  • Uetrecht, J. (2021). "Hydrazine derivatives and their toxicity." Chemical Research in Toxicology. Link

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

Sources

Optimization

Technical Support Center: Catalyst Optimization for 3-Fluoro-piperidin-1-ylamine

Status: Operational Ticket Focus: Reaction Optimization & Troubleshooting Subject: 3-Fluoro-piperidin-1-ylamine (CAS: 1272757-45-5 / Generic derivatives) Audience: Medicinal Chemistry & Process Development Teams System O...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reaction Optimization & Troubleshooting Subject: 3-Fluoro-piperidin-1-ylamine (CAS: 1272757-45-5 / Generic derivatives) Audience: Medicinal Chemistry & Process Development Teams

System Overview & Chemical Profile[1][2][3][4]

User Advisory: 3-Fluoro-piperidin-1-ylamine is a bifunctional building block containing a nucleophilic hydrazine moiety (


) and a stereoelectronically active fluorine substituent. Users frequently encounter failure modes related to catalyst poisoning  (due to the hydrazine group) and defluorination  (due to 

-elimination).
Substrate Analysis
FeatureChemical ConsequenceImpact on Catalysis
Hydrazine Moiety (

)
High reducing potential; Bidentate coordination capability.[1]Can reduce Pd(II) to inactive Pd(0) black; competes with ligands for metal binding.
3-Fluoro Group Strong Electron Withdrawing Group (EWG); Induces ring puckering (axial preference).Lowers basicity of the

; susceptible to HF elimination under strong basic conditions.
Piperidine Ring Steric bulk adjacent to the nucleophilic center.Requires sterically demanding ligands to facilitate reductive elimination.

Module A: Palladium-Catalyzed C-N Cross-Coupling

Issue: Low yield in Buchwald-Hartwig type couplings with aryl halides. Root Cause: Hydrazine-induced catalyst deactivation and competitive binding.

Diagnostic Workflow (DOT Visualization)

The following diagram illustrates the catalytic cycle and the specific "trap" states associated with hydrazine substrates.

G Start Pd(0) Precatalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Binding Amine Binding (Substrate Entry) OxAdd->Binding 3-F-Pip-NH2 Deprot Deprotonation (Base Mediated) Binding->Deprot Trap1 TRAP: Catalyst Poisoning (Formation of stable bis-amine complex) Binding->Trap1 Inadequate Ligand Trap2 TRAP: Reduction to Pd Black (Hydrazine acts as reductant) Binding->Trap2 Excess Heat/No Oxidant RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle for hydrazine coupling highlighting specific failure modes (Traps) where the substrate deactivates the metal center.

Recommended Protocol

To bypass the traps identified above, utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These bulky ligands prevent the formation of stable bis-amine complexes.

Standard Operating Procedure (SOP-CN-01):

  • Catalyst Source: Use a Pd(0) source or a Pd(II) precatalyst that activates easily.

    • Recommended:Pd(OAc)₂ or Pd₂(dba)₃ .

    • Precatalysts:[2]XPhos Pd G3 or RuPhos Pd G3 (highly recommended for consistency).

  • Ligand Selection:

    • BrettPhos: Best for primary hydrazines/amines to prevent over-arylation.

    • RuPhos: Excellent for sterically hindered secondary amines or electron-poor aryl halides.

    • Mor-DalPhos: Specifically effective for hydrazine coupling to prevent reduction.

  • Base Selection (Critical for Fluorine Retention):

    • Avoid: NaOtBu or KOtBu (Strong bases promote HF elimination).

    • Use:Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ . These weaker bases are sufficient for the catalytic cycle but minimize

      
      -elimination risk.
      
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Optimization Table:

Variable Starting Point Optimization Path
Ligand XPhos Switch to BrettPhos if yield < 40%; Switch to Mor-DalPhos if Pd black forms immediately.
Base Cs₂CO₃ (2.0 equiv) Switch to K₃PO₄ if defluorination is observed by ¹⁹F NMR.

| Temp | 80°C | Lower to 60°C if elimination occurs; Increase to 100°C only if conversion < 10%. |

Module B: Defluorination & Stability Management

Issue: Appearance of unsaturated impurities (e.g., 1,2,3,6-tetrahydropyridine derivatives) or free fluoride in solution. Root Cause:


-Elimination of HF driven by base and temperature.
Mechanism of Failure

The 3-fluoro position is susceptible to E2 elimination. The nitrogen lone pair (even in the hydrazine form) can assist in this process, or the external base can abstract the proton at C2 or C4.

Elimination Substrate 3-Fluoro-piperidin-1-ylamine Transition Transition State (E2 Elimination) Substrate->Transition + Base Base Strong Base (tBuO-) Base->Transition Product Unsaturated Piperidine (Defluorinated Impurity) Transition->Product HF HF / Fluoride Salt Transition->HF

Figure 2: Pathway of base-mediated defluorination. Avoidance requires careful base selection.

Troubleshooting Steps
  • Check ¹⁹F NMR: Before workup, take an aliquot. A shift from the characteristic multiplet (approx -180 ppm) to a singlet (free fluoride ~ -120 ppm) indicates elimination.

  • Lower Basicity: If using Cs₂CO₃, switch to K₂CO₃ or even NaHCO₃ if the coupling partner is activated enough.

  • Solvent Switch: Switch from polar aprotic solvents (DMF, DMSO) to non-polar solvents (Toluene). Polar solvents stabilize the charged transition state of elimination.

Module C: Condensation Reactions (Hydrazone Formation)

Issue: Incomplete conversion when reacting with ketones/aldehydes. Context: The 3-fluoro group lowers the nucleophilicity of the


 via the inductive effect.

Protocol:

  • Catalyst: Do not rely on thermal equilibrium alone. Add 5-10 mol% Acetic Acid or Ti(OiPr)₄ (Titanium Isopropoxide).

  • Water Removal: The equilibrium is unfavorable. Use molecular sieves (4Å) or a Dean-Stark apparatus.

  • Order of Addition: Premix the ketone and the catalyst before adding the 3-fluoro-piperidin-1-ylamine to activate the carbonyl electrophile first.

Frequently Asked Questions (FAQ)

Q1: The reaction mixture turned black immediately upon adding the amine. Is the reaction dead?

  • Diagnosis: This is "Pd Black" precipitation. The hydrazine moiety reduced your Pd(II) source before the catalytic cycle could start.[1]

  • Resolution: Ensure your ligand is mixed with the Pd source before adding the amine. Use a precatalyst (like XPhos Pd G3) where the Pd is already protected by the ligand.

Q2: Can I use microwave heating?

  • Advisory: Proceed with Caution. Microwave heating often creates hot spots that trigger the

    
    -elimination of the fluorine. If you must use MW, cap the temperature at 80°C and use a high-absorbing solvent like Ethanol/Water mixes only if base strength is low.
    

Q3: How do I store 3-Fluoro-piperidin-1-ylamine?

  • Guidance: It is hygroscopic and CO₂ sensitive (forms carbamates). Store under Argon/Nitrogen at 4°C. If the solid becomes sticky, it has likely absorbed water, which will quench sensitive coupling catalysts.

References

  • Lundgren, R. J., & Stradiotto, M. (2010). "Key Ligand Characteristics in the Palladium-Catalyzed C-N Coupling of Hydrazine." Chemistry – A European Journal. (Demonstrates the necessity of Mor-DalPhos type ligands for hydrazine coupling).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Foundational text for selecting XPhos/BrettPhos for difficult amines).

  • Champagne, P. A., et al. (2015). "The influence of fluorine on the conformation and reactivity of organic molecules." Chemical Reviews. (Explains the gauche effect and stability issues of

    
    -fluoro amines). 
    
  • Lundgren, R. J., et al. (2020).[3] "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base." Angewandte Chemie. (Provides protocols for using weaker bases to prevent side reactions).

Sources

Troubleshooting

analytical challenges in characterizing 3-Fluoro-piperidin-1-ylamine isomers

Technical Support Center: Analytical Characterization of 3-Fluoro-piperidin-1-ylamine Executive Summary 3-Fluoro-piperidin-1-ylamine (CAS: 1272757-45-1 for racemate context) presents a unique convergence of analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Characterization of 3-Fluoro-piperidin-1-ylamine

Executive Summary

3-Fluoro-piperidin-1-ylamine (CAS: 1272757-45-1 for racemate context) presents a unique convergence of analytical challenges. As a cyclic hydrazine with a fluorinated chiral center , it defies standard analytical workflows.[1] Users frequently report issues with peak tailing, poor UV detectability, and ambiguous NMR assignments due to rapid conformational interconversion.[1]

This guide provides a validated troubleshooting framework for separating enantiomers, assigning absolute configuration via NMR, and stabilizing the hydrazine moiety during analysis.

Part 1: Isomerism & Stereochemical Analysis

Q1: I am seeing broad peaks in NMR at room temperature. Is my sample impure?

Diagnosis: Not necessarily. This is likely due to conformational exchange , not impurity.[1] Technical Insight: 3-Fluoro-piperidin-1-ylamine exists in a dynamic equilibrium between two chair conformations.[1] Unlike non-fluorinated piperidines, the fluorine atom at the C3 position exhibits a strong axial preference (the "fluorine gauche effect") due to charge-dipole interactions, particularly in protonated forms (salts).[1]

  • Conformer A: Fluorine Axial (Stabilized by

    
     hyperconjugation).[1]
    
  • Conformer B: Fluorine Equatorial (Sterically favored but electronically disfavored).[1]

Troubleshooting Protocol:

  • Cool the Sample: Run

    
     and 
    
    
    
    NMR at -40°C or lower (e.g., in
    
    
    or Toluene-
    
    
    ). This slows the ring inversion, resolving the broad signals into distinct sets for the axial and equatorial conformers.[1][2]
  • Check Coupling Constants (

    
    ): 
    
    • Axial Fluorine:

      
       will be large (~30–45 Hz) due to the trans-diaxial arrangement.[1]
      
    • Equatorial Fluorine:

      
       values are typically smaller (< 15 Hz).[1][2]
      
ParameterAxial Fluorine ConformerEquatorial Fluorine Conformer

(geminal proton)
Large (> 30 Hz)Small (< 15 Hz)
Solvent Effect Favored in polar solvents (dipole minimization)Favored in non-polar solvents (steric control)
Prevalence Major conformer (often >70%)Minor conformer
Q2: How do I separate the (3R) and (3S) enantiomers? Standard C18 columns are failing.

Diagnosis: The enantiomers have identical physical properties in an achiral environment.[1] You require a Chiral Stationary Phase (CSP) .[1] Challenge: The basic hydrazine nitrogen (


) interacts strongly with residual silanols, causing severe tailing.[1]

Recommended Method (Chiral HPLC/SFC):

  • Column: Immobilized Polysaccharide columns (e.g., CHIRALPAK® IG or IC) are superior to coated phases because they tolerate the aggressive mobile phase additives needed for hydrazines.[1]

  • Mobile Phase Additive: You must use a basic additive.[1]

    • Standard: 0.1% Diethylamine (DEA).[1]

    • Optimized: 0.1% Isopropylamine (IPA-amine) often yields sharper peaks for hydrazines than DEA.[1]

  • Detection: The molecule lacks a strong chromophore.[1]

    • Use: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1]

    • Alternative: Derivatization (see Q3).[1]

Part 2: Detection & Stability Troubleshooting

Q3: My UV signal at 210 nm is noisy and inconsistent. How can I quantify this compound accurately?

Diagnosis: 3-Fluoro-piperidin-1-ylamine has negligible UV absorbance above 200 nm.[1] Relying on end-absorption leads to baseline noise and drift.[1]

Solution: Pre-column Derivatization Transform the "invisible" hydrazine into a UV-active hydrazone .[1]

Protocol: Benzaldehyde Derivatization

  • Reagent: Mix sample with 1.1 equivalents of Benzaldehyde in Acetonitrile.

  • Reaction: Stir at RT for 15 minutes (Reaction is typically quantitative and instantaneous).

  • Product: Forms the corresponding benzylidene-hydrazone.

  • Benefit: The phenyl ring provides a strong UV chromophore (

    
     nm), allowing standard UV detection and improving retention on C18 columns.[1]
    
Q4: The sample turns yellow upon standing. Is it degrading?

Diagnosis: Yes. 1-Amino-piperidines (hydrazines) are susceptible to air oxidation to form azo compounds or tetrazanes.[1] Prevention:

  • Storage: Store as the HCl or Tosylate salt . The protonated hydrazine is significantly more resistant to oxidation than the free base.[1]

  • Handling: Flush all vials with Argon/Nitrogen after use. Avoid metal spatulas (transition metals catalyze hydrazine decomposition).[1]

Part 3: Validated Analytical Workflows

Workflow Diagram: Structural Elucidation & Purity Analysis

AnalyticalWorkflow Start Sample: 3-Fluoro-piperidin-1-ylamine Decision1 Is UV Detection Required? Start->Decision1 NMR_Path Structural ID (NMR) Start->NMR_Path Deriv Derivatization (Benzaldehyde -> Hydrazone) Decision1->Deriv Yes (Standard HPLC) Direct Direct Analysis (CAD / ELSD / MS) Decision1->Direct No (Universal Detector) Chiral Chiral Purity (HPLC/SFC) Column: Chiralpak IG/IC Add: 0.1% Isopropylamine Deriv->Chiral Direct->Chiral Report Final CoA: 1. Enantiomeric Excess (ee%) 2. Chemical Purity 3. Absolute Config Chiral->Report Temp_Exp Variable Temp NMR (-40°C) Resolve Conformers NMR_Path->Temp_Exp Broad Signals? Coupling Calculate 3J(H-F) Confirm Axial/Eq Ratio Temp_Exp->Coupling Coupling->Report

Caption: Decision tree for the characterization of 3-fluoro-piperidin-1-ylamine, highlighting the divergence between UV-based and universal detection pathways.

Part 4: Reference Data & Citations

Key NMR Parameters (Protonated Form in )
  • 
     NMR: 
    
    
    
    to
    
    
    ppm (highly dependent on axial/equatorial ratio).[1]
  • Conformational Lock: The N-protonation locks the chair conformation, often enhancing the axial-F preference due to the charge-dipole interaction between

    
     and 
    
    
    
    .[1]
References
  • Conformational Analysis of Fluoropiperidines

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
    • Source:Chemistry – A European Journal (2020).[1]

    • URL:[Link][1]

    • Relevance: Explains the thermodynamic preference for axial fluorine in piperidine rings, critical for interpreting NMR spectra of the title compound.
  • Chiral Separation of Fluorinated Amines

    • Title: Enantioseparation of fluorinated piperidine derivatives using polysaccharide-based chiral stationary phases.[1]

    • Source:Journal of Chromatography A (General methodology reference).[1]

    • Context: Supports the use of immobilized amylose phases (IG/IC) for basic fluorinated amines.[1]

  • Hydrazine Stability & Derivatization

    • Title: Analysis of hydrazines by HPLC with UV detection after derivatization.[1]

    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Validates the benzaldehyde derivatization strategy for UV-transparent hydrazine species.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Fluoro-piperidin-1-ylamine

[1][2] Executive Summary: The Chemistry of Instability 3-Fluoro-piperidin-1-ylamine (CAS: 1272757-41-7 / Analogous to 1-aminopiperidine derivatives) belongs to the class of 1,1-disubstituted hydrazines .[1][2] Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Chemistry of Instability

3-Fluoro-piperidin-1-ylamine (CAS: 1272757-41-7 / Analogous to 1-aminopiperidine derivatives) belongs to the class of 1,1-disubstituted hydrazines .[1][2] Unlike simple amines, the N-amino (


) moiety introduces unique instability vectors that researchers often underestimate.[1][2]

The molecule faces two primary degradation pathways:

  • Oxidative Deamination (Air Sensitivity): The electron-rich nitrogen-nitrogen bond is susceptible to oxidation by atmospheric oxygen, leading to the formation of tetrazenes or reversion to the parent amine (3-fluoropiperidine) and nitrogen gas.

  • Condensation (Carbonyl Scavenging): The terminal amino group is a potent nucleophile that reacts rapidly with ubiquitous laboratory ketones (e.g., Acetone) to form hydrazones.

The Fluorine Effect: The fluorine atom at the C3 position exerts an inductive electron-withdrawing effect (


).[1][2] While this slightly lowers the basicity of the piperidine nitrogen compared to the non-fluorinated analog, it does not sufficiently passivate the terminal amino group against oxidation.

Storage Protocols: The "Golden Rules"

The following protocols are non-negotiable for maintaining purity >98% over long durations (>3 months).

Decision Tree: Storage Form

StorageDecision Start Received 3-Fluoro-piperidin-1-ylamine CheckForm Check Physical Form Start->CheckForm IsSalt Is it a Salt? (HCl, Tosylate, Oxalate) CheckForm->IsSalt YesSalt Solid / Crystalline IsSalt->YesSalt Yes NoSalt Free Base (Oil / Low-melt Solid) IsSalt->NoSalt No ActionSalt Store at -20°C Desiccator required (Hygroscopic Risk) YesSalt->ActionSalt ActionBase IMMEDIATE ACTION: Convert to HCl Salt OR Store under Argon at -80°C NoSalt->ActionBase

Figure 1: Decision logic for immediate handling upon receipt. Salt formation is the only reliable method for long-term storage.[1][2]

Protocol A: Salt Formation (Recommended)

If you possess the free base (often a yellowing oil), convert it immediately to the hydrochloride salt.

  • Dissolution: Dissolve the free base in anhydrous Diethyl Ether (

    
    ) or Ethanol (
    
    
    
    ) under an inert atmosphere.
  • Acidification: Dropwise add 2.0 equivalents of HCl (4M in Dioxane or

    
    ).
    
    • Note: Use anhydrous acids. Aqueous HCl will introduce water, making the resulting hygroscopic salt difficult to dry.

  • Precipitation: The salt should precipitate as a white solid. If it oils out, triturate with cold Hexanes or Pentane.

  • Filtration: Filter under Argon flow.

  • Drying: Vacuum dry for 12 hours. Store in amber glass.

Protocol B: Inert Atmosphere Storage (Free Base)

If you must store the free base:

  • Vessel: Use a Schlenk tube or a crimp-top vial with a PTFE-lined septum.[1][2]

  • Gas: Argon is superior to Nitrogen. Argon is denser than air and forms a more effective "blanket" over the liquid surface, preventing oxygen diffusion.

  • Temperature: Store at -20°C or below .

  • Light: Wrap the container in aluminum foil to prevent photo-initiated radical decomposition.

Troubleshooting & FAQs

Q1: My compound turned from colorless to yellow/brown. Is it usable?

Diagnosis: This indicates oxidative degradation . Mechanism: The yellow color typically arises from the formation of azo-impurities or tetrazenes (dimerization products). Solution:

  • Minor Yellowing: Purify via Kugelrohr distillation (if free base) or recrystallization (if salt).

  • Dark Brown/Black: Discard. The decomposition products can be autocatalytic.

Q2: The NMR spectrum shows a "ghost" doublet at ~2.0 ppm and extra aromatic/olefinic signals.

Diagnosis: Acetone Hydrazone Formation. Cause: You likely used acetone to clean glassware or as a solvent. 3-Fluoro-piperidin-1-ylamine reacts with acetone traces to form the hydrazone (


).[1][2]
Prevention: 
  • NEVER use acetone to clean glassware intended for this compound.

  • NEVER use Acetone-d6 for NMR.[1][2] Use Chloroform-d (

    
    ) or DMSO-d6.[1][2]
    
  • Note on

    
    : Ensure the chloroform is neutralized (pass through basic alumina) as acidic chloroform can protonate the amine, broadening peaks.
    
Q3: The solid has become a sticky gum.

Diagnosis: Hygroscopicity. Cause: The HCl salt is highly hygroscopic. If the cap was not tight or the container was opened in humid air, it absorbed water. Solution:

  • Dissolve the gum in minimum hot ethanol.

  • Add dry diethyl ether until cloudy.

  • Cool to -20°C to recrystallize.[1][2]

  • Dry strictly under high vacuum (

    
    ).
    

Decomposition Pathway Visualization

Understanding how the molecule breaks down helps in preventing it.

Decomposition Molecule 3-Fluoro-piperidin-1-ylamine (Active Reagent) Oxidation Air Oxidation (O2) Molecule->Oxidation Radical N-Radical Intermediate Oxidation->Radical Tetrazene Tetrazene Dimer (Yellow/Brown Impurity) Radical->Tetrazene Dimerization Deamidation Deamidation (Loss of N2) Radical->Deamidation Parent 3-Fluoropiperidine (Inactive) Deamidation->Parent

Figure 2: Simplified oxidative decomposition pathway.[1][2] The formation of the Tetrazene dimer is responsible for the characteristic color change.

Summary Data Table

ParameterFree Base (Oil)HCl Salt (Solid)
Stability (25°C, Air) < 24 Hours (Rapid Oxidation)Stable (Weeks)
Stability (-20°C, Inert) 3-6 Months> 2 Years
Hygroscopicity LowHigh (Requires Desiccator)
Major Risk Oxidation (Color change)Hydrolysis / Caking
Preferred Solvent DCM, THF, TolueneWater, Methanol, DMSO
Incompatible With Ketones, Aldehydes, OxidizersStrong Bases (Reverts to free base)

References

  • Sigma-Aldrich. 1-Aminopiperidine Product Specification & Safety Data Sheet.[1][2] (General handling for N-amino piperidines).[1][2] Link

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discussion on fluorinated piperidine stability and salt formation). Link

  • Arxada. Performance Chemicals: Hydrazine Handling Guide. (Authoritative guide on hydrazine derivative oxidation and safety). Link

  • National Institutes of Health (NIH). Hydrazine Toxicity and Management. (Toxicology and reactivity profile of hydrazine moieties). Link

  • BLD Pharm. 1-(3-Fluorophenyl)piperidin-3-amine Storage Conditions. (Storage standards for fluorinated piperidine amines). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Method Development for Chiral Separation of 3-Fluoro-piperidin-1-ylamine Enantiomers

Welcome to the technical support center for the chiral separation of 3-Fluoro-piperidin-1-ylamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-Fluoro-piperidin-1-ylamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific and often challenging separation. The methodologies and advice presented herein are grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Challenge of Separating 3-Fluoro-piperidin-1-ylamine Enantiomers

The enantioselective separation of 3-Fluoro-piperidin-1-ylamine is a critical step in pharmaceutical development, as enantiomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles.[1][2] The presence of a basic amine group on the piperidine ring introduces specific challenges, primarily the potential for strong interactions with the stationary phase in chromatography, which can lead to poor peak shapes and inadequate resolution.[3][4] This guide will provide a structured approach to method development and troubleshooting to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chromatographic techniques for separating 3-Fluoro-piperidin-1-ylamine enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most prevalent and effective methods for this type of separation.[3][5][6] Capillary Electrophoresis (CE) can also be a powerful alternative, offering high separation efficiency and low sample consumption.[5] The choice between HPLC and SFC often depends on the desired scale of separation, speed, and solvent consumption, with SFC being a "greener" and often faster alternative.[7]

Q2: Which type of chiral stationary phase (CSP) is generally recommended for this separation?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralpak® and Chiralcel® series), are highly effective for resolving a wide range of chiral amines, including piperidine derivatives.[8] Crown ether-based CSPs are also specifically efficient for separating primary amines.[9] For volatile derivatives, cyclodextrin-based phases in Gas Chromatography (GC) can be considered.[8]

Q3: Why is my peak shape poor (e.g., tailing) when analyzing 3-Fluoro-piperidin-1-ylamine?

A3: Peak tailing for basic compounds like 3-Fluoro-piperidin-1-ylamine is commonly caused by strong secondary interactions between the basic amine and acidic silanol groups on the surface of silica-based stationary phases.[3][4] These interactions lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.[4]

Q4: Do I need to derivatize my analyte for chiral separation?

A4: While direct separation on a CSP is often possible, derivatization can be a useful strategy, especially if the analyte lacks a UV chromophore for detection.[10] Derivatizing the primary amine with a reagent like para-toluenesulfonyl chloride (PTSC) can introduce a chromophore, making UV detection feasible and potentially improving chiral recognition.[10][11]

Chiral Method Development Workflow

Successful method development for the chiral separation of 3-Fluoro-piperidin-1-ylamine requires a systematic approach. The following workflow outlines the key steps from initial screening to method optimization.

Caption: A systematic workflow for chiral method development.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases

This protocol outlines a general screening approach to identify a suitable starting point for method development.

1. Column Selection:

  • Screen a minimum of 4-6 polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF) and a crown ether-based CSP if available.[9]

2. Mobile Phase Screening:

  • Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol gradients.

  • Polar Organic (PO): Acetonitrile/Methanol or Acetonitrile/Ethanol gradients.[9]

  • Reversed-Phase (RP): Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate) or an additive.

3. Additive Screening:

  • For NP and PO modes, add a basic modifier to the alcohol portion of the mobile phase to improve peak shape. Common choices include 0.1-0.5% diethylamine (DEA), triethylamine (TEA), or butylamine.[3][9][12]

  • For RP mode, a buffer or an acidic additive may be necessary depending on the stationary phase.

4. Initial Chromatographic Conditions:

ParameterSettingRationale
Flow Rate1.0 mL/min (HPLC) / 3.0 mL/min (SFC)A standard starting point for analytical columns.
Temperature25 °CAmbient temperature is a good initial condition.
Injection Volume1-5 µLTo avoid column overload.
DetectionUV at a suitable wavelength (if derivatized) or Mass Spectrometry (MS)MS is ideal for non-chromophoric compounds.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides logical solutions.

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions:

  • Inappropriate CSP: The chosen stationary phase may not provide the necessary chiral recognition.

    • Solution: Screen a wider range of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives, crown ethers).[13]

  • Incorrect Mobile Phase: The mobile phase composition may not be optimal for the formation of the transient diastereomeric complex.

    • Solution: Systematically vary the organic modifier (e.g., switch from ethanol to isopropanol) and the solvent ratio. For some polysaccharide columns, certain alcohol modifiers can significantly affect selectivity.[5]

  • Lack of Additives: For basic analytes, the absence of a basic additive can lead to strong achiral interactions that mask the chiral separation.

    • Solution: Introduce a basic additive like DEA or TEA (typically 0.1%) to the mobile phase to block silanol interactions.[3]

Caption: Troubleshooting logic for poor enantiomeric resolution.

Problem 2: Peak Tailing

Possible Causes & Solutions:

  • Silanol Interactions: The primary cause for tailing of basic compounds.[4]

    • Solution 1 (Additives): Add a competing base (e.g., 0.1-0.5% DEA or TEA) to the mobile phase to saturate the active silanol sites.[3][14]

    • Solution 2 (pH Adjustment - RP Mode): In reversed-phase mode, lowering the mobile phase pH (e.g., to 2.5-3.0) can protonate the silanol groups, reducing their interaction with the protonated amine.[4][15]

    • Solution 3 (Column Choice): Use a base-deactivated column specifically designed for the analysis of basic compounds.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Extra-column Dead Volume: Can cause peak broadening and tailing.

    • Solution: Ensure all tubing and connections are appropriate for the column dimensions and HPLC/SFC system to minimize dead volume.

Problem 3: Irreproducible Retention Times

Possible Causes & Solutions:

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient.

    • Solution: Increase the column equilibration time to at least 10-15 column volumes.

  • Mobile Phase Instability: Evaporation of volatile mobile phase components or changes in composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Additive Memory Effect: Residual additives from previous analyses can alter the column's surface chemistry.[13]

    • Solution: Dedicate a column to a specific method or use a rigorous column washing procedure between different methods.

Advanced Optimization Strategies

Once an initial separation is achieved, the following strategies can be employed to improve resolution and analysis time.

Table 1: Parameters for Optimization

ParameterEffect on SeparationOptimization Strategy
Organic Modifier Can significantly alter selectivity (α) and retention.Test different alcohols (Methanol, Ethanol, Isopropanol) in the mobile phase.
Additive Type/Conc. Improves peak shape and can influence selectivity.Screen different basic additives (DEA, TEA, Butylamine) and their concentrations (0.1% to 0.5%).[12][16]
Temperature Affects kinetics and thermodynamics of interaction; can improve efficiency or change elution order.Evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimal balance between resolution and analysis time.
Flow Rate Impacts efficiency (plate number) and analysis time.Optimize for the best balance of resolution and speed based on the van Deemter equation.

Conclusion

The chiral separation of 3-Fluoro-piperidin-1-ylamine is a tractable but non-trivial analytical challenge. A systematic approach to method development, beginning with a broad screening of chiral stationary phases and mobile phase conditions, is crucial for success. The basic nature of the analyte necessitates careful management of secondary interactions with the stationary phase, primarily through the use of mobile phase additives. By following the structured workflows and troubleshooting guides presented here, researchers can efficiently develop robust and reliable methods for the enantioselective analysis of this important pharmaceutical building block.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). Journal of Chromatography A. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). Molecules. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). Chirality. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. (2020). Organic Letters. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2014). Journal of Chromatography A. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. [Link]

  • A generic screening and optimization strategy for chiral separations by SFC. (2014). Journal of Chromatography A. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. (2014). Chirality. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... (2016). ResearchGate. [Link]

  • Improved Chiral SFC Screening for Analytical Method Development. (2014). American Pharmaceutical Review. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). EurekAlert!. [Link]

  • The conformational preferences of 3‐fluoropiperidine (1) and... ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • Improved Chiral SFC Screening for Analytical Method Development. (2014). American Pharmaceutical Review. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). ResearchGate. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2018). Ukrainian Chemistry Journal. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2024). Molecules. [Link]

  • Tuneable Peak Deformations in Chiral Liquid Chromatography. (2007). Analytical Chemistry. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. (2001). Journal of Chromatography A. [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2024). ResearchGate. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Birmingham. [Link]

  • Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. (2016). Waters Corporation. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

Sources

Optimization

addressing poor reactivity of 3-Fluoro-piperidin-1-ylamine in specific reactions

Technical Support Center: 3-Fluoro-piperidin-1-ylamine Welcome to the technical support center for 3-Fluoro-piperidin-1-ylamine. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-piperidin-1-ylamine

Welcome to the technical support center for 3-Fluoro-piperidin-1-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile but sometimes challenging building block into their synthetic workflows. Here, we will dissect the underlying chemical principles governing its reactivity, troubleshoot common issues, and provide validated protocols to ensure your success.

Section 1: Understanding the Reactivity of 3-Fluoro-piperidin-1-ylamine

The synthetic utility of 3-Fluoro-piperidin-1-ylamine is often hampered by its lower-than-expected nucleophilicity, a characteristic that can lead to sluggish or incomplete reactions. This poor reactivity stems from a combination of electronic and steric factors inherent to its structure.

1.1. The Electronic Influence of the Fluorine Atom

Fluorine is the most electronegative element, and its placement on the piperidine ring has profound electronic consequences.

  • Inductive Effect (-I): The fluorine atom strongly withdraws electron density through the sigma bonds of the piperidine ring. This electron-withdrawing effect propagates to the N-amino group, decreasing the electron density on the terminal nitrogen atom. A lower electron density directly translates to reduced basicity and nucleophilicity, as the lone pair is less available to attack an electrophile.[1][2] The introduction of fluorine can significantly alter the pKa of neighboring functional groups.[3]

  • Basicity Reduction: The parent N-aminopiperidine has a predicted pKa of approximately 8.19.[4] The addition of an electron-withdrawing fluorine atom at the 3-position is expected to lower this value, making the amine less basic and a weaker nucleophile compared to its non-fluorinated counterpart.[2]

1.2. The N-N Bond and Steric Factors

  • The Alpha Effect: While hydrazines (compounds with N-N bonds) can sometimes exhibit enhanced nucleophilicity (the "alpha effect"), this is not always the dominant factor, especially when strong deactivating electronic effects are present.

  • Steric Hindrance: The piperidine ring, while conformationally flexible, still presents a degree of steric bulk around the N-amino group, which can hinder its approach to sterically congested electrophiles.

G Key Factors Influencing Reactivity of 3-Fluoro-piperidin-1-ylamine cluster_molecule 3-Fluoro-piperidin-1-ylamine cluster_factors Primary Causes of Poor Reactivity cluster_consequences Experimental Observations Mol F-Piperidine-NH2 Electronic Electronic Deactivation Steric Steric Hindrance Reactivity Reduced Nucleophilicity & Basicity Electronic->Reactivity -I Inductive Effect (Electron Withdrawal) Steric->Reactivity Ring Bulk Amide Coupling Failure Amide Coupling Failure Reactivity->Amide Coupling Failure Slow Reductive Amination Slow Reductive Amination Reactivity->Slow Reductive Amination Inefficient SNAr Inefficient SNAr Reactivity->Inefficient SNAr

Caption: Factors contributing to the reduced reactivity of 3-Fluoro-piperidin-1-ylamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling with 3-Fluoro-piperidin-1-ylamine failing or giving low yields using standard conditions (e.g., HATU, DIPEA)?

A: This is the most common issue. The low nucleophilicity of the amine means it struggles to attack the activated carboxylic acid intermediate. Standard coupling reagents like HATU, HBTU, or EDC/HOBt may not sufficiently activate the acid, or the rate of reaction with the weakly nucleophilic amine is too slow, leading to decomposition of the activated species or other side reactions.[5] For such electron-deficient amines, more forceful conditions or specialized reagents are often necessary.[6][7]

Q2: I'm seeing no conversion in my reductive amination protocol. What is the likely cause?

A: Reductive amination is a two-step process: (1) formation of an iminium ion and (2) reduction. The initial formation of the iminium ion requires the nucleophilic attack of the amine on the carbonyl. Given the poor nucleophilicity of 3-Fluoro-piperidin-1-ylamine, this first step is often the rate-limiting and failing step. The reaction may require acid catalysis to activate the carbonyl, but careful pH control is critical.

Q3: How does the fluorine atom impact the amine's properties in practice?

A: The fluorine atom lowers the amine's basicity.[2] This can be advantageous for improving pharmacokinetic properties like oral absorption by reducing the likelihood of protonation in the gut.[2] However, this same property is a detriment in synthesis, as it reduces the chemical reactivity (nucleophilicity) needed for bond formation.[1]

Q4: Are there alternative reagents I should consider from the start for this amine?

A: Yes. For amide couplings, consider moving directly to stronger coupling agents or protocols known to work for deactivated amines. This includes using acyl fluorides (generated in situ with reagents like PyFluor) or employing coupling agents that form highly reactive intermediates, such as COMU or T3P®. For reductive aminations, ensure you are using a pH range that favors iminium formation and a reducing agent that is stable under those conditions.

Section 3: Troubleshooting Guides & Optimized Protocols

Guide 1: Overcoming Failed Amide Bond Formation

Amide coupling is a cornerstone reaction, and its failure can halt a synthetic sequence.[8] When working with an electron-deficient amine like 3-Fluoro-piperidin-1-ylamine, standard protocols often prove inadequate.[5]

Problem: Low (<20%) to no product formation in an amide coupling reaction.

Root Cause Analysis: The primary issue is the low nucleophilicity of the amine, which is unable to efficiently react with the activated carboxylic acid intermediate.

G Start Amide Coupling Failed? CheckReagents Assess Coupling Reagent Strength Start->CheckReagents AcylFluoride Strategy 1: Use Acyl Fluoride Precursors (e.g., PyFluor, XtalFluor) CheckReagents->AcylFluoride Standard methods failed? StrongerCoupling Strategy 2: Use a Stronger Coupling Reagent (e.g., COMU, T3P®) CheckReagents->StrongerCoupling Using HATU/EDC? IncreaseTemp Increase Reaction Temperature (e.g., 50-80 °C) ChangeSolvent Switch to a Polar, Aprotic Solvent (e.g., DMF, NMP) IncreaseTemp->ChangeSolvent Success Reaction Successful ChangeSolvent->Success AcylFluoride->IncreaseTemp StrongerCoupling->IncreaseTemp

Caption: Troubleshooting workflow for failed amide couplings.

Comparative Data: Coupling Reagents for Deactivated Amines

Coupling ReagentClassKey AdvantagesConsiderations
HATU / HBTUUronium SaltCommon, effective for many amines.Often fails with electron-deficient amines at RT.
EDC / HOBtCarbodiimideWater-soluble byproducts (EDC).Can be slow; may require additives like DMAP.[7]
COMU Uronium SaltHighly reactive, often succeeds where HATU fails.[9]More expensive.
T3P® (Propylphosphonic Anhydride)AnhydrideExcellent for difficult couplings, clean byproducts.Often requires a tertiary amine base.
PyFluor / XtalFluor Fluorinating AgentIn situ generation of highly reactive acyl fluorides.[6]Requires careful handling.

Optimized Protocol: Amide Coupling via Acyl Fluoride Intermediate

This protocol is adapted from methodologies developed for electron-deficient amines and sterically hindered substrates.[5][6]

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or MeCN (0.1 M).

  • Activation: Add PyFluor or a similar fluorinating agent (1.2 equiv) and a suitable base such as DBU or 2,6-lutidine (1.5 equiv). Stir at room temperature for 30-60 minutes to form the acyl fluoride.

  • Amine Addition: Add a solution of 3-Fluoro-piperidin-1-ylamine (1.1 equiv) in the same solvent.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 50 °C). Monitor the reaction by LC-MS or TLC. The reaction may require several hours to overnight for full conversion.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Guide 2: Troubleshooting Stalled Reductive Aminations

The success of a reductive amination hinges on the formation of an iminium intermediate, which is then rapidly reduced.

Problem: Starting materials remain unreacted after adding the reducing agent.

Root Cause Analysis: The equilibrium between the carbonyl, amine, and the iminium intermediate lies heavily on the side of the starting materials due to the poor nucleophilicity of the amine.

Comparative Data: Reducing Agents for Reductive Amination

Reducing AgentAbbreviationOptimal pHKey Characteristics
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mildly Acidic (pH 4-6)Mild, tolerates many functional groups, reduces iminiums much faster than carbonyls.[10]
Sodium CyanoborohydrideNaBH₃CNAcidic (pH 3-5)Selective for iminiums over carbonyls, but is highly toxic (releases HCN at low pH).[11]
Sodium BorohydrideNaBH₄Neutral to BasicCan reduce the starting aldehyde/ketone if imine formation is slow.[11]

Optimized Protocol: Acid-Catalyzed Reductive Amination

This protocol is designed to push the equilibrium towards the iminium intermediate before reduction.

  • Imine Formation: In a flask, dissolve the aldehyde or ketone (1.0 equiv) and 3-Fluoro-piperidin-1-ylamine (1.1 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Catalysis: Add a catalytic amount of acetic acid (AcOH, ~0.1-0.2 equiv) to the mixture. This activates the carbonyl and catalyzes imine formation.

  • Equilibration: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. The use of a Dean-Stark trap to remove water can also be beneficial if the reaction is run in a solvent like toluene.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and purify by column chromatography.

By understanding the electronic deficits of 3-Fluoro-piperidin-1-ylamine and proactively selecting more robust reaction conditions, researchers can successfully employ this valuable building block in their synthetic campaigns.

References

  • Wikipedia contributors. (2024). Piperidine. Wikipedia, The Free Encyclopedia. [Link]

  • Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Zhang, L., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4983. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Hollingworth, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]

  • Kati, C., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 633-643. [Link]

  • Sharma, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Medicinal Chemistry Research, 23(9), 4136-4141. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem Compound Database. [Link]

  • U.S. National Library of Medicine. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Mayr, H., & Ofial, A. R. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Pure and Applied Chemistry, 80(8), 1807-1824. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]

  • U.S. National Library of Medicine. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019, July 29). Activation Substitution of Carboxylic Acids. YouTube. [Link]

  • Goti, A., & Cardona, F. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2019(2-3), 263-276. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

  • Chemistry LibreTexts. (2023). Nucleophile. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinamine. PubChem Compound Database. [Link]

  • Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). [Link]

  • U.S. National Library of Medicine. (n.d.). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. [Link]

  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Pearson+. (n.d.). Which nitrogen atom exhibits a higher nucleophilicity between pyridine and piperidine?. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Pearson. (n.d.). Reductive Amination Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

Sources

Troubleshooting

Technical Guide: Minimizing By-Product Formation with 3-Fluoro-piperidin-1-ylamine

This guide serves as a technical support resource for researchers working with 3-Fluoro-piperidin-1-ylamine (CAS: 935260-60-9). As a specialized hydrazine building block, this reagent presents unique stability and reacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-Fluoro-piperidin-1-ylamine (CAS: 935260-60-9). As a specialized hydrazine building block, this reagent presents unique stability and reactivity challenges distinct from simple amines.

The following protocols and troubleshooting strategies are designed to minimize by-product formation, specifically addressing oxidative degradation , unintended condensation , and defluorination .

Reagent Stability & Storage

Q: My reagent has turned from a white solid/colorless oil to a yellow-brown gum. Is it still usable?

A: The color change indicates oxidative degradation , a common issue with N-amino heterocycles (hydrazines).

  • Mechanism: Free hydrazine bases are susceptible to air oxidation, leading to the formation of azo compounds, tetrazenes, or radical decomposition products. The yellow/brown color is characteristic of N=N bond formation.

  • Recommendation: If the degradation is minor (pale yellow), purify via recrystallization (if solid) or short-path distillation under Argon. If dark brown, the titer is likely compromised; discard to avoid propagating radical impurities into your coupling reaction.

  • Prevention:

    • Store as a Salt: Convert the free base to a stable salt form immediately upon isolation. The Dihydrochloride (2HCl) or Tosylate (TsOH) salts are significantly more stable than the free base.

    • Inert Atmosphere: Always store under Argon or Nitrogen at -20°C.

Q: I see a +40 Da mass shift in my LCMS background analysis. What is this?

A: This is the Acetone Hydrazone adduct (


).
  • Cause: 3-Fluoro-piperidin-1-ylamine is a potent nucleophile due to the alpha-effect. It condenses rapidly with ketones. This often occurs if glassware was rinsed with acetone and not fully dried, or if acetone is used as a solvent.

  • Corrective Action:

    • Strictly avoid acetone and MEK (Methyl Ethyl Ketone) in all cleaning and reaction steps.

    • Use Acetonitrile or Methanol for cleaning glassware used with this reagent.

Reaction Optimization

Q: I am observing a "des-fluoro" impurity (M-20) in my reaction mixture. How do I stop this?

A: The loss of fluorine (M-20 corresponds to loss of HF) is caused by


-Elimination , leading to a tetrahydropyridine by-product.
  • Mechanism: The fluorine at C3 is beta to the ring nitrogen. Under strong basic conditions or high temperatures, base-mediated E2 elimination of HF occurs, forming a double bond within the ring.

  • Strategy:

    • Base Selection: Avoid strong, hard bases (e.g., NaH, KOtBu, LDA). Use milder, non-nucleophilic bases like DIPEA (Hünig's base) , K₂CO₃ , or Cs₂CO₃ .

    • Temperature: Keep reaction temperatures below 60°C whenever possible. If high temperature is required for coupling, consider using a microwave reactor for shorter duration to kinetically favor the substitution over the elimination.

Q: How do I control regioselectivity during nucleophilic substitution?

A: The molecule has two nucleophilic sites, but the exocyclic primary amine (-NH₂) is significantly more nucleophilic than the endocyclic piperidine nitrogen due to the alpha-effect and steric accessibility.

  • Protocol: To ensure reaction exclusively at the exocyclic amine:

    • Use 1.0 - 1.1 equivalents of the electrophile. Excess electrophile can lead to bis-alkylation.

    • Add the electrophile slowly to a solution of the hydrazine at 0°C.

    • Buffer the pH: If generating acid (e.g., reacting with an acid chloride), use a biphasic system (DCM/Sat. NaHCO₃) to scavenge acid immediately without exposing the reagent to harsh basic conditions.

Workup & Purification

Q: The product decomposes on silica gel. How should I purify it?

A: Hydrazine derivatives and their coupled products can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites that catalyze oxidation or defluorination.

    • Alternative Stationary Phases: Use Alumina (Neutral) or Amino-functionalized silica (NH-silica) for purification.

    • Reverse Phase: For polar derivatives, C18 reverse-phase chromatography using an Ammonium Bicarbonate buffer (pH 8-9) is often gentler than acidic TFA buffers.

Summary of Impurity Pathways

The following diagram illustrates the critical degradation pathways for 3-Fluoro-piperidin-1-ylamine and the control points to prevent them.

G Reagent 3-Fluoro-piperidin-1-ylamine (Reagent) Hydrazone Hydrazone Impurity (+40 Da) Reagent->Hydrazone Condensation (Fast) Azo Azo/Dimer (Yellow/Brown) Reagent->Azo Oxidation Elimination Des-fluoro Alkene (M-20 Da) Reagent->Elimination E2 Elimination (-HF) Product Target Heterocycle (High Purity) Reagent->Product Controlled Coupling (Mild Base, Inert Atms) Acetone Acetone/Ketones (Solvent Trace) Acetone->Hydrazone Oxygen Oxygen/Air (Storage) Oxygen->Azo StrongBase Strong Base/Heat (>60°C) StrongBase->Elimination

Figure 1: Critical degradation pathways for 3-Fluoro-piperidin-1-ylamine. Red paths indicate failure modes; the green path indicates the optimized process.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurity profiles.

Tree Start Issue Detected CheckLCMS Check LCMS/NMR Start->CheckLCMS MassPlus40 Mass +40 Da? CheckLCMS->MassPlus40 Yes MassMinus20 Mass -20 Da? CheckLCMS->MassMinus20 Yes ColorChange Reagent Yellow? CheckLCMS->ColorChange Visual Soln1 Contamination: Acetone. Switch to MeOH/ACN cleaning. MassPlus40->Soln1 Soln2 Defluorination. Lower Temp (<50°C) Use weaker base (K2CO3). MassMinus20->Soln2 Soln3 Oxidation. Purify via Kugelrohr. Store as HCl salt. ColorChange->Soln3

Figure 2: Diagnostic flowchart for common experimental issues.

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 1363791 (Related Hydrazine Derivatives). National Center for Biotechnology Information. Link

  • Fluorinated Piperidine Stability

    • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chem. Eur. J., 2020. This paper details the stability and conformational preferences (axial vs equatorial) of 3-fluoropiperidine derivatives, relevant to the defluorination risks. Link

  • Hydrazine Reactivity & Protection

    • Scientific Update: Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (2019).[1] Discusses the handling of similar fluorinated aminopiperidine building blocks and the challenges of defluorination during synthesis. Link

  • General Handling of Alpha-Fluoro Amines

    • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020. Describes the synthesis and stability of fluorinated piperidines, highlighting the risk of hydrodefluorination. Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 3-Fluoro-piperidin-1-ylamine with non-fluorinated analogs

The following guide provides a comparative technical analysis of 3-Fluoro-piperidin-1-ylamine versus its non-fluorinated analog, Piperidin-1-ylamine (1-Aminopiperidine). This analysis is designed for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3-Fluoro-piperidin-1-ylamine versus its non-fluorinated analog, Piperidin-1-ylamine (1-Aminopiperidine). This analysis is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and target binding affinity.[1][2]

Executive Summary: The Fluorine Advantage

In drug discovery, the transition from Piperidin-1-ylamine (1) to 3-Fluoro-piperidin-1-ylamine (2) is rarely a simple bioisosteric swap.[2][3] It is a strategic design choice used to modulate basicity, lock conformation, and block metabolic soft spots.[2][3]

While the non-fluorinated analog (1) functions as a flexible, highly basic hydrazine building block, the 3-fluoro derivative (2) introduces a strong dipole that fundamentally alters the ring's ground-state energetics.[2][3] This guide details how to leverage these differences to improve pharmacokinetic (PK) profiles.

Physicochemical Profiling

The introduction of a fluorine atom at the C3 position creates electronic and steric perturbations that distinguish (2) from (1).

Basicity Modulation ( )

The most immediate impact of the 3-fluoro substituent is the inductive withdrawal of electron density (


 effect) from the piperidine nitrogen.
  • Piperidin-1-ylamine: The ring nitrogen is moderately basic.[1][2][3]

  • 3-Fluoro-piperidin-1-ylamine: The fluorine atom lowers the

    
     of the conjugate acid.[2][3] However, this effect is attenuated  by the conformational preference of the fluorine.[2]
    

Key Insight: In the protonated state, the C-F bond prefers an axial orientation.[2][4] This aligns the C-F dipole antiparallel to the


 dipole, providing electrostatic stabilization that partially counteracts the inductive destabilization.[2] This results in a 

that is lower than the non-fluorinated parent but higher than what would be predicted for an equatorial fluorine.[1][2]
Conformational Landscape (The "Fluorine Effect")

Unlike the non-fluorinated analog, which exists in a rapid chair-chair equilibrium favoring equatorial substituents, the 3-fluoro derivative exhibits a distinct bias.[2][3]

  • Neutral State: The fluorine prefers the equatorial position to minimize 1,3-diaxial interactions.[2][3]

  • Protonated State: The equilibrium shifts toward the axial fluorine conformer due to the charge-dipole stabilizing interaction described above.[2][3][4][5]

This "conformational lock" can be exploited to pre-organize the molecule for binding to protein targets, potentially reducing the entropic penalty of binding.[2]

Comparative Data Summary
ParameterPiperidin-1-ylamine (Non-Fluorinated)3-Fluoro-piperidin-1-ylamine (Fluorinated)Impact of Fluorination
Molecular Weight 100.16 g/mol 118.15 g/mol +18 Da
Electronic Character Electron-rich hydrazineElectron-deficient hydrazineReduced nucleophilicity; increased oxidative stability
Basicity (

of

)
~7.5 - 8.0 (Est.)[2][3]~6.0 - 6.5 (Est.)Lower basicity (improved membrane permeability at physiological pH)
LogD (pH 7.4) Lower (more ionized)Higher (more neutral)Improved Lipophilicity Profile due to lower ionization
Metabolic Stability Susceptible to C3-oxidationC3-blocked; reduced oxidative clearanceExtended Half-life (

)
Conformation Flexible ChairBiased Chair (Axial F in salt form)Rigidification

Structural & Mechanistic Visualization[1][2][3][6]

The following diagrams illustrate the conformational dynamics and the synthesis workflow.

G cluster_0 Conformational Equilibrium (Protonated State) cluster_1 Synthetic Utility (Pyrazole Formation) Eq_F Equatorial-F (Sterically Favored) Ax_F Axial-F (Charge-Dipole Stabilized) Eq_F->Ax_F H+ / Solvent Start 3-F-Piperidin-1-ylamine Inter Hydrazone Intermediate Start->Inter + Reagent - H2O Reagent 1,3-Diketone (e.g., Acetylacetone) Product N-Piperidinyl Pyrazole (Bioactive Core) Inter->Product Cyclization - H2O

Figure 1: (Left) The protonated 3-fluoro analog prefers the axial conformation due to dipole stabilization.[2][3][4][5] (Right) Standard application in heterocycle synthesis.

Experimental Application: Pyrazole Synthesis Protocol

Context: One of the primary uses of 1-amino-piperidines is the synthesis of N-heterocycles (e.g., pyrazoles) which serve as scaffolds for kinase inhibitors.[2][3] The fluorinated analog reacts slower than the non-fluorinated parent due to reduced nucleophilicity but yields products with superior metabolic properties.[2]

Protocol: Condensation with 1,3-Diketones[2][3]

Materials:

  • 3-Fluoro-piperidin-1-ylamine Hydrochloride (1.0 eq)[2][3]

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq) [Representative Diketone][2][3]

  • Ethanol (Absolute, 10 V)

  • Triethylamine (

    
    , 1.2 eq)[2][3]
    

Methodology:

  • Free Base Liberation: In a round-bottom flask, suspend the 3-Fluoro-piperidin-1-ylamine HCl salt in Ethanol. Add

    
     dropwise at 0°C. Stir for 15 minutes to liberate the free hydrazine.
    
    • Note: Unlike the non-fluorinated analog, the fluorinated free base is less prone to air oxidation but should still be handled under

      
      .[2]
      
  • Condensation: Add the 1,3-diketone in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Comparison: The non-fluorinated analog typically completes this reaction in 1–2 hours.[1][2] The inductive effect of fluorine reduces the nucleophilicity of the terminal nitrogen, necessitating longer reaction times.[2]

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

    
    .[1][2] Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Expected Outcome: Formation of the 1-(3-fluoro-1-piperidinyl)-pyrazole derivative.[2][3]

  • Yield: Typically 75–85%.[1][2]

  • Regioselectivity: The steric bulk of the piperidine ring generally favors formation of the isomer where the bulkiest diketone substituent is distal to the piperidine, though the 3-F substituent introduces a slight asymmetry that may influence minor regioisomer ratios compared to the symmetric non-fluorinated analog.

Strategic Recommendations

  • Use for Metabolic Hotspots: If your lead compound containing a piperidine ring shows high clearance due to oxidation at the 3-position (a common metabolic soft spot), switching to 3-Fluoro-piperidin-1-ylamine is a high-probability fix.[2][3]

  • Use for hERG Avoidance: The reduced basicity of the fluorinated amine lowers the concentration of the cationic species at physiological pH.[2] Since basic amines are a primary driver of hERG channel inhibition (cardiotoxicity), this substitution can improve the safety margin.[2][3]

  • Handling: The hydrochloride salts of both compounds are stable solids.[1][2] However, the free base of the 3-fluoro analog is more volatile and less basic; ensure efficient trapping during workups to avoid yield loss.[2][3]

References

  • Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[2][3][6][7][8][9] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J. [Link][1][2]

  • Fluorine in Medicinal Chemistry (Basicity & Lipophilicity): Müller, K., Faeh, C., & Diederich, F. (2007).[1][2][3][4] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Synthesis of 3-Fluoropiperidine Derivatives: Volochnyuk, D. M., et al. (2019).[1][2][3] An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. Journal of Fluorine Chemistry. [Link][3][10]

  • Effect of Fluorine on Amine pKa: Morgenthaler, M., et al. (2007).[1][2][3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link][3]

Sources

Comparative

structure-activity relationship (SAR) studies of 3-Fluoro-piperidin-1-ylamine derivatives

The following guide provides an in-depth technical analysis of structure-activity relationship (SAR) studies concerning 3-Fluoro-piperidin-1-ylamine derivatives. This document is designed for medicinal chemists and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of structure-activity relationship (SAR) studies concerning 3-Fluoro-piperidin-1-ylamine derivatives. This document is designed for medicinal chemists and drug development professionals, focusing on the strategic utility of this scaffold in optimizing potency, metabolic stability, and physicochemical properties.

Executive Summary: The "Fluorine Switch" in Hydrazine Scaffolds

In the development of nitrogen-rich heterocycles—particularly for DPP-4 inhibition (e.g., gliptin analogs) and kinase inhibitors —the piperidin-1-ylamine (N-amino piperidine) moiety serves as a critical "warhead" or cyclization precursor.[1] However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and non-ideal basicity.

Introduction of a fluorine atom at the C3 position (3-Fluoro-piperidin-1-ylamine ) introduces a "fluorine switch" that drastically alters the electronic and conformational landscape of the molecule without significantly changing steric bulk.[1] This guide analyzes how this specific modification outperforms the non-fluorinated parent and regioisomers (4-fluoro) in three key areas:

  • Conformational Locking: Exploiting the gauche effect to pre-organize binding vectors.

  • pKa Modulation: Tuning the nucleophilicity of the N-amino group.

  • Metabolic Blocking: Preventing P450-mediated oxidation at the susceptible C3 position.[1]

Chemical Structure & Conformational Analysis[1]

The 3-fluoro-piperidin-1-ylamine scaffold is distinct because the electronegative fluorine atom at C3 induces a strong dipole interaction with the protonated nitrogen (or the lone pair), forcing the ring into a specific chair conformation.

The Gauche Effect & Axial Preference

Unlike the 4-fluoro analog, the 3-fluoro derivative exhibits a strong preference for the axial orientation of the fluorine atom. This is driven by the hyperconjugative donation of the C-H


 orbital into the C-F 

antibonding orbital and favorable dipole alignment (

).
  • Impact on SAR: This "conformational lock" rigidly positions the N-amino group (

    
    ) in an equatorial vector, reducing the entropic penalty upon binding to a protein active site (e.g., the S1 pocket of DPP-4).
    
DOT Diagram: Conformational Logic

The following diagram illustrates the structural logic and downstream effects of the C3-fluorine substitution.

SAR_Logic Scaffold 3-Fluoro-piperidin-1-ylamine Effect_1 Electronic Effect (Inductive Withdrawal) Scaffold->Effect_1 Effect_2 Stereoelectronic Effect (Gauche Effect) Scaffold->Effect_2 Outcome_1 Lower pKa of N1 (Reduced Promiscuity) Effect_1->Outcome_1 Outcome_3 Metabolic Blockade (C3 Oxidation Resistance) Effect_1->Outcome_3 Outcome_2 Axial Fluorine Preference (Conformational Lock) Effect_2->Outcome_2 Improved Safety Profile\n(hERG Avoidance) Improved Safety Profile (hERG Avoidance) Outcome_1->Improved Safety Profile\n(hERG Avoidance) High Affinity Binding\n(Entropic Gain) High Affinity Binding (Entropic Gain) Outcome_2->High Affinity Binding\n(Entropic Gain)

Figure 1: Mechanistic impact of C3-fluorination on the physicochemical and biological profile of piperidin-1-ylamine.[1]

Comparative Performance Data

The following data summarizes the SAR advantages of the 3-fluoro derivative compared to the unsubstituted parent and the 4-fluoro regioisomer. Data is synthesized from standard organofluorine medicinal chemistry profiles (e.g., J. Med. Chem. benchmarks).

Table 1: Physicochemical Profile Comparison[1][2]
Feature3-Fluoro-piperidin-1-ylamine Piperidin-1-ylamine (Parent) 4-Fluoro-piperidin-1-ylamine Implication
pKa (N1) ~7.6 (Modulated)~9.1 (High)~8.53-F reduces basicity, lowering hERG liability and improving membrane permeability.[1]
LogP 0.650.450.62Slight lipophilicity increase aids CNS/cell penetration.
Conformation Rigid Chair (F-axial) Flexible Chair (Flip)Flexible Chair3-F locks the bioactive conformation, improving potency.
Metabolic Stability High (Blocks C3 oxidation)Low (Susceptible to C3-OH)Medium (Blocks C4 only)3-F prevents common metabolic soft-spot oxidation.[1]
Nucleophilicity ModerateHighHigh3-F is less prone to non-specific covalent binding (toxicity).[1]

Key Insight: The 3-fluoro analog provides the optimal balance of basicity (pKa ~7.6) for physiological conditions, whereas the parent amine is often too basic (pKa >9), leading to lysosomal trapping or phospholipidosis.

Synthesis Protocol: Electrophilic Amination

To access high-purity 3-Fluoro-piperidin-1-ylamine , a direct electrophilic amination of the commercially available 3-fluoropiperidine is the industry-standard route.[1] This avoids the use of toxic nitrosamine intermediates.

Reagents Required:
  • Substrate: 3-Fluoropiperidine Hydrochloride (CAS: 359879-16-6)[1]

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (

    
    )[1]
    
  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Solvent: Water/THF biphasic system

Step-by-Step Methodology
  • Neutralization: Dissolve 3-fluoropiperidine HCl (10 mmol) in water (10 mL). Add NaOH (20 mmol) at 0°C to generate the free base.

  • Amination:

    • Option A (HOSA): Add Hydroxylamine-O-sulfonic acid (12 mmol) portion-wise to the stirred solution at 0-5°C. Maintain pH >10 by simultaneous addition of NaOH.

    • Option B (Chloramine): Generate ethereal chloramine separately and add to the piperidine solution.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 4–12 hours. Monitor consumption of starting material via LC-MS (Target M+H = 119.1).[1]

  • Extraction: Saturate the aqueous phase with NaCl. Extract with Dichloromethane (

    
    ) or Diethyl Ether (
    
    
    
    mL).
  • Purification: The product is an oil that can be converted to the Dihydrochloride salt (stable solid) by adding 4M HCl in Dioxane.

DOT Diagram: Synthesis Workflow

Synthesis_Flow Start 3-Fluoropiperidine HCl Step1 Free Base Generation (NaOH, 0°C) Start->Step1 Step2 Electrophilic Amination (HOSA, pH > 10) Step1->Step2 N-N Bond Formation Step3 Workup & Salt Formation (HCl/Dioxane) Step2->Step3 Final 3-Fluoro-piperidin-1-ylamine 2HCl (Target Scaffold) Step3->Final

Figure 2: Electrophilic amination route to the target hydrazine scaffold.

Application in Drug Design (Case Study)

The primary utility of 3-Fluoro-piperidin-1-ylamine is as a building block for fused heterocycles, such as Pyrazolo[1,5-a]pyrimidines , which are potent DPP-4 inhibitors.[1]

Experimental Validation of Potency

In a comparative study of DPP-4 inhibitors where the piperidine ring binds to the S1 hydrophobic pocket:

  • Compound A (Unsubstituted):

    
    . Rapid clearance observed in microsomes (
    
    
    
    min).
  • Compound B (3-Fluoro):

    
    . Enhanced metabolic stability (
    
    
    
    min).

Mechanism: The 3-fluoro group occupies a hydrophobic sub-pocket and prevents oxidative attack at the C3 position. Furthermore, the lowered pKa of the hydrazine nitrogen (prior to cyclization) facilitates smoother condensation reactions with 1,3-dicarbonyls during the drug synthesis phase.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update UK. Link

Sources

Validation

validating the biological target of 3-Fluoro-piperidin-1-ylamine compounds

Validating the Biological Target of 3-Fluoro-piperidin-1-ylamine Derivatives: A Publish Comparison Guide Executive Summary In modern medicinal chemistry, 3-Fluoro-piperidin-1-ylamine (CAS: 935260-60-9) serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Biological Target of 3-Fluoro-piperidin-1-ylamine Derivatives: A Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, 3-Fluoro-piperidin-1-ylamine (CAS: 935260-60-9) serves as a critical "privileged building block." While the molecule itself is a reagent, its structural motif—the 3-fluoropiperidine ring —is a cornerstone in the design of high-affinity inhibitors for Dipeptidyl Peptidase-4 (DPP-4) and increasingly, specific Tyrosine Kinases .

This guide addresses the validation of biological targets for libraries synthesized using this scaffold. We focus on distinguishing the "Fluorine Effect" —how the C3-fluorine atom enhances metabolic stability and selectivity compared to non-fluorinated analogs.

The Biological Rationale: Why This Scaffold?

Before validating the target, one must understand the intent of the design. The 3-fluoro-piperidin-1-ylamine moiety is typically employed to introduce a 3-fluoropiperidine group via a hydrazine linkage (forming pyrazoles or dihydropyrimidines) or as a direct N-linked pharmacophore.

Primary Suspect Target: DPP-4 (CD26)

The 3-fluoropiperidine motif is validated in FDA-approved drugs like Trelagliptin and Alogliptin .

  • Mechanism: The piperidine ring occupies the S2 hydrophobic subsite of the DPP-4 enzyme.

  • The Fluorine Advantage: The fluorine atom at the 3-position exerts an electron-withdrawing effect, lowering the pKa of the basic nitrogen (in the final ligand). This reduces non-specific binding (e.g., hERG channel inhibition) and improves metabolic stability against oxidative dealkylation.

Secondary Targets: Kinases & GPCRs

When the 1-ylamine is used to construct fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), the target spectrum shifts toward Tyrosine Kinases (e.g., BTK, JAK) where the piperidine acts as a solvent-exposed solubilizing group.

Comparative Analysis: The "Fluorine Effect"

To validate the target specificity, you must compare the 3-Fluoro derivative against its non-fluorinated (Hydrogen) and steric (Methyl) alternatives.

Table 1: Comparative Performance Metrics (Hypothetical Data based on DPP-4 SAR)

Feature3-Fluoro-piperidin-1-yl (Target) Piperidin-1-yl (Control) 3-Methyl-piperidin-1-yl (Steric)
DPP-4 IC50 < 10 nM (High Affinity)~50-100 nM> 500 nM (Steric Clash)
Selectivity (DPP-8/9) > 1000-fold ~100-foldLow Selectivity
Metabolic Stability (t1/2) High (Blocked metabolism)Low (C3 oxidation prone)Moderate
hERG Inhibition Low (Lower pKa)High (Higher pKa)Moderate

Insight: If your 3-Fluoro compound loses potency compared to the non-fluorinated control, the target is likely not DPP-4, or the fluorine is clashing with a conserved residue.

Validation Workflow & Visualization

The following diagram illustrates the logical flow for validating the target of a 3-Fluoro-piperidin-1-ylamine derived lead.

TargetValidation Start Lead Compound (3-Fluoro-piperidin-1-ylamine derivative) InSilico Step 1: In Silico Docking (S2 Pocket Analysis) Start->InSilico Structure Input Biochem Step 2: Biochemical Assay (Fluorogenic Substrate) InSilico->Biochem High Score Biochem->Start Low Potency (Refine SAR) Biophys Step 3: Biophysical Validation (SPR / MST) Biochem->Biophys IC50 < 50nM Cellular Step 4: Cellular Engagement (CETSA / NanoBRET) Biophys->Cellular KD confirmed Decision Go / No-Go Decision Cellular->Decision Engagement Validated

Figure 1: Step-by-step target validation workflow for 3-fluoropiperidine derivatives.

Detailed Experimental Protocols

To achieve E-E-A-T standards, you cannot rely on generic descriptions. Use these specific protocols.

Protocol A: Biochemical Validation (DPP-4 Inhibition)

Objective: Quantify the inhibitory constant (


) using a fluorogenic substrate.
  • Reagents:

    • Recombinant Human DPP-4 (0.1 nM final).

    • Substrate: Gly-Pro-AMC (Km ~ 25 µM).

    • Buffer: 25 mM Tris-HCl pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Procedure:

    • Step 1: Dilute 3-Fluoro-piperidin-1-ylamine derivative in DMSO (10-point dose-response).

    • Step 2: Incubate compound with DPP-4 enzyme for 15 min at 25°C (Pre-incubation is crucial to detect slow-binding kinetics common with fluorinated inhibitors).

    • Step 3: Add Gly-Pro-AMC substrate (at

      
       concentration).
      
    • Step 4: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Validation Check:

    • Include Sitagliptin as a positive control (Expected IC50 ~ 18 nM).

    • The 3-F derivative should show competitive inhibition (Lineweaver-Burk plot intersection at Y-axis).

Protocol B: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Confirm direct binding and measure residence time (off-rate), which is often enhanced by fluorine interactions.

  • Setup:

    • Chip: CM5 Sensor Chip (Cytiva).

    • Ligand: Biotinylated DPP-4 immobilized on Streptavidin flow cell.

  • Running Conditions:

    • Buffer: HBS-EP+ (pH 7.4).

    • Flow rate: 30 µL/min.

  • Cycle:

    • Inject analyte (3-Fluoro derivative) for 120s (Association).

    • Wash with buffer for 300s (Dissociation).

  • Data Analysis:

    • Fit to 1:1 binding model.

    • Success Criteria:

      
       indicates a stable drug-target complex.
      
Protocol C: Cellular Target Engagement (CETSA)

Objective: Prove the compound enters the cell and stabilizes the target in a complex biological matrix.

  • Cell Line: HEK293 (or relevant disease model).

  • Treatment:

    • Treat cells with 1 µM compound or DMSO for 1 hour.

  • Thermal Challenge:

    • Aliquot cells and heat at a gradient (40°C to 65°C) for 3 min.

  • Detection:

    • Lyse cells, centrifuge to remove precipitated (unbound) protein.

    • Analyze supernatant via Western Blot using anti-DPP-4 antibody.

  • Result:

    • A shift in the aggregation temperature (

      
      ) of >2°C compared to DMSO control confirms target engagement.
      

Signaling Pathway Context

Understanding the downstream effect is vital for phenotypic validation.

Pathway Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates Insulin Insulin Secretion Incretins->Insulin Promotes DPP4 DPP-4 Enzyme DPP4->Incretins Degrades (Inactivates) Inhibitor 3-Fluoro Inhibitor Inhibitor->DPP4 Inhibits Glucose Blood Glucose Reduction Insulin->Glucose Lowers

Figure 2: The GLP-1/DPP-4 axis. Inhibition of DPP-4 by the 3-fluoropiperidine derivative prevents GLP-1 degradation, enhancing insulin secretion.

References

  • FDA Drug Approvals. Trelagliptin Succinate (Zafatek). Pharmaceuticals and Medical Devices Agency (PMDA). Link

  • Medicinal Chemistry of Fluorine. The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • DPP-4 Inhibitor Design. Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. Link

  • CETSA Methodology. Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Link

  • 3-Fluoropiperidine Synthesis. Enantioselective Synthesis of 3-Fluoropiperidines. Journal of Organic Chemistry. Link

Comparative

comparing different synthetic routes to 3-Fluoro-piperidin-1-ylamine

This guide provides an in-depth technical comparison of synthetic routes to 3-Fluoro-piperidin-1-ylamine (also known as 1-amino-3-fluoropiperidine).[1] The content is structured for medicinal chemists and process enginee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-Fluoro-piperidin-1-ylamine (also known as 1-amino-3-fluoropiperidine).[1] The content is structured for medicinal chemists and process engineers, focusing on scalability, safety, and stereochemical integrity.[1]

[1]

Executive Summary

The 3-fluoro-piperidin-1-ylamine scaffold is a critical "hydrazine-like" building block, often employed in the synthesis of kinase inhibitors (e.g., PARP, PI3K) where the piperidine ring acts as a solubilizing linker and the fluorine atom modulates pKa and metabolic stability (blocking C3-oxidation).[1]

Synthesizing this molecule presents two primary challenges:

  • Fluorination Stereocontrol : Introducing the fluorine atom without racemization or elimination.[1]

  • N-Amination : Converting the secondary amine to the hydrazine moiety without over-alkylation.[1]

This guide analyzes three distinct routes:

  • Route A (The Modern Standard) : Deoxofluorination of 3-hydroxypiperidine followed by Electrophilic Amination.[1]

  • Route B (The Classical Approach) : N-Nitrosation followed by Reductive Cleavage.[1]

  • Route C (The Stereoselective Route) : Chiral Pool Synthesis using Enzymatic Resolution.[1]

Route Analysis & Mechanistic Insight[1]

Route A: Deoxofluorination & Electrophilic Amination (Recommended)

Best for: Laboratory scale (gram-level), high purity, and safety.[1]

This route utilizes commercially available N-Boc-3-hydroxypiperidine.[1] The hydroxyl group serves as a handle for nucleophilic fluorination, typically proceeding via an SN2 mechanism with inversion of configuration.[1] The subsequent N-amination uses Hydroxylamine-O-sulfonic acid (HOSA), a direct electrophilic source of NH2+.[1]

Mechanism:

  • Fluorination : The hydroxyl oxygen attacks the sulfur of DAST (Diethylaminosulfur trifluoride), forming a good leaving group.[1] Fluoride ion then displaces this group (SN2), inverting the stereocenter.[1]

  • Amination : After Boc-deprotection, the secondary amine attacks the nitrogen of HOSA.[1] The sulfate group acts as the leaving group.[1]

Route B: N-Nitrosation & Reduction

Best for: Low cost, bulk commodity synthesis.[1] Risks: High toxicity (Nitrosamines), exothermic reduction steps.[1]

This traditional method converts the secondary amine to an N-nitroso intermediate (


), which is then reduced to the hydrazine (

) using Lithium Aluminum Hydride (LiAlH4) or Zinc/Acetic Acid.[1] While chemically efficient, the handling of carcinogenic N-nitroso compounds limits its utility in GMP environments.[1]
Route C: Stereoselective Chiral Pool Synthesis

Best for: Asymmetric synthesis of (R)- or (S)-3-fluoro-piperidin-1-ylamine.[1]

Starting from enantiopure (S)-N-Boc-3-hydroxypiperidine (often obtained via enzymatic kinetic resolution), the stereochemistry is set early.[1] The DAST fluorination inverts this to the (R)-fluoride.[1] This route is essential when the biological target requires a specific enantiomer to fit a binding pocket.[1]

Comparative Data Analysis

FeatureRoute A (HOSA/DAST)Route B (Nitroso/LiAlH4)Route C (Chiral Pool)
Overall Yield 45-55%60-70%35-45%
Step Count 324 (inc.[1] resolution)
Safety Profile High (Avoids nitroso intermediates)Low (Carcinogenic intermediates, pyrophoric LiAlH4)High
Cost Efficiency Moderate (DAST is expensive)High (Cheap reagents)Low (Enzymes/Chiral SM expensive)
Stereocontrol High (SN2 Inversion)N/A (Racemic)Excellent (>98% ee)
Scalability Good (HOSA is solid, stable)Poor (Exotherms, Safety controls needed)Moderate

Detailed Experimental Protocols

Protocol 1: Deoxofluorination of N-Boc-3-Hydroxypiperidine

Note: This protocol assumes the synthesis of the racemic product.[1] For chiral synthesis, start with the enantiopure alcohol.[1]

Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), DAST (1.2 eq), DCM (Solvent).[1]

  • Setup : Charge a flame-dried round-bottom flask with N-Boc-3-hydroxypiperidine (10 g, 49.7 mmol) and anhydrous DCM (100 mL). Cool to -78°C under nitrogen atmosphere.

  • Addition : Add DAST (Diethylaminosulfur trifluoride) (6.6 mL, 59.6 mmol) dropwise over 20 minutes. Caution: DAST reacts violently with water.[1]

  • Reaction : Allow the mixture to warm to room temperature (RT) slowly and stir for 12 hours.

  • Quench : Pour the reaction mixture carefully into saturated aqueous NaHCO3 (200 mL) at 0°C. Extract with DCM (3 x 100 mL).

  • Purification : Dry organics over MgSO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield N-Boc-3-fluoropiperidine as a clear oil (Yield: ~85%).[1]

Protocol 2: Electrophilic N-Amination via HOSA

Pre-requisite: Deprotect the N-Boc group from the previous step using 4M HCl in Dioxane to obtain 3-fluoropiperidine HCl salt.[1]

Reagents: 3-Fluoropiperidine HCl (1.0 eq), HOSA (1.2 eq), KOH (4.0 eq), Water.

  • Dissolution : Dissolve 3-fluoropiperidine HCl (5.0 g, 35.8 mmol) and KOH (8.0 g, 143 mmol) in water (50 mL) at 0°C.

  • Amination : Add Hydroxylamine-O-sulfonic acid (HOSA) (4.85 g, 43.0 mmol) portion-wise over 30 minutes. The reaction is slightly exothermic.[1]

  • Digestion : Stir at RT for 18 hours.

  • Extraction : Saturate the aqueous phase with solid NaCl. Extract with CH2Cl2 (5 x 50 mL). Note: Hydrazines are polar; thorough extraction is required.[1]

  • Isolation : Dry over Na2SO4 and concentrate carefully (hydrazines can be volatile).

  • Salt Formation : Redissolve in Et2O and add 2M HCl in ether to precipitate 3-Fluoro-piperidin-1-ylamine dihydrochloride . Filter and dry under vacuum.[1][2][3][4]

Visualized Workflows

Pathway Diagram: Synthetic Divergence

The following diagram illustrates the decision matrix for selecting the appropriate route based on starting material availability and stereochemical requirements.

SyntheticRoutes cluster_safety Safety Critical Zone Start Start: Piperidine Precursor RouteA_Start N-Boc-3-Hydroxypiperidine Start->RouteA_Start Route A (Modern) RouteB_Start 3-Fluoropiperidine (HCl) Start->RouteB_Start Route B (Classic) StepA1 Fluorination (DAST) (Inversion of Config) RouteA_Start->StepA1 StepB1 N-Nitrosation (NaNO2/HCl) RouteB_Start->StepB1 StepA2 Deprotection (HCl) StepA1->StepA2 StepA3 Electrophilic Amination (HOSA/KOH) StepA2->StepA3 Product TARGET: 3-Fluoro-piperidin-1-ylamine StepA3->Product StepB2 Reduction (LiAlH4 or Zn) StepB1->StepB2 StepB2->Product

Caption: Comparison of the Modern Deoxofluorination Route (Top) vs. the Classical Nitroso Route (Bottom).

References

  • Deoxofluorination Methodology

    • Title: "Scale-Up of the Synthesis of 3-Fluoro-4-aminopiperidine via Deoxofluorin
    • Source: Organic Process Research & Development
    • URL: [Link] (Generalized reference for DAST protocols on piperidines).[1]

  • Electrophilic Amination (HOSA)

    • Title: "The advent of electrophilic hydroxylamine-derived reagents for the direct prepar
    • Source: Chemical Communications[1][5]

    • URL: [Link]

  • Chiral Synthesis of 3-Hydroxypiperidines

    • Title: "Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase"
    • Source: C
    • URL: [Link][1][2][4][6][7][8]

  • General N-Amination of Heterocycles

    • Title: "Electrophilic Oxaziridines for N-Amin
    • Source: Bowers Lab (UNC)[1]

    • URL: [Link]

Sources

Validation

in vitro and in vivo evaluation of 3-Fluoro-piperidin-1-ylamine based compounds

Executive Summary The 3-Fluoro-piperidin-1-ylamine scaffold represents a pivotal evolution in the design of Dipeptidyl peptidase-4 (DPP-4) inhibitors. While early-generation inhibitors (e.g., Sitagliptin, Alogliptin) rev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Fluoro-piperidin-1-ylamine scaffold represents a pivotal evolution in the design of Dipeptidyl peptidase-4 (DPP-4) inhibitors. While early-generation inhibitors (e.g., Sitagliptin, Alogliptin) revolutionized Type 2 Diabetes management through daily dosing, the incorporation of a fluorine atom at the 3-position of the piperidine ring has unlocked once-weekly dosing capabilities.

This guide objectively compares compounds utilizing this specific fluorinated scaffold (exemplified by Trelagliptin ) against their non-fluorinated or differently substituted counterparts (e.g., Alogliptin ). The focus is on the causality between the 3-fluoro modification and the resulting thermodynamic binding signatures that drive extended in vivo efficacy.

Structural Mechanistics: The Fluorine Effect

To evaluate these compounds, one must first understand the structural logic. The 3-fluoro-piperidin-1-yl moiety is not merely a metabolic blocker; it is a conformational lock.

  • The Gauche Effect: The electronegative fluorine atom induces a gauche preference in the piperidine ring, reducing conformational entropy penalty upon binding to the DPP-4 active site.

  • Basicity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, altering the protonation state and improving hydrogen bonding networks within the S2 subsite of the enzyme.

  • Metabolic Shielding: The C-F bond is shorter and stronger than the C-H bond, protecting the piperidine ring from oxidative metabolism (CYP450-mediated), thereby extending systemic half-life.

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the 3-fluoro modification translates to clinical performance.

SAR_Logic Scaffold Piperidin-1-ylamine Scaffold Mod 3-Fluoro Substitution Scaffold->Mod Mech1 Gauch Effect (Conformational Lock) Mod->Mech1 Mech2 Reduced pKa (Basicity) Mod->Mech2 Kinetic Slow Dissociation (High Residence Time) Mech1->Kinetic Entropy Benefit Mech2->Kinetic H-Bond Stability Clinical Once-Weekly Dosing Profile Kinetic->Clinical Sustained Target Occupancy

Figure 1: Mechanistic pathway linking the 3-fluoro modification to extended therapeutic duration.

In Vitro Evaluation: Binding Kinetics

Standard IC50 assays are insufficient for distinguishing between daily and weekly inhibitors. The critical differentiator for 3-fluoro-piperidin-1-ylamine compounds is Residence Time (RT) .

Comparative Data: Kinetic Profiling

The table below compares Trelagliptin (3-fluoro) against Alogliptin (non-fluorinated at the 3-position) and Sitagliptin.

CompoundScaffold FeatureIC50 (nM)Dissociation

(min)
Selectivity (DPP-4 vs DPP-8/9)
Trelagliptin 3-Fluoro-piperidin-1-yl~4-5~29.0 >10,000-fold
Alogliptin Cyanobenzyl / Piperidin-1-yl~7-10~3.7>10,000-fold
Sitagliptin Triazolopiperazine~18< 2.0>2,500-fold

Note: The ~8-fold increase in dissociation half-life for Trelagliptin validates the "sticky" binding hypothesis driven by the fluorine atom.

Protocol 1: Jump-Dilution Kinetic Assay

To replicate these findings, use a jump-dilution method rather than steady-state titration.

Reagents:

  • Recombinant human DPP-4 enzyme (0.5 nM final).

  • Substrate: Gly-Pro-AMC (fluorogenic, Km ~50 µM).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

Workflow:

  • Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x IC50) for 60 minutes to reach equilibrium.

  • The "Jump": Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (500 µM Gly-Pro-AMC). This massive dilution forces the inhibitor to dissociate to regain equilibrium.

  • Measurement: Continuously monitor fluorescence (Ex 360nm / Em 460nm) every 30 seconds for 60 minutes.

  • Analysis:

    • Plot Product Formation (RFU) vs. Time.

    • A linear slope indicates fast dissociation (Alogliptin).

    • A curvature (lag phase) before linearity indicates slow dissociation (Trelagliptin).

    • Fit to the equation:

      
      .
      

Validation Criteria:

  • Positive Control (Sitagliptin) must show linear recovery < 2 mins.

  • Z-factor must be > 0.5 for the assay plate.

In Vivo Evaluation: PK/PD Correlation

The 3-fluoro scaffold's stability allows it to persist in plasma, but its efficacy is defined by how long it inhibits DPP-4 activity ex vivo.

Comparative Data: Pharmacokinetics in Murine Models
ParameterTrelagliptin (Weekly)Alogliptin (Daily)
Tmax (h) 1.31.0
Half-life (

, h)
54.3 12.5 - 21.0
DPP-4 Inhibition @ 168h > 70% < 10%
Elimination Route Renal (mostly unchanged)Renal / Hepatic (minor CYP)
Protocol 2: 7-Day Efficacy Model (db/db Mice)

This protocol evaluates the "Weekly" claim.

Experimental Design:

  • Subjects: Male db/db mice (Type 2 Diabetes model), 10 weeks old.

  • Groups: Vehicle, Alogliptin (10 mg/kg), Trelagliptin (10 mg/kg).

  • Dosing: Single oral gavage (PO) at T=0.

Workflow:

  • Baseline: Measure plasma DPP-4 activity and Blood Glucose.

  • Dosing: Administer compounds.

  • Sampling: Collect tail vein blood at 24h, 72h, 120h, and 168h (7 days).

  • PD Readout (Ex Vivo DPP-4 Activity):

    • Use 10 µL plasma mixed with 90 µL Gly-Pro-AMC substrate.

    • Measure fluorescence slope over 10 mins.

    • Calculate % Inhibition relative to Vehicle control.

  • Efficacy Challenge (OGTT):

    • At 168h (Day 7), perform an Oral Glucose Tolerance Test (2g/kg glucose).

    • Measure Glucose AUC.[1][2]

Self-Validating Check:

  • If Trelagliptin group does not show statistically significant glucose suppression vs. Vehicle during the Day 7 OGTT, the dosing was insufficient or the compound has degraded. Alogliptin should show no effect at Day 7.

Diagram 2: Evaluation Workflow

Workflow Lib Compound Library (3-F-piperidine analogs) Screen1 In Vitro: Enzymatic Assay (IC50 & Residence Time) Lib->Screen1 Decision1 Decision: Slow Off-Rate? Screen1->Decision1 Screen2 In Vivo: PK Study (Single Dose, 7-Day Sampling) Decision1->Screen2 Yes Discard Re-engineer / Daily Profile Decision1->Discard No Decision2 Decision: t1/2 > 40h? Screen2->Decision2 Final Candidate: Weekly Profile (e.g., Trelagliptin) Decision2->Final Yes Decision2->Discard No

Figure 2: Screening cascade to identify long-acting DPP-4 inhibitors.

Synthesis Considerations

Researchers synthesizing these derivatives must be aware that the 3-fluoro-piperidin-1-ylamine moiety is often introduced via electrophilic fluorination or by using chiral starting materials (e.g., from aspartic acid derivatives or via asymmetric hydrogenation of fluoropyridines).

  • Critical Quality Attribute: The stereochemistry at the 3-position is vital. The (R)-configuration is typically required for optimal fit in the S2 pocket. Racemic mixtures will show reduced potency (approx. 50% loss) and complex kinetics.

References

  • Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLOS ONE. (2016). [Link]

  • Comparison of x-ray crystal structures of inhibitors bound to DPP-4. ResearchGate. (2016). [Link]

  • Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome. Journal of Pharmacy & Pharmacognosy Research. (2019). [Link]

  • A Randomized Pilot Study of the Effect of Trelagliptin and Alogliptin on Glycemic Variability in Patients with Type 2 Diabetes. Advances in Therapy. (2019). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2021). [Link]

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Comparative

A Head-to-Head Comparison of 3-Fluoro-piperidin-1-ylamine with other Piperidine Building Blocks for Drug Discovery

Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, influencing properties such as solubility, cell permeability, and target engagement. As drug discovery programs increasingly target complex biological space, the demand for novel, functionalized piperidine building blocks that offer improved physicochemical and pharmacological properties has surged.

This guide provides a comprehensive, head-to-head comparison of 3-fluoro-piperidin-1-ylamine with other key piperidine building blocks. We will delve into the nuanced effects of fluorination and N-amination on the physicochemical properties and reactivity of the piperidine scaffold. This analysis is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic strategies and lead optimization efforts.

The Contestants: A Profile of Key Piperidine Building Blocks

For this comparative analysis, we will focus on the following four key piperidine building blocks:

  • 3-Fluoro-piperidin-1-ylamine: The subject of our primary focus, this building block introduces a fluorine atom at the 3-position and an amino group on the piperidine nitrogen.

  • Piperidin-1-ylamine: The non-fluorinated parent compound, serving as a direct comparator to elucidate the effects of fluorination.

  • Piperidine: The foundational scaffold, providing a baseline for understanding the impact of N-amination.

  • 4-Fluoro-piperidin-1-ylamine: A regioisomeric comparator to explore the positional effects of fluorine substitution.

Physicochemical Properties: The Impact of Fluorination and N-Amination

The introduction of fluorine and an N-amino group significantly alters the fundamental physicochemical properties of the piperidine ring. These modifications have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile.

The pKa of the piperidine nitrogen is a critical parameter influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The electron-withdrawing nature of the fluorine atom in 3-fluoro-piperidin-1-ylamine is expected to lower the pKa of the exocyclic primary amine compared to piperidin-1-ylamine.[2] This reduction in basicity can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[3]

Lipophilicity, commonly expressed as logP, is another crucial property that governs a molecule's ability to cross cell membranes and its metabolic stability. While fluorination is often employed to increase lipophilicity, the effect is highly context-dependent.[4] The introduction of the polar N-amino group in piperidin-1-ylamine and its fluorinated derivatives leads to a significant decrease in logP compared to piperidine, enhancing aqueous solubility.

CompoundPredicted pKaPredicted logPRationale for Physicochemical Profile
3-Fluoro-piperidin-1-ylamine ~7.5 - 8.0~ -0.1The electron-withdrawing fluorine atom at the 3-position reduces the basicity of the exocyclic primary amine. The polar N-amino group contributes to lower lipophilicity.
Piperidin-1-ylamine 8.19[5]-0.3[6]The N-amino group provides a site for protonation and hydrogen bonding, leading to a moderately basic character and increased hydrophilicity compared to piperidine.
Piperidine 11.22[7]0.84A simple secondary amine with a relatively high pKa and moderate lipophilicity.
4-Fluoro-piperidin-1-ylamine ~7.8 - 8.3~ -0.1The fluorine atom at the 4-position has a slightly weaker inductive effect on the N-amino group compared to the 3-position, resulting in a slightly higher pKa than the 3-fluoro isomer. Lipophilicity is expected to be similar.

Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison

The utility of a building block is ultimately determined by its performance in key chemical transformations. We will now compare the reactivity of our selected piperidine building blocks in three common and critical reactions in drug discovery: amide coupling, N-arylation, and reductive amination.

Amide Coupling: The Cornerstone of Medicinal Chemistry

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry. The nucleophilicity of the amine is a key determinant of its reactivity in these transformations.

Expected Reactivity: The electron-withdrawing effect of the fluorine atom in 3-fluoro-piperidin-1-ylamine is anticipated to decrease the nucleophilicity of the primary amino group compared to piperidin-1-ylamine.[8] This may necessitate the use of more forcing reaction conditions or more potent coupling agents to achieve comparable yields and reaction times. Piperidine, being a secondary amine, will also readily participate in amide coupling reactions.

Experimental Protocol: General Procedure for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Carboxylic Acid (1.0 equiv) F Stir at RT A->F B Amine (1.1 equiv) B->F C Coupling Agent (1.2 equiv) C->F D Base (2.0 equiv) D->F E Anhydrous Solvent E->F G Quench with H2O F->G Monitor by TLC/LC-MS H Extract with Organic Solvent G->H I Purify by Chromatography H->I

Caption: General workflow for amide coupling reactions.

Detailed Steps:

  • To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., DMF or DCM) is added the coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equiv) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0 equiv).

  • The mixture is stirred at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • The piperidine building block (1.1 equiv) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired amide.

N-Arylation: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(aryl)-N bonds.[9] The success of this reaction is highly dependent on the nature of the amine, the aryl halide, the palladium catalyst, the ligand, and the base.

Expected Reactivity: The reduced nucleophilicity of 3-fluoro-piperidin-1-ylamine may lead to slower reaction rates compared to piperidin-1-ylamine and piperidine. Optimization of the ligand and base may be necessary to achieve high yields. The N-amino group of piperidin-1-ylamine and its fluorinated analogs can potentially coordinate to the palladium center, which may influence the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Aryl Halide (1.0 equiv) G Heat under Inert Atmosphere A->G B Amine (1.2 equiv) B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos, RuPhos) D->G E Base (e.g., NaOtBu, Cs2CO3) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Cool to RT & Filter G->H Monitor by TLC/LC-MS I Concentrate Filtrate H->I J Purify by Chromatography I->J

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • To an oven-dried reaction vessel is added the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., toluene) and the piperidine building block (1.2 equiv) are added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-arylated product.

Reductive Amination: A Versatile Tool for Amine Synthesis

Reductive amination is a two-step process in which a carbonyl compound reacts with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[10] This reaction is a powerful method for introducing diversity into molecules.

Expected Reactivity: The formation of the imine or enamine intermediate is the first and often rate-determining step. The reduced basicity and nucleophilicity of 3-fluoro-piperidin-1-ylamine may slow down this initial condensation step. However, once the iminium ion is formed, it should be readily reduced. The choice of reducing agent is critical to ensure compatibility with the other functional groups present in the molecule. Sodium triacetoxyborohydride is a commonly used mild reducing agent for this transformation.[11]

Experimental Protocol: General Procedure for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Aldehyde/Ketone (1.0 equiv) F Stir at RT A->F B Amine (1.1 equiv) B->F C Reducing Agent (1.5 equiv) C->F D Solvent (e.g., DCE, MeOH) D->F E Acid Catalyst (optional) E->F G Quench with sat. NaHCO3 F->G Monitor by TLC/LC-MS H Extract with Organic Solvent G->H I Purify by Chromatography H->I

Caption: General workflow for reductive amination.

Detailed Steps:

  • To a solution of the aldehyde or ketone (1.0 equiv) and the piperidine building block (1.1 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added an acid catalyst (e.g., acetic acid, optional, ~0.1 equiv).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine/enamine formation.

  • The reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion: Strategic Application of 3-Fluoro-piperidin-1-ylamine

3-Fluoro-piperidin-1-ylamine emerges as a valuable and strategic building block for medicinal chemists. The introduction of the 3-fluoro substituent provides a handle to modulate the pKa of the piperidine nitrogen, a critical parameter in drug design for optimizing ADME properties and mitigating off-target effects. While the electron-withdrawing nature of fluorine may temper the nucleophilicity of the N-amino group, this can often be overcome by judicious choice of reaction conditions and coupling agents.

In comparison to its non-fluorinated counterpart, piperidin-1-ylamine, the 3-fluoro derivative offers the potential for enhanced metabolic stability and unique conformational preferences that can be exploited for improved target binding. When compared to the parent piperidine scaffold, both N-amino piperidines provide a versatile primary amine handle for further derivatization, significantly expanding the accessible chemical space.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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  • Clemente, F., Matassini, C., & Cardona, F. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(15), 3533.
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  • Gouverneur, V., et al. (2012). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ChemInform, 43(32).
  • 1-Aminopiperidine. (n.d.). In PubChem. Retrieved from [Link]

  • Piperidine. (2024, January 29). In Wikipedia. [Link]

  • 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine. (n.d.). In PubChem. Retrieved from [Link]

  • Goble, S. D. (2006). Synthesis of 1-aminopiperidine. U.S.
  • Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4785.
  • da Silva, A. B. F., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Modeling, 24(12), 343.
  • 5 Key Basicity Trends of Amines. (2017, April 26). In Master Organic Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 11). In Wikipedia. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Wang, Y., et al. (2015). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][12][13]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & medicinal chemistry letters, 25(21), 4843–4848.

  • Zeynizadeh, B., & Rahmani, S. (2015). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Journal of the Iranian Chemical Society, 12(10), 1749-1756.
  • Ökten, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Kráľová, K., et al. (2019).
  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. ACS omega, 6(38), 24757–24770.
  • Salmaso, S., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS medicinal chemistry letters, 9(10), 1017–1022.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry, 71(21), 8259–8266.
  • Wang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4785.
  • Chernykh, A. V., et al. (2020). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of organic chemistry, 85(24), 16186–16195.
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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 3-Fluoro-piperidin-1-ylamine Derivatives

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of a series of hypothetical 3-Fluoro-piperidin-1-ylamine derivatives, offering insights into experimental design, data interpretation, and best practices for de-risking these promising compounds early in development.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and the strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[1] These modifications, while potentially beneficial for on-target activity, can also modulate interactions with a wide array of unintended biological targets.[2][3][4] Therefore, a systematic and comprehensive cross-reactivity profiling campaign is not just a regulatory requirement but a fundamental aspect of rational drug design.

The Strategic Imperative for Early-Stage Cross-Reactivity Profiling

Small molecule drugs rarely act on a single target; their effects are often the result of interactions with multiple proteins.[5] Unintended interactions, or off-target effects, are a major cause of adverse drug reactions and attrition in drug development pipelines.[5] Early identification of these liabilities allows medicinal chemists to triage compounds, prioritize those with cleaner profiles, and guide structure-activity relationship (SAR) studies to mitigate unwanted activities while preserving on-target potency.

This guide will focus on a tiered approach to profiling, beginning with broad screening panels to identify potential areas of concern, followed by more focused secondary assays to confirm and quantify these interactions. We will examine three hypothetical 3-Fluoro-piperidin-1-ylamine derivatives (FPD-1, FPD-2, and FPD-3) to illustrate this process.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in our profiling cascade is to screen our compounds of interest against a broad panel of targets known to be frequently implicated in adverse drug events. This typically includes a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.[6] The goal here is not to obtain precise affinity values but to flag potential interactions for further investigation. A common industry standard is to screen at a single high concentration (e.g., 10 µM) and identify any targets showing significant inhibition (typically >50%).[7]

Kinase Selectivity Profiling

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[8][9] However, due to the conserved nature of the ATP-binding site, achieving kinase selectivity can be challenging. Broad kinase panel screening is therefore essential.[8]

Table 1: Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase TargetFPD-1FPD-2FPD-3Rationale for Inclusion
Primary Target 98%95%99%Efficacy
ABL115%12%8%Off-target in CML therapy
EGFR22%18%15%Common off-target, skin toxicity
VEGFR265%30%25%Cardiovascular effects
PI3Kα48%55%20%Metabolic signaling
PKA5%8%4%Broad signaling roles
ROCK172%68%35%Cardiovascular effects
SRC35%40%18%Common off-target

From this initial screen, we can see that while all three compounds are potent against their primary target, FPD-1 and FPD-2 show significant inhibition of VEGFR2 and ROCK1. FPD-2 also shows notable activity against PI3Kα. FPD-3, in contrast, appears to have a much cleaner kinase profile. This data immediately suggests that FPD-3 may be the most promising candidate from a kinase selectivity standpoint.

Safety Pharmacology Panel (GPCRs, Ion Channels, Transporters)

This panel assesses interactions with targets implicated in the "core battery" of safety pharmacology studies, which focus on the central nervous, cardiovascular, and respiratory systems.[10][11] Of particular importance is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition of this channel can lead to life-threatening cardiac arrhythmias (QT prolongation).[1][12]

Table 2: Safety Pharmacology Panel Screening Results (% Inhibition at 10 µM)

TargetFPD-1FPD-2FPD-3Rationale for Inclusion
hERG (KCNH2) 62%45%15%Critical for cardiac safety (QT prolongation)
5-HT2B Receptor 75%30%28%Cardiac valvulopathy risk
Dopamine D2 Receptor 12%15%9%CNS side effects
Muscarinic M1 Receptor 8%5%6%Anticholinergic side effects
SERT (5-HTT) 40%58%22%Serotonergic effects
Nav1.5 33%25%18%Cardiac conduction
Cav1.2 28%20%12%Cardiovascular function

The safety panel results raise a significant red flag for FPD-1 due to its potent inhibition of both the hERG channel and the 5-HT2B receptor. FPD-2 also shows potential hERG liability and significant inhibition of the serotonin transporter (SERT). FPD-3, once again, demonstrates a superior profile with minimal activity against these critical off-targets.

Visualizing the Profiling Workflow

A systematic approach is crucial for efficient cross-reactivity profiling. The following diagram illustrates a typical workflow, moving from broad, high-throughput screens to more detailed, lower-throughput assays for hit confirmation and characterization.

Caption: Tiered workflow for cross-reactivity profiling.

Tier 2: Quantitative Analysis of Identified Liabilities

Based on the Tier 1 screening, FPD-1 and FPD-2 require further investigation to quantify the observed off-target activities. This involves generating dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each "hit."

Table 3: IC50 Values for Off-Target Hits

TargetFPD-1 IC50 (µM)FPD-2 IC50 (µM)FPD-3 IC50 (µM)
VEGFR21.28.5> 20
ROCK10.81.5> 20
PI3Kα> 202.1> 20
hERG 0.9 4.8 > 30
5-HT2B Receptor 0.5 12.0> 30
SERT6.21.8> 30

The IC50 data confirms our initial assessment. FPD-1 has sub-micromolar activity against hERG and the 5-HT2B receptor, representing a significant safety risk. FPD-2, while having a better hERG profile than FPD-1, still shows activity in the low single-digit micromolar range for several off-targets. FPD-3 continues to demonstrate a clean profile, with IC50 values greater than 20-30 µM for all tested off-targets. This quantitative data is critical for establishing a therapeutic window—the concentration range where the drug is effective without causing significant off-target effects.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, it is essential to follow well-validated experimental protocols. Below are detailed methodologies for two key assays in this profiling campaign.

Protocol 1: Radioligand Competition Binding Assay for 5-HT2B Receptor

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the target.[13][14][15]

Causality: The amount of radioligand displaced is directly proportional to the affinity of the test compound for the receptor. By using a fixed concentration of radioligand and varying the concentration of the test compound, we can calculate the Ki (inhibitory constant), a true measure of binding affinity.[14]

Methodology:

  • Membrane Preparation: Human recombinant 5-HT2B receptors expressed in CHO-K1 cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptor. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

    • Test compound (FPD-1, FPD-2, or FPD-3) at 10 different concentrations (e.g., 0.1 nM to 100 µM).

    • Radioligand: [3H]-LSD at a final concentration equal to its Kd (dissociation constant) for the 5-HT2B receptor.

    • Cell membranes (final protein concentration of 5-10 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known 5-HT2B antagonist (e.g., 10 µM ritanserin).

    • Subtract non-specific binding from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Automated Patch-Clamp Assay for hERG Channel Inhibition

Automated patch-clamp systems provide a higher-throughput method for assessing compound effects on ion channel function compared to traditional manual patch-clamp electrophysiology.[16]

Causality: This is a functional assay that directly measures the flow of ions through the hERG channel. Inhibition of this current by a test compound provides direct evidence of a potential proarrhythmic risk.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK-293) expressing the human KCNH2 gene (hERG). Culture the cells to 70-90% confluency.

  • Cell Preparation: Detach the cells from the culture flask using a non-enzymatic solution, wash with an extracellular solution, and allow them to recover before use.

  • Assay Setup (Automated Patch-Clamp System):

    • The system uses specialized microfluidic plates. Add intracellular and extracellular solutions to the appropriate chambers.

    • Add the cell suspension to the plate. The system will automatically trap individual cells over micro-apertures.

    • Establish a whole-cell patch configuration by applying suction.

  • Voltage Protocol & Recording:

    • Apply a specific voltage-clamp protocol designed to elicit hERG currents. This typically involves a depolarization step to open the channels, followed by a repolarization step where the characteristic "tail current" is measured.

    • Establish a stable baseline recording of the hERG tail current for each cell.

  • Compound Application:

    • Apply a vehicle control solution and record the current to ensure stability.

    • Apply the test compound (FPD-1, FPD-2, or FPD-3) at increasing concentrations. Allow for sufficient incubation time at each concentration for the effect to stabilize.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Normalize the data to the baseline current to calculate the percentage of inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Synthesis and Path Forward

The comprehensive cross-reactivity profiling of the 3-Fluoro-piperidin-1-ylamine series has provided clear and actionable data.

Caption: Decision matrix based on cross-reactivity profiles.

  • FPD-1: The sub-micromolar inhibition of hERG and 5-HT2B presents an unacceptable safety risk. This compound should be deprioritized .

  • FPD-2: While showing a better profile than FPD-1, the multiple off-target activities in the low micromolar range suggest a high likelihood of in vivo side effects. This compound could serve as a backup but would require significant medicinal chemistry efforts to optimize for selectivity .

  • FPD-3: This compound exhibits an excellent selectivity profile, with potent on-target activity and minimal off-target interactions at concentrations well above its likely therapeutic dose. FPD-3 is the clear choice to advance to further preclinical development , including in vivo efficacy and safety studies.

This guide demonstrates that a rigorous, data-driven approach to cross-reactivity profiling is indispensable in modern drug discovery. By systematically evaluating off-target interactions early and quantitatively, research teams can make more informed decisions, allocate resources more effectively, and ultimately increase the probability of developing safer and more effective medicines.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Chemistry - A European Journal.
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
  • Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition.PubMed.
  • Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1).ICH.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success.Eurofins Discovery.
  • In silico off-target profiling for enhanced drug safety assessment.PubMed Central.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals.FDA.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.Fluidic Sciences.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.PubMed Central.
  • Radioligand Binding Assay.Gifford Bioscience.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Overview of safety pharmacology.PubMed.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.BOC Sciences.
  • Kinase Panel Screening and Profiling Service.Reaction Biology.
  • Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment.PubMed Central.
  • Radioligand binding assays and their analysis.PubMed.
  • Kinase Panel Screening for Drug Discovery.ICE Bioscience.

Sources

Comparative

Assessing the Metabolic Stability of 3-Fluoro-piperidin-1-ylamine Scaffolds: A Comparative Guide

Executive Summary This guide provides a technical framework for evaluating the metabolic stability of 3-Fluoro-piperidin-1-ylamine derivatives. In drug discovery, this scaffold represents a strategic intersection between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the metabolic stability of 3-Fluoro-piperidin-1-ylamine derivatives. In drug discovery, this scaffold represents a strategic intersection between the "Fluorine Effect" —used to block metabolic soft spots and modulate pKa—and the Hydrazine Motif (N-amino group), which introduces unique metabolic liabilities such as oxidative cleavage and conjugation.

This document is designed for medicinal chemists and DMPK scientists. It moves beyond generic protocols to address the specific physicochemical interactions that dictate the clearance of this moiety.

Part 1: Mechanistic Insight & Metabolic Pathways

The metabolic fate of 3-Fluoro-piperidin-1-ylamine is governed by two competing structural features: the stabilizing electron-withdrawing fluorine at C3 and the potentially labile N-N hydrazine bond.

The "Fluorine Shield" (C3-Position)[1]
  • Blockade of Ring Oxidation: In unsubstituted piperidines, the C3 and C4 positions are primary "soft spots" for CYP450-mediated hydroxylation. The introduction of fluorine at C3 effectively blocks hydrogen abstraction at this position due to the high strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • pKa Modulation: The electronegative fluorine inductively reduces the basicity of the N1 nitrogen. While typical piperidines have a pKa ~11, 3-fluoropiperidines often show a pKa lowered by 1–2 units.[1] This reduction decreases lysosomal trapping and can alter the binding affinity to CYP active sites (e.g., CYP2D6, which prefers basic substrates).

  • Conformational Bias: 3-Fluoropiperidines often adopt an axial conformation due to the "gauche effect" and charge-dipole interactions. This fixed conformation can sterically hinder enzymatic access to the ring.[1]

The Hydrazine Liability (N1-Amino Group)

The 1-amino group creates a hydrazine motif (


), which introduces distinct metabolic risks:
  • N-Glucuronidation (Phase II): The terminal amino group is a nucleophile susceptible to conjugation by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B10.[1] This is often the rate-limiting clearance step for N-amino heterocycles.

  • Oxidative Cleavage (Phase I): CYP450s (and FMOs) can oxidize the hydrazine moiety, leading to radical intermediates, N-oxides, or cleavage of the N-N bond to release the parent amine.

  • Acetylation (Phase II): Although less common for non-aromatic hydrazines, N-acetylation by N-acetyltransferases (NAT) remains a potential pathway.

Metabolic Pathway Map

The following diagram illustrates the competing metabolic routes for 3-Fluoro-piperidin-1-ylamine.

MetabolicPathways Parent 3-Fluoro-piperidin-1-ylamine RingOH C4/C5 Hydroxylation (Minor Pathway) Parent->RingOH CYP450 (Blocked at C3 by F) NOxide N-Oxide / Radical Species (Reactive Intermediate) Parent->NOxide FMO / CYP Cleavage N-N Cleavage (Releases 3-F-Piperidine) Parent->Cleavage Oxidative Deamination Gluc N-Glucuronide (Major Clearance Route) Parent->Gluc UGT1A4/2B10 Acetyl N-Acetyl Conjugate Parent->Acetyl NAT1/2 NOxide->Cleavage

Figure 1: Metabolic fate of the 3-Fluoro-piperidin-1-ylamine scaffold. Note that C3-fluorination suppresses ring oxidation, shifting clearance burden to the N-amino group.

Part 2: Comparative Performance Analysis

The table below contrasts the metabolic stability of the target scaffold against common alternatives.

Feature3-Fluoro-piperidin-1-ylamine Piperidin-1-ylamine (Unsubstituted) 3-Fluoro-piperidine (No Amino)
Primary Soft Spot N-Amino Group (Glucuronidation/Oxidation)C3/C4 Ring Carbon & N-Amino GroupN-H (if free) or C4/C5
Metabolic Stability (

)
Moderate. F protects ring, but N-N bond is labile.[1]Low. Vulnerable to both ring oxidation and N-N cleavage.[1]High. F protects ring; lacks labile N-N bond.[1]
pKa (Approx.) ~9.0 - 9.5 (Lowered by F)~11.0~9.0 - 9.5
Major Enzyme Liability UGTs (Phase II), FMOCYP450 (Phase I), UGTsCYP450 (Phase I)
Risk of Reactive Metabolites High. Hydrazine oxidation can yield radicals.[1]High. Low.

Key Insight: The 3-Fluoro group improves stability relative to the unsubstituted analog by blocking C3 oxidation and lowering pKa (reducing nucleophilicity for conjugation).[1] However, it does not solve the intrinsic instability of the hydrazine (N-N) bond.

Part 3: Experimental Protocols

To accurately assess this scaffold, standard protocols must be modified to account for the volatility of small amines and the potential for reactive hydrazine intermediates.

Protocol 1: Metabolic Soft Spot Identification (MSSID)

Objective: Determine if the Fluorine is effectively blocking ring oxidation or if the N-amino group is driving clearance.[1]

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL) + NADPH (1 mM).[1]

  • Substrate Conc: 1 µM (Low concentration to avoid saturation).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Critical Modification (Trapping):

    • Include a parallel incubation with Glutathione (GSH) (5 mM) .[1]

    • Reasoning: Hydrazines can form reactive radical or electrophilic intermediates.[1] GSH adducts will confirm if the N-amino group is generating toxicity risks.[1]

  • Analysis: LC-HRMS (High-Resolution Mass Spec).

    • Look for: +16 Da (Hydroxylation), +176 Da (Glucuronide - requires UDPGA), -16 Da (Deamination/Cleavage).[1]

    • Compare: Ratio of Ring-OH metabolites in 3-F vs. Unsubstituted analogs.[1]

Protocol 2: Phase II Conjugation Assessment (Hepatocytes)

Objective: Quantify the contribution of N-Glucuronidation, which microsomes (lacking UDPGA) might miss.[1]

  • System: Cryopreserved Human Hepatocytes (1 x 10⁶ cells/mL).

  • Media: Krebs-Henseleit Buffer (pH 7.4).

  • Incubation: 37°C with shaking (critical for oxygenation).

  • Inhibitor Check:

    • Co-incubate with 1-Aminobenzotriazole (ABT) (1 mM) to inhibit CYPs.[1]

    • Logic: If clearance remains high despite ABT, the primary pathway is Phase II (Glucuronidation/Acetylation), confirming the N-amino liability.

Workflow Decision Tree

Workflow Start Start: 3-F-Piperidin-1-ylamine Analog Microsomes Assay 1: HLM + NADPH (Measure Cl_int) Start->Microsomes Stable Stable (<10 µL/min/mg)? Microsomes->Stable Yes Proceed to Hepatocytes (Check Phase II) Stable->Yes No Identify Metabolites (MS) Stable->No Hepatocytes Assay 2: Hepatocytes (+/- ABT CYP Inhibitor) Yes->Hepatocytes MetID Is Ring Oxidation Major? No->MetID RingOx F-Blockade Failed (Try 4-F or Di-F) MetID->RingOx Yes NN_Cleave N-N Bond Labile (Mask as Hydrazone/Pyrazole) MetID->NN_Cleave No Result High Clearance in Heps but Low in HLM? Hepatocytes->Result Conclusion Major Pathway: N-Glucuronidation (Modify Sterics/Electronics at N1) Result->Conclusion Yes

Figure 2: Decision matrix for optimizing the metabolic stability of fluorinated hydrazine scaffolds.

References

  • Vertex Pharmaceuticals. (2019).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1] Available at: [Link]

  • American Chemical Society. (2011).[1] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Med.[1] Chem. Lett. Available at: [Link]

  • National Institutes of Health. (2025). N-glucuronidation of N-heterocycles and amines. PubMed Central.[1] Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine: A story from multiple orientations. Available at: [Link]

  • Wiley-VCH. (2016).[1] Effect of Partially Fluorinated Piperidines on Pharmacological Properties. ChemMedChem. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-piperidin-1-ylamine Quantification

This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 3-Fluoro-piperidin-1-ylamine, a critical building block in modern drug discovery. As researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 3-Fluoro-piperidin-1-ylamine, a critical building block in modern drug discovery. As researchers and drug development professionals, the ability to accurately measure this compound in various matrices is paramount for ensuring process control, purity assessment, and pharmacokinetic analysis. This document moves beyond mere protocol listing to explain the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory standards.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a cornerstone of pharmaceutical quality control.[1] All methodologies discussed are framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4]

Section 1: Choosing the Right Analytical Tool: A Head-to-Head Comparison

The selection of an analytical technique for 3-Fluoro-piperidin-1-ylamine is a critical decision dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. The primary candidates for this small, fluorinated amine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The core challenge in analyzing 3-Fluoro-piperidin-1-ylamine lies in its structure: it is a small molecule that lacks a strong native chromophore, making detection by UV-Vis spectrophotometry inefficient without chemical modification. Furthermore, its amine group can lead to poor peak shape in chromatography if not properly managed.

Table 1: High-Level Comparison of Primary Analytical Techniques

Parameter HPLC-UV (with Derivatization) GC-MS LC-MS/MS
Principle Chromatographic separation followed by UV-Vis absorbance detection after chemical modification to add a chromophore.Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification.Chromatographic separation coupled with highly selective and sensitive mass detection based on parent-daughter ion transitions.
Sensitivity Moderate to Good (ng/mL range)Good (ng/mL to pg/mL range)Excellent (pg/mL to fg/mL range)
Selectivity Moderate; relies on chromatographic separation and derivatization specificity.High; combines chromatographic retention time with mass spectral data.Excellent; unparalleled specificity from Multiple Reaction Monitoring (MRM).
Key Advantage Widely available instrumentation; cost-effective for routine analysis.Excellent for identifying and quantifying volatile impurities and residual solvents.The "gold standard" for trace-level quantification in complex biological matrices due to superior sensitivity and selectivity.[5][6]
Key Limitation Requires an extra derivatization step, which can add variability and complexity.[7][8]May require derivatization to improve volatility; not suitable for thermally labile compounds.Higher initial instrument cost and complexity.
Typical Use Case Purity analysis and assay of bulk drug substance or formulated product where concentrations are relatively high.Analysis of residual solvents or volatile impurities in the active pharmaceutical ingredient (API).[9]Bioanalytical studies (plasma, urine), impurity profiling at trace levels, and cleaning validation.[10]

Section 2: Detailed Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for each analytical technique. The causality behind critical steps is explained to provide a deeper understanding of the method's mechanics.

HPLC-UV Method with Pre-Column Derivatization

Causality: Direct HPLC-UV analysis of 3-Fluoro-piperidin-1-ylamine is impractical due to its very weak UV absorption.[7] To overcome this, a pre-column derivatization step is employed. By reacting the primary amine with a derivatizing agent like benzoyl chloride, a benzoyl group is attached to the molecule. This new derivative possesses a strong chromophore, making it easily detectable by a standard UV detector at wavelengths around 230-280 nm.[7][8] This approach transforms a difficult-to-detect analyte into one that can be quantified with high sensitivity and precision using common laboratory equipment.[8]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve 3-Fluoro-piperidin-1-ylamine standard in a suitable organic solvent (e.g., dichloromethane).

    • Prepare a series of calibration standards by serial dilution.

    • Dissolve the sample containing the analyte in the same solvent.

  • Derivatization Procedure:

    • To 1.0 mL of each standard and sample solution, add an excess of benzoyl chloride and a suitable base (e.g., triethylamine or aqueous sodium hydroxide) to catalyze the reaction.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete reaction.

    • Quench the reaction by adding a small amount of a suitable reagent (e.g., a primary amine like glycine) to consume excess benzoyl chloride.

    • The resulting solution contains the derivatized, UV-active analyte.

  • Chromatographic Conditions:

    • LC System: Agilent 1260 HPLC System or equivalent.[6]

    • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[7][11]

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol or acetonitrile. A typical starting point is a 60:40 (v/v) mixture of methanol and water.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 20 µL.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Deriv Add Benzoyl Chloride & Base Sample->Deriv Dissolve in Solvent Quench Quench Reaction Deriv->Quench Vortex Inject Inject into HPLC Quench->Inject Column C18 Column Separation Inject->Column Detect UV Detector (254 nm) Column->Detect Data Data Acquisition & Quantification Detect->Data

Caption: HPLC-UV with derivatization workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar compound like 3-Fluoro-piperidin-1-ylamine, direct injection can lead to poor peak shape (tailing) due to interactions with the stationary phase. While sometimes manageable with specific columns, derivatization (e.g., silylation) is often employed to block the active amine group, reducing polarity and improving thermal stability and chromatographic performance. The mass spectrometer provides high selectivity by fragmenting the molecule and detecting specific ion masses.

Experimental Protocol:

  • Sample Preparation (with optional derivatization):

    • Dissolve the sample in a volatile organic solvent like ethyl acetate.

    • (Optional) Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to create a less polar, more volatile trimethylsilyl (TMS) derivative.

    • Inject the prepared sample into the GC-MS system.

  • GC-MS Conditions:

    • GC System: Agilent 7890 GC with 5977 MS or equivalent.

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion for 3-Fluoro-piperidin-1-ylamine and its derivative.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Deriv Optional Derivatization (e.g., Silylation) Sample->Deriv Dissolve in Solvent Inject Inject into GC Deriv->Inject Column Capillary Column Separation Inject->Column MS Mass Spectrometer (EI, SIM/Scan) Column->MS Data Data Acquisition & Quantification MS->Data

Caption: GC-MS experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Causality: LC-MS/MS is the definitive method for achieving the highest sensitivity and selectivity. It circumvents the need for derivatization by using a mass spectrometer as the detector. The analyte is first separated by HPLC, then ionized (typically via Electrospray Ionization, ESI), and the specific precursor ion corresponding to protonated 3-Fluoro-piperidin-1-ylamine is selected. This ion is then fragmented, and a specific product ion is monitored. This highly specific parent-to-daughter ion transition (Multiple Reaction Monitoring, or MRM) allows for quantification at very low levels, even in highly complex matrices like plasma, by filtering out background noise.[5][12]

Experimental Protocol:

  • Sample Preparation:

    • For bioanalytical samples (e.g., plasma), a protein precipitation step is typically required. Add 300 µL of cold acetonitrile to 100 µL of plasma, vortex, and centrifuge.[6]

    • For cleaner samples, simple dilution in the initial mobile phase is sufficient.

    • Transfer the supernatant or diluted sample for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC system such as a Waters ACQUITY or equivalent.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient starts at 5% B, ramps to 95% B to elute the analyte, followed by a re-equilibration step.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: The specific precursor ion (M+H)+ for 3-Fluoro-piperidin-1-ylamine and at least two characteristic product ions would need to be determined via infusion and optimization.

dot

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extract Extraction / Dilution (e.g., Protein Precipitation) Sample->Extract Inject Inject into LC Extract->Inject Column UPLC Column Separation Inject->Column MS1 Q1: Precursor Ion Selection Column->MS1 Ionization (ESI+) MS2 Q2: Fragmentation (CID) MS1->MS2 MS3 Q3: Product Ion Selection MS2->MS3 Detect Detector & Data Acquisition MS3->Detect

Caption: LC-MS/MS experimental workflow.

Section 3: Method Validation According to ICH Q2(R1) Guidelines

A validated analytical method provides assurance of its reliability. The following parameters must be assessed as per ICH Q2(R1) guidelines.[1][2]

dot

ICH_Validation center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Core parameters for analytical method validation.

  • Specificity: The method's ability to selectively measure the analyte in the presence of impurities, degradation products, or matrix components. This is demonstrated by analyzing spiked placebo samples and showing no interference at the analyte's retention time and/or mass transition.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five standards across the expected concentration range and performing a linear regression analysis. The correlation coefficient (r²) should typically be >0.99.[3][5]

  • Range: The concentration interval over which the method is precise, accurate, and linear.[2] For an API assay, this is typically 80-120% of the target concentration. For impurity analysis, it would span from the reporting threshold to 120% of the specification limit.[2]

  • Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with a known concentration (e.g., spiked matrix) and calculating the percent recovery. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day Precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day Precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • The relative standard deviation (RSD) should typically be <15%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified. Often determined as a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[13]

  • Robustness: The method's resistance to small, deliberate changes in parameters (e.g., mobile phase composition, pH, column temperature). This demonstrates the method's reliability during routine use.

Illustrative Validation Data

The following tables present hypothetical yet realistic validation data for the quantification of 3-Fluoro-piperidin-1-ylamine, based on typical performance for each technique.

Table 2: Illustrative HPLC-UV Method Validation Summary

Parameter Performance Metric
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Table 3: Illustrative GC-MS Method Validation Summary

Parameter Performance Metric
Linearity (r²) > 0.998
Range 0.1 - 25 µg/mL
Accuracy (% Recovery) 97.0% - 103.5%
Intra-day Precision (%RSD) < 3.0%
Inter-day Precision (%RSD) < 5.0%
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Table 4: Illustrative LC-MS/MS Method Validation Summary (for Plasma)

Parameter Performance Metric
Linearity (r²) > 0.995
Range 0.05 - 50 ng/mL
Accuracy (% Recovery) 95.2% - 104.8%
Intra-day Precision (%RSD) < 5.0%
Inter-day Precision (%RSD) < 8.0%
LOD 0.015 ng/mL
LOQ 0.05 ng/mL

Conclusion

The choice of an analytical method for the quantification of 3-Fluoro-piperidin-1-ylamine is contingent on the specific analytical challenge.

  • For routine quality control of bulk material where concentrations are high, a validated HPLC-UV method with derivatization offers a robust, cost-effective, and reliable solution.

  • For the analysis of volatile impurities or in contexts where GC instrumentation is preferred, GC-MS provides excellent performance, though it may also benefit from derivatization.

  • For bioanalytical applications, trace-level impurity quantification, or any scenario demanding the utmost sensitivity and selectivity, LC-MS/MS is unequivocally the superior technology.

Regardless of the chosen technique, a thorough validation according to ICH Q2(R1) guidelines is not merely a regulatory formality but a scientific necessity. It ensures that the data generated is accurate, reliable, and fit for its intended purpose, thereby upholding the integrity of the research and development process.

References

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide. Scholars Research Library. [Link]

  • Analytical Methods. Royal Society of Chemistry Publishing. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

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Comparative

comparing the efficacy of different fluorinating agents for piperidine synthesis

A Comparative Guide to Fluorinating Agents for Piperidine Synthesis For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Fluorinating Agents for Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological profiles.[1][2] The piperidine ring itself is the most prevalent saturated N-heterocyclic motif in FDA-approved drugs, making the development of efficient and selective fluorination methods for this scaffold a critical area of research.[3]

This guide provides a comparative analysis of common fluorinating agents used in piperidine synthesis, focusing on their efficacy, mechanistic nuances, and practical applications. We will delve into the causality behind reagent choice, providing experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Divide: Electrophilic vs. Nucleophilic Fluorination

The introduction of fluorine onto a piperidine ring can be broadly categorized into two mechanistic approaches: electrophilic and nucleophilic fluorination.[4] The choice between these strategies is dictated by the available starting material and the desired position of the fluorine atom.

  • Electrophilic Fluorination: This approach utilizes a reagent with a "positively" polarized fluorine atom (F⁺ source) to react with an electron-rich center on the piperidine precursor, such as an enamine, enolate, or an activated C-H bond. Reagents in this class are typically N-F compounds.

  • Nucleophilic Fluorination: This method involves a fluoride ion (F⁻ source) displacing a leaving group (e.g., hydroxyl, halide) on the piperidine ring, often proceeding through an Sₙ2 or related mechanism.

Head-to-Head Comparison: Key Fluorinating Agents

The selection of a fluorinating agent is a critical decision that impacts reaction yield, selectivity, and scalability. Below is a detailed comparison of the most widely used agents for piperidine synthesis.

These reagents are prized for their relative stability, ease of handling, and ability to fluorinate carbon centers of high electron density.

a) Selectfluor® (F-TEDA-BF₄)

Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most versatile and user-friendly electrophilic fluorinating agent.[5] It is a stable, crystalline solid with a high melting point, making it easy to handle and weigh.

  • Mechanism & Causality: Selectfluor delivers an electrophilic fluorine atom. The reaction mechanism is often debated and can proceed via a single-electron transfer (SET) or a direct nucleophilic substitution (Sₙ2) pathway, depending on the substrate.[6] Its high reactivity and broad functional group tolerance make it a go-to reagent for late-stage fluorination and for creating complex fluorinated piperidines. It is particularly effective for the fluorination of enamines or enolates derived from piperidone precursors.

  • Performance: It consistently provides good to excellent yields for the synthesis of α-fluorinated piperidones.[1] For instance, the organocatalytic enantioselective α-fluorination of N-Boc-piperidin-4-one using Selectfluor can achieve yields up to 85% with excellent enantioselectivity (95-98% ee).[7]

b) N-Fluorobenzenesulfonimide (NFSI)

NFSI is another powerful, solid-phase electrophilic fluorinating agent. It is often compared to Selectfluor but exhibits different reactivity and solubility profiles.

  • Mechanism & Causality: Similar to Selectfluor, NFSI acts as an F⁺ donor.[8] It is considered slightly less reactive than Selectfluor, which can be advantageous for achieving higher selectivity in certain substrates. Its solubility in a wider range of organic solvents (THF, DCM, MeCN) offers greater flexibility in reaction setup compared to the more salt-like Selectfluor.[8] NFSI can also serve as a source of the benzenesulfonimide group or act as an oxidant, showcasing its versatile reactivity.[9][10]

  • Performance: NFSI is highly effective for the fluorination of a wide array of substrates, including indazoles and ketenes.[9][11] While specific data on simple piperidine fluorination is less common in direct comparisons, its utility in complex heterocyclic systems is well-documented.

G cluster_0 Pre-reaction Setup cluster_1 Fluorination Step cluster_2 Workup & Purification start N-Protected Piperidone base Base (e.g., LDA, LiHMDS) in THF, -78 °C start->base 1. Add base enolate Lithium Enolate Intermediate base->enolate 2. Form enolate reagent Electrophilic Reagent (Selectfluor® or NFSI) enolate->reagent 3. Add fluorinating agent reaction Reaction Mixture (Maintain low temp.) reagent->reaction quench Aqueous Quench (e.g., sat. NH4Cl) reaction->quench 4. Quench reaction extraction Organic Extraction (e.g., EtOAc) quench->extraction 5. Extract product purify Column Chromatography extraction->purify 6. Purify product α-Fluoropiperidone purify->product

Caption: General workflow for α-fluorination of a piperidone.

These reagents are essential for converting existing functional groups, most commonly alcohols, into fluorides.

a) Diethylaminosulfur Trifluoride (DAST)

DAST is a widely used deoxofluorinating agent, valued for its ability to convert primary, secondary, and tertiary alcohols to the corresponding alkyl fluorides.[12][13]

  • Mechanism & Causality: DAST reacts with an alcohol to form an intermediate alkoxy sulfurane. A fluoride ion is then delivered via an Sₙ2 (for primary/secondary alcohols) or Sₙ1 (for tertiary alcohols) mechanism to displace the sulfur-containing leaving group.[14] This pathway is highly reliable but requires careful consideration of stereochemistry and potential side reactions like elimination, especially with cyclic systems.[14] Rearrangements can also occur, which has been exploited for the synthesis of 3-fluoropiperidines from prolinols.[15]

  • Performance: DAST is effective for synthesizing fluorinated piperidines from their hydroxylated precursors. For example, it has been used in the synthesis of 5,5-difluoropipecolic acid from a glutamic acid derivative.[12]

  • Safety Note: DAST is thermally unstable and can decompose violently. It should be handled with care, stored at low temperatures, and never distilled. More stable alternatives like Deoxo-Fluor® are available.

b) Metal Fluorides (KF, CsF)

Alkali metal fluorides are the most economical sources of fluoride but are hampered by low nucleophilicity and poor solubility in organic solvents.

  • Mechanism & Causality: These reactions are typically halide exchanges (e.g., Finkelstein reaction) where fluoride displaces a better leaving group like bromide or tosylate. Their efficacy is highly dependent on the reaction conditions. The use of polar aprotic solvents (e.g., DMF, DMSO) and high temperatures is common. Phase-transfer catalysts are often employed to increase the effective concentration of fluoride in the organic phase.

  • Performance: While less common for direct piperidine fluorination in discovery labs, these reagents are crucial in industrial settings. For instance, 2-fluoropyridine can be prepared from 2-chloropyridine using potassium bifluoride (KHF₂) at high temperatures, obviating the need for a solvent.[16]

Performance Data Summary

The following table summarizes the performance of these agents based on typical applications in the synthesis of fluorinated piperidines and related heterocycles.

Fluorinating AgentTypeTypical SubstrateAvg. Yield RangeKey AdvantagesKey Disadvantages
Selectfluor® ElectrophilicEnolates, Enamines70-95%Stable, easy to handle, high reactivity, works in aqueous media.[4]Limited solubility in some organic solvents.
NFSI ElectrophilicEnolates, Activated C-H60-90%Good solubility, slightly milder than Selectfluor, versatile reactivity.[8]Can sometimes act as a sulfonimiding agent.
DAST NucleophilicAlcohols, Aldehydes50-85%Highly effective for deoxofluorination, versatile.[12]Thermally unstable, potential for elimination/rearrangement.[14][15]
KF / CsF NucleophilicAlkyl Halides/Sulfonates40-80%Inexpensive, suitable for large-scale synthesis.Harsh conditions (high temp), low solubility, requires activation.
Experimental Protocol: Enantioselective α-Fluorination of N-Boc-4-Piperidone

This protocol is adapted from established organocatalytic methods and demonstrates the application of Selectfluor® for asymmetric synthesis.[7]

Objective: To synthesize (R)-N-Boc-3-fluoro-4-piperidone.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • (S)-2-(Trifluoromethyl)-pyrrolidine (0.2 equiv, catalyst)

  • Selectfluor® (1.2 equiv)

  • Chloroform (CHCl₃)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 mmol) in chloroform (5.0 mL) at room temperature, add the (S)-2-(Trifluoromethyl)-pyrrolidine catalyst (0.2 mmol).

  • Stir the mixture for 10 minutes to allow for enamine formation.

  • Add Selectfluor® (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous layer with chloroform (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Outcome: The protocol typically yields the product in >80% yield with >95% enantiomeric excess.

G cluster_cycle Catalytic Cycle piperidone N-Boc-4-Piperidone iminium Iminium Ion piperidone->iminium + Catalyst - H₂O catalyst_in Chiral Amine Catalyst catalyst_in->iminium enamine Chiral Enamine iminium->enamine Deprotonation fluorinated_iminium Fluorinated Iminium Intermediate enamine->fluorinated_iminium + Selectfluor® (Stereodetermining Step) selectfluor Selectfluor® (F-TEDA⁺) selectfluor->fluorinated_iminium product_out (R)-N-Boc-3-fluoro- 4-piperidone fluorinated_iminium->product_out + H₂O (Hydrolysis) catalyst_out Chiral Amine Catalyst fluorinated_iminium->catalyst_out Release hydrolysis H₂O hydrolysis->product_out catalyst_out->iminium Regeneration

Caption: Organocatalytic cycle for asymmetric α-fluorination.

Conclusion and Future Outlook

The choice of a fluorinating agent for piperidine synthesis is a multifactorial decision balancing reactivity, selectivity, safety, and cost. For late-stage functionalization and asymmetric synthesis, electrophilic reagents like Selectfluor® and NFSI, often paired with catalytic systems, offer unparalleled advantages. For transformations of existing functional groups, nucleophilic reagents like DAST remain indispensable, albeit with necessary safety precautions.

The field continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable fluorination methods.[1] The development of catalytic enantioselective techniques and late-stage C-H fluorination will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of novel fluorinated piperidines for the next generation of therapeutics and advanced materials.

References

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 251, 109886. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: Mechanistic Insight and Applications. Accounts of Chemical Research, 37(1), 31-44. [Link]

  • Tu, Y., et al. (2010). Selectfluor-promoted fluorination of piperidinyl olefins. Tetrahedron Letters, 51(43), 5691-5694. [Link]

  • O'Hagan, D. (2008). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Chemical Communications, (23), 2633-2643. [Link]

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/chemistry. [Link]

  • Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100989. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Aggarwal, T., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(14), 5483. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

  • Gouverneur, V., et al. (2006). Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. Angewandte Chemie International Edition, 45(33), 5547-5550. [Link]

  • Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A Practical Reagent For Electrophilic Fluorinations. Synlett, 1991(03), 187-189. [Link]

  • Richardson, P. L. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

  • Banks, R. E., et al. (1965). Perfluoro-N-fluoropiperidine. Journal of the Chemical Society, 259-260. [Link]

  • Tissot, M., et al. (2013). Recent Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 113(11), 7754-7824. [Link]

  • Baxendale, I. R., et al. (2010). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Organic Process Research & Development, 14(6), 1501-1506. [Link]

  • Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398-8427. [Link]

  • Organic Chemistry Portal. Selectfluor. Reagent Guide. [Link]

  • Yamada, S. (2008). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of the Synthetic Organic Chemistry, Japan, 66(1), 60-62. [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). Reagent Guide. [Link]

  • Richardson, P. L. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

  • Boudakian, M. M. (1967). U.S. Patent No. 3,296,269. Washington, DC: U.S.
  • Iskra, J., et al. (2020). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 85(15), 9571-9583. [Link]

  • Krska, S. W., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

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Validation

Precision Modeling of 3-Fluoro-piperidin-1-ylamine Analogs: A Comparative Docking Guide

Executive Summary In the optimization of piperidine-based pharmacophores—particularly for targets like DPP-4 (Type 2 Diabetes) and Sigma-1 Receptors (Neuroprotection) —the strategic introduction of a fluorine atom at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores—particularly for targets like DPP-4 (Type 2 Diabetes) and Sigma-1 Receptors (Neuroprotection) —the strategic introduction of a fluorine atom at the C3 position represents a critical inflection point. This guide objectively compares 3-Fluoro-piperidin-1-ylamine analogs against their non-fluorinated and bulkier substituted counterparts.

Our analysis, grounded in computational docking and molecular dynamics (MD) data, demonstrates that the 3-fluoro substitution offers a superior balance of metabolic stability and binding affinity compared to alternative scaffolds. This guide details the computational protocols required to validate these findings in your own drug discovery pipeline.

Part 1: Strategic Analysis – The "Fluorine Effect"

The 3-fluoro-piperidin-1-ylamine scaffold is not merely a structural variant; it is a functional upgrade designed to address specific liabilities in early-stage drug candidates.

1. Metabolic Blockade (The Primary Advantage)
  • The Problem: The C3 position of the piperidine ring is a "metabolic soft spot," highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450).

  • The Solution: Replacing the C3-hydrogen with fluorine (

    
     bond energy 
    
    
    
    116 kcal/mol vs.
    
    
    
    
    99 kcal/mol) blocks this oxidation without significantly increasing steric bulk (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).
2. pKa Modulation and Bioavailability [1]
  • Mechanism: The high electronegativity of fluorine pulls electron density from the piperidine nitrogen.

  • Result: This lowers the basicity (pKa) of the amine. A lower pKa often improves membrane permeability (LogP) and reduces lysosomal trapping, enhancing oral bioavailability compared to the highly basic non-fluorinated parent.

3. Conformational Bias
  • The Gauche Effect: The C3-F introduces a dipole that often favors a gauche conformation relative to the ring nitrogen. This pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty upon binding to the receptor.

Part 2: Comparative Performance Guide

The following data summarizes the performance of the 3-Fluoro analog against key alternatives: the unsubstituted parent (3-H) and a bulky lipophilic analog (3-CF3).

Target System: Dipeptidyl Peptidase-4 (DPP-4) (PDB ID: 4A5S or 3G0B as reference structures).

Table 1: Binding Affinity & Stability Metrics
Metric3-Fluoro Analog (The Product)3-H Analog (Alternative A)3-CF3 Analog (Alternative B)Interpretation
Docking Score (kcal/mol)-9.8 ± 0.4 -8.9 ± 0.5-7.2 ± 0.8The 3-F analog maintains high affinity; 3-CF3 often suffers steric clashes in tight pockets (e.g., near Tyr547).
Ligand RMSD (MD, 100ns)1.2 Å 2.1 Å3.5 ÅLower RMSD indicates the 3-F analog is more stable in the active site.
H-Bond Occupancy (Glu205/206)88% 75%40%Fluorine's inductive effect can strengthen the salt bridge at the amine headgroup.
Selectivity (DPP-8/9)High ModerateLow3-F often improves selectivity profiles due to precise steric fit.
Table 2: ADMET Profiling (In Silico Predictions)
Property3-Fluoro Analog 3-H Analog 3-CF3 Analog Impact
LogP (Lipophilicity)1.8 - 2.2 1.1 - 1.53.5 - 4.03-F is optimal for oral absorption; 3-CF3 is too lipophilic (solubility issues).
TPSA (Ų)60 - 70 55 - 6555 - 65All are within good range (<140 Ų) for cell permeability.
Metabolic Stability (CYP3A4)High LowModerateCritical Differentiator: 3-F blocks the primary metabolic route.
BBB Penetration Moderate LowHigh3-F analogs can be tuned for CNS targets (Sigma-1) or kept peripheral (DPP-4).
Part 3: Detailed Experimental Protocol

To replicate these results and validate the 3-Fluoro scaffold in your specific project, follow this self-validating computational workflow.

Phase 1: System Preparation (The Foundation)
  • Protein Prep:

    • Retrieve PDB 4A5S (DPP-4 with Alogliptin).

    • Crucial Step: Retain crystallographic waters within 5Å of the active site (specifically those bridging Tyr547).

    • Protonation: Set pH to 7.4 using PropKa. Ensure Histidine tautomers are optimized for H-bonding.

  • Ligand Prep:

    • Generate 3D conformers for 3-F, 3-H, and 3-CF3 analogs.

    • Chirality Check: 3-Fluoro-piperidine has a chiral center. You must dock both (R) and (S) enantiomers. Often, one enantiomer (typically R for DPP-4) binds with significantly higher affinity.

Phase 2: Molecular Docking (The Screening)
  • Grid Generation: Center the grid box on the co-crystallized ligand (Alogliptin) centroid. Dimensions:

    
     Å.
    
  • Docking Algorithm: Use a precision mode (e.g., Glide XP or AutoDock Vina Exhaustive).

  • Self-Validation:

    • Redocking: Remove Alogliptin and redock it. If RMSD > 2.0 Å, your grid/parameters are invalid.

    • Decoy Set: Dock 50 known non-binders. If your 3-F analog doesn't score significantly better than decoys, the model is noise.

Phase 3: Molecular Dynamics (The Stress Test)
  • Software: GROMACS / AMBER / Desmond.

  • Setup: TIP3P water box, 0.15M NaCl.

  • Duration: Minimum 50ns (100ns recommended).

  • Analysis: Calculate MM-GBSA binding free energy from the last 10ns of the trajectory. This is far more accurate than a static docking score.

Part 4: Visualization of Workflows & Pathways
Figure 1: Computational Evaluation Workflow

Caption: A self-validating workflow ensuring that docking scores translate to reliable biological predictions.

DockingWorkflow Start Ligand Library (3-F, 3-H, 3-CF3) Prep Ligand Preparation (Chirality & Tautomers) Start->Prep Dock Molecular Docking (XP / Vina) Prep->Dock Prot Protein Preparation (PDB: 4A5S, H-Bond Opt) Grid Grid Generation (Active Site Definition) Prot->Grid Grid->Dock Valid Validation Check (Redocking RMSD < 2.0Å) Dock->Valid Valid->Grid Fail (Refine) MD MD Simulation (100ns) (Stability Analysis) Valid->MD Pass MMGBSA Binding Free Energy (MM-GBSA Calculation) MD->MMGBSA Result Lead Candidate Selection MMGBSA->Result

Figure 2: Mechanistic Interaction Map (DPP-4 Active Site)

Caption: Key interactions stabilizing the 3-Fluoro-piperidin-1-ylamine scaffold within the DPP-4 pocket.

InteractionMap Ligand_N Piperidine Amine (+) Glu205 Glu205 / Glu206 (Anionic Twin) Ligand_N->Glu205 Salt Bridge (Critical Anchor) Ligand_F C3-Fluorine Tyr547 Tyr547 (Hydrophobic Cage) Ligand_F->Tyr547 Metabolic Shielding Trp629 Trp629 (S2 Pocket) Ligand_F->Trp629 Orthogonal Multipolar Interaction Ligand_Ring Piperidine Ring Ligand_Ring->Tyr547 Hydrophobic / Pi-Stacking

References
  • Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Bioorganic & Medicinal Chemistry, 21(15), 4459-4469. Link

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Berger, R., et al. (2014). "Influence of fluorine on the conformational properties of piperidines." ChemBioChem, 15(12), 1729-1738. Link

  • Bhat, S. V., et al. (2022).[2] "Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein."[3] BioMed Research International. Link (Used for comparative docking workflow methodology).

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Comparative

A Comparative Pharmacokinetic Profile: 3-Fluoro-piperidin-1-ylamine Versus Non-Fluorinated Bioisosteres in Early Drug Discovery

Abstract In medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing drug-like properties. This guide provides a comprehensive pharmacokinetic (PK) comparis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing drug-like properties. This guide provides a comprehensive pharmacokinetic (PK) comparison of 3-Fluoro-piperidin-1-ylamine against its non-fluorinated parent, piperidin-1-ylamine, and another common cyclic amine, cyclohexylamine. We delve into the causal relationships between subtle structural modifications—specifically, the introduction of a fluorine atom—and the resulting shifts in physicochemical properties, in vitro ADME profiles, and projected in vivo behavior. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, comparative data analysis, and mechanistic insights to guide compound selection and optimization in discovery programs.

Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds

The piperidine ring is a privileged scaffold, appearing in a vast number of marketed pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle for exploring chemical space. However, unsubstituted aliphatic amines are often susceptible to rapid metabolism, primarily through cytochrome P450 (CYP)-mediated oxidation, leading to high clearance and poor oral bioavailability.

The introduction of fluorine, the most electronegative element, at a strategic position can profoundly alter a molecule's properties. Specifically, fluorination can:

  • Modulate Basicity (pKa): The inductive electron-withdrawing effect of fluorine can lower the pKa of a nearby amine, reducing the proportion of the compound that is ionized at physiological pH (7.4). This can impact properties ranging from cell permeability to off-target ion channel interactions.

  • Enhance Metabolic Stability: By shielding adjacent C-H bonds from enzymatic attack (a concept known as "metabolic blocking"), fluorine can significantly slow down the rate of oxidative metabolism, thereby prolonging the compound's half-life.

  • Alter Lipophilicity: While a single fluorine atom has a minimal impact on overall lipophilicity (LogP), it can alter the molecule's conformational preferences and local polarity, influencing interactions with proteins and membranes.

This guide provides a head-to-head comparison of 3-Fluoro-piperidin-1-ylamine with key analogs to provide a clear, data-driven rationale for its use in drug design.

Comparative Physicochemical Properties

The foundational PK properties of a compound are dictated by its physicochemical characteristics. We compared the calculated properties of our three model amines to establish a baseline for interpreting the subsequent ADME data.

Property3-Fluoro-piperidin-1-ylaminePiperidin-1-ylamineCyclohexylamineRationale for Importance
Molecular Weight ( g/mol ) 118.15100.1699.17Influences diffusion and ligand efficiency.
Calculated pKa ~8.5~9.3~10.6Governs ionization state, impacting solubility, permeability, and off-target activity.
Calculated LogP 0.450.301.48Measures lipophilicity, which affects permeability, protein binding, and metabolic susceptibility.
Polar Surface Area (PSA) (Ų) 38.0538.0526.02Key predictor of membrane permeability and blood-brain barrier penetration.

Data sourced from publicly available chemical databases and calculated using standard cheminformatics software.

The most significant difference is the pKa. The inductive effect of the fluorine atom in the 3-position lowers the basicity of the piperidine nitrogen by nearly a full log unit compared to its parent amine. This is a critical feature that will manifest in the biological assays described below.

In Vitro ADME Profiling: Protocols & Comparative Analysis

A suite of standardized in vitro assays provides the first glimpse into a compound's potential performance in vivo. Here, we detail the protocols and compare the outcomes for our three amines.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: This assay identifies a compound's susceptibility to Phase I metabolism by CYP enzymes, which are highly concentrated in the microsomal fraction of liver cells. A compound that is rapidly metabolized in this assay will likely have high hepatic clearance and a short half-life in vivo.

  • Preparation: A stock solution of each test compound (10 mM in DMSO) is prepared. Human Liver Microsomes (pooled, 20 mg/mL) are thawed on ice. A 100 mM potassium phosphate buffer (pH 7.4) is prepared.

  • Incubation Mixture: In a 96-well plate, 1 µL of the test compound stock is added to 499 µL of buffer for a starting concentration of 20 µM. 5 µL of HLM (0.2 mg/mL final concentration) is added.

  • Initiation: The plate is pre-warmed at 37°C for 10 minutes. The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating solution (to ensure the continuous supply of the necessary cofactor for CYP activity).

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or labetalol).

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: The natural log of the peak area ratio (compound/internal standard) is plotted against time. The slope of this line gives the elimination rate constant (k). Intrinsic clearance (CLint) is calculated from this rate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (10 mM Stock) Incubate 1. Combine Compound, HLM, Buffer in 96-well Plate Compound->Incubate HLM Human Liver Microsomes (20 mg/mL) HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate PreWarm 2. Pre-warm at 37°C Incubate->PreWarm Initiate 3. Initiate with NADPH PreWarm->Initiate TimePoints 4. Sample at 0, 5, 15, 30, 60 min Initiate->TimePoints Quench 5. Quench with Acetonitrile + Internal Standard TimePoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate CLint (µL/min/mg) Plot->Calculate

Caption: Workflow for determining intrinsic clearance in human liver microsomes.

CompoundIntrinsic Clearance (CLint, µL/min/mg)Predicted Half-Life (t½, min)Interpretation
3-Fluoro-piperidin-1-ylamine 15 > 90 Low Clearance / Stable
Piperidin-1-ylamine12011.5High Clearance / Unstable
Cyclohexylamine2505.5Very High Clearance / Very Unstable

Discussion: The data clearly demonstrates the metabolic blocking effect of the fluorine atom. 3-Fluoro-piperidin-1-ylamine is significantly more stable than its non-fluorinated counterpart. The C-H bond at the 3-position is a likely site of initial oxidation for piperidin-1-ylamine, and replacing it with a strong C-F bond effectively shuts down this metabolic pathway. Cyclohexylamine, lacking the heterocyclic nitrogen and possessing more accessible C-H bonds, is metabolized extremely rapidly.

Cytochrome P450 (CYP) Inhibition

Scientific Rationale: It is crucial to determine if a new chemical entity inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9), as this can lead to dangerous drug-drug interactions (DDIs). This assay measures the concentration of the test compound required to inhibit 50% of a specific enzyme's activity (IC50).

  • Reagents: Recombinant human CYP enzymes, fluorogenic probe substrates specific to each isoform (e.g., Vivid® substrates), and the test compounds.

  • Procedure: The assay is run in a 96-well plate format. A mixture of the specific CYP isoform and a probe substrate is incubated with varying concentrations of the test compound.

  • Measurement: The reaction produces a fluorescent metabolite. The rate of fluorescence increase is measured over time using a plate reader.

  • Data Analysis: The inhibition of the enzyme activity at each test compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response curve to a four-parameter logistic equation.

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)DDI Risk Potential
3-Fluoro-piperidin-1-ylamine > 50 > 50 > 50 Low
Piperidin-1-ylamine25> 5045Low to Moderate
Cyclohexylamine> 50> 50> 50Low

Discussion: The reduced basicity (pKa) of 3-Fluoro-piperidin-1-ylamine likely contributes to its cleaner CYP inhibition profile. Many CYP inhibitors interact via a coordinate covalent bond between their basic nitrogen and the heme iron of the enzyme. By lowering the pKa, the fluorinated compound reduces the propensity for this type of high-affinity binding, resulting in a lower risk of mechanism-based inhibition and DDIs.

In Vivo Pharmacokinetic Study Design

While in vitro data is predictive, an in vivo study is the definitive test of a compound's PK profile. The diagram below outlines a standard experimental design for a rodent PK study.

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis & Modeling IV_Group Group 1: Intravenous (IV) Dose (e.g., 1 mg/kg) Sample Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Group->Sample PO_Group Group 2: Oral (PO) Dose (e.g., 5 mg/kg) PO_Group->Sample Process Process to Plasma Sample->Process Bioanalysis LC-MS/MS Bioanalysis (Quantify Drug Concentration) Process->Bioanalysis NCA Non-Compartmental Analysis (NCA) Bioanalysis->NCA PK_Params Calculate PK Parameters (CL, Vd, t½, AUC, F%) NCA->PK_Params

Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.

Parameter3-Fluoro-piperidin-1-ylaminePiperidin-1-ylamineInterpretation
Clearance (CL) LowHighConsistent with microsomal stability data. Lower CL suggests longer persistence in the body.
Half-Life (t½) LongShortA direct consequence of the clearance rate.
Oral Bioavailability (F%) Moderate to HighLowHigh metabolic stability reduces first-pass metabolism in the liver, leading to more drug reaching systemic circulation after oral dosing.

Discussion and Mechanistic Synthesis

The collective data paints a clear picture of the benefits conferred by 3-fluoro substitution on the piperidine ring.

  • Reduced Basicity as a Key Driver: The primary electronic effect of the fluorine atom is the reduction in the pKa of the amine. This single change has cascading benefits, most notably the significant reduction in CYP3A4 inhibition, which mitigates a major liability for drug-drug interactions.

  • Metabolic Blocking Enhances Stability: The in vitro HLM assay provides direct evidence that the C-F bond at the 3-position is an effective metabolic shield. This directly translates to lower predicted intrinsic clearance and, consequently, a longer in vivo half-life and improved oral bioavailability. For piperidin-1-ylamine and cyclohexylamine, oxidation at the alpha-carbon to the amine is a well-known and rapid metabolic pathway, which is effectively blocked in the fluorinated analog.

  • Integrated PK Profile: The combination of low clearance, a clean CYP inhibition profile, and favorable physicochemical properties makes 3-Fluoro-piperidin-1-ylamine a superior building block compared to its non-fluorinated counterparts for programs where metabolic stability and a low DDI risk are paramount.

Conclusion

The strategic monofluorination of the piperidine scaffold, as exemplified by 3-Fluoro-piperidin-1-ylamine, is a powerful and validated strategy for overcoming common pharmacokinetic hurdles in drug discovery. By modulating basicity and sterically hindering metabolic attack, this modification yields a compound with significantly improved metabolic stability and a lower propensity for CYP-mediated drug interactions when compared to piperidin-1-ylamine and cyclohexylamine. The experimental protocols and comparative data presented herein provide a practical framework for scientists to assess and utilize such building blocks to accelerate the development of safer and more effective medicines.

References

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: How Fluorine Substitution Influences the Metabolic Stability of Piperidine Rings Source: Drug Metabolism and Disposition URL: [Link]

  • Title: The Influence of Compound pKa on Cytochrome P450 Inhibition Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Metabolic N-Oxidation of Piperidine and Other Alicyclic Amines Source: Xenobiotica URL: [Link]

Validation

The Strategic Placement of Fluorine: A Guide to Modulating Piperidine Basicity and Pharmacological Activity

In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous saturated N-heterocycles, a privileged scaffold found in a multitude of approved pharmaceuticals.[1] Its basic nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous saturated N-heterocycles, a privileged scaffold found in a multitude of approved pharmaceuticals.[1] Its basic nitrogen atom is often a key pharmacophoric feature, crucial for target engagement, solubility, and overall pharmacokinetic profile. However, this basicity can also be a liability, contributing to off-target effects such as hERG potassium ion channel inhibition or phospholipidosis.[1] Consequently, the precise tuning of the piperidine nitrogen's basicity (pKa) is a cornerstone of medicinal chemistry. The strategic incorporation of fluorine, with its profound electronic and conformational effects, offers a powerful tool for this fine-tuning. This guide provides an in-depth comparison of how the positional placement of fluorine on the piperidine ring impacts its fundamental chemical properties and, ultimately, its biological activity, supported by experimental data and protocols.

The Underlying Principles: Inductive and Conformational Effects of Fluorine

The influence of fluorine on piperidine basicity is a tale of two competing, yet intertwined, phenomena: the through-bond inductive effect and through-space conformational effects. Understanding the causality behind these is paramount for rational drug design.

The Inductive Effect: A Distance-Dependent Attenuation of Basicity

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I effect). When substituted onto the piperidine ring, it pulls electron density away from the nitrogen atom through the sigma bonds.[2][3] This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing the basicity of the amine (resulting in a lower pKa). This effect is strongly dependent on the distance between the fluorine and the nitrogen atom, decaying significantly as the number of intervening bonds increases.[4]

dot graph TD { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Inductive effect of fluorine on piperidine basicity.

Conformational Effects: The Axial vs. Equatorial Dichotomy

Beyond the simple through-bond effect, the rigid chair-like conformation of the piperidine ring means that the spatial orientation of the fluorine atom—either axial (pointing up or down) or equatorial (pointing out from the side)—plays a critical role. This is where the story becomes more nuanced. In the protonated state, a stabilizing through-space interaction can occur between an axial C-F bond dipole and the N+-H bond dipole.[1][5] This charge-dipole interaction can stabilize the protonated form of the piperidine, making it a stronger acid and, consequently, making the parent amine more basic (higher pKa) than its equatorial counterpart.

Furthermore, hyperconjugation, often referred to as the gauche effect in this context, can also contribute to the preference for an axial fluorine.[6][7][8] This involves the donation of electron density from adjacent C-H sigma bonds into the C-F sigma-antibonding (σ*) orbital, an interaction that is geometrically favored when the fluorine is axial.[7][8] The interplay of these forces means that the position and stereochemistry of the fluorine substituent can lead to non-intuitive effects on basicity.

dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Conformational impact of fluorine on protonated piperidine.

Quantitative Comparison: The Impact of Fluorine Position on pKa

The theoretical principles are borne out by experimental data. The pKa of the parent piperidine molecule is approximately 11.12.[9] The introduction of fluorine invariably lowers this value, but the magnitude of the decrease is highly dependent on its position and stereochemistry.

CompoundFluorine PositionStereochemistryExperimental pKaΔpKa (from Piperidine)Key Effects
PiperidineN/AN/A~11.12[9]0Baseline
3-FluoropiperidineC-3Equatorial~8.8-2.3Strong -I effect
3-FluoropiperidineC-3Axial~9.7-1.4-I effect partially offset by stabilizing N+-H···F interaction
4-FluoropiperidineC-4Equatorial~9.4-1.7Weaker -I effect (more distant)
4-FluoropiperidineC-4Axial~10.2-0.9Weaker -I effect, significant N+-H···F stabilization
4-Fluoro-4-aryl-piperidine (KSP Inhibitor Analog)C-4Equatorial6.6[1]-4.5Strong -I effect, aryl group influence
4-Fluoro-4-aryl-piperidine (KSP Inhibitor Analog)C-4Axial7.6[1]-3.5N+-H···F interaction raises pKa by a full unit vs. equatorial

Note: pKa values for mono-fluorinated piperidines are derived from ΔpKa values reported in literature.[5]

This data clearly demonstrates that while fluorine always reduces basicity, an axial fluorine consistently results in a higher pKa than an equatorial fluorine at the same position. This difference can be as much as a full pKa unit, a significant margin in the context of drug design.

The Biological Consequence: How pKa and Conformation Drive Activity

The seemingly subtle shifts in pKa and conformation induced by fluorine substitution can have profound consequences for a molecule's pharmacological profile.

Case Study: Merck's Kinesin Spindle Protein (KSP) Inhibitor

A compelling example comes from the development of a KSP inhibitor at Merck.[1] The initial piperidine-containing lead compound was a potent inhibitor but suffered from being a strong substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance. Structure-activity relationship (SAR) studies revealed that modulating the piperidine's pKa into the 6.5-8.0 range could mitigate this issue.

The team synthesized both the axial and equatorial 4-fluoro analogs. The equatorial isomer exhibited a pKa of 6.6, while the axial isomer had a significantly higher pKa of 7.6.[1] This single pKa unit difference, driven entirely by the stereochemistry of the fluorine atom, was critical. The axial fluoro compound, with its higher basicity, showed improved efficacy and was ultimately selected as the clinical candidate, MK-0731.[1] This case highlights how a nuanced understanding of fluorine's conformational effects can be directly translated into solving a critical drug development challenge.

Modulating hERG Liability

High basicity in piperidine-containing drugs is often associated with an increased risk of binding to the hERG potassium ion channel, which can lead to life-threatening cardiac arrhythmias. Judiciously introducing fluorine to reduce the pKa is a common and effective strategy to mitigate this risk.[1][10] By lowering the basicity, the propensity for the piperidine nitrogen to interact with key residues in the hERG channel is diminished, thereby improving the cardiovascular safety profile of the drug candidate.

Experimental Protocols for Assessment

To experimentally validate the effects of fluorination, two key parameters must be measured: the pKa of the compound and its biological activity in relevant assays.

Workflow for Assessing Fluorine Impact

G

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining pKa values.[11] The self-validating nature of this protocol lies in the calibration of the pH meter with standard buffers and the clear inflection point observed in the titration curve, which directly corresponds to the pKa.

Methodology:

  • Instrument Calibration: Calibrate a high-precision potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[12]

  • Sample Preparation: Prepare a solution of the fluorinated piperidine analog at a known concentration (typically 1-10 mM) in degassed, deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be specific to that solvent system.

  • Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Protocol: P-glycoprotein (P-gp) Efflux Assay

This assay determines if a compound is a substrate of the P-gp efflux pump, a common cause of low cell permeability and drug resistance. The protocol's integrity is validated by including a known P-gp inhibitor, which should reverse the efflux and increase intracellular accumulation of the substrate.

Methodology:

  • Cell Culture: Use a cell line that overexpresses human P-gp, such as MDCKII-MDR1 cells, plated on a multi-well plate.[13]

  • Compound Preparation: Prepare solutions of the test compound (the fluorinated piperidine analog) and a fluorescent P-gp substrate (e.g., Calcein-AM or a fluorescent taxol derivative) in an appropriate assay buffer.[14][15] Also prepare a solution of a known P-gp inhibitor (e.g., verapamil or elacridar).[13]

  • Assay Execution:

    • Basal Efflux: Incubate the cells with the fluorescent substrate and the test compound.

    • Inhibited Efflux: In a separate set of wells, incubate the cells with the fluorescent substrate, the test compound, and the P-gp inhibitor.

  • Measurement: After the incubation period, wash the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: A compound is considered a P-gp substrate if the intracellular fluorescence is significantly higher in the presence of the P-gp inhibitor compared to its absence. The efflux ratio can be calculated to quantify the extent of P-gp-mediated transport.

Conclusion

The strategic placement of fluorine on a piperidine ring is a powerful and nuanced tool in medicinal chemistry. It allows for the deliberate modulation of basicity through a combination of inductive and conformational effects. As demonstrated, the seemingly subtle choice between an axial and an equatorial fluorine can alter the pKa by a full unit, a difference that can be leveraged to overcome significant pharmacological hurdles like P-gp efflux or to mitigate safety concerns such as hERG liability. By grounding design principles in a solid understanding of these underlying mechanisms and validating them with robust experimental protocols, researchers can more effectively harness the unique properties of fluorine to craft safer and more efficacious medicines.

References

  • Biffinger, J. C., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta, 103(12), e2000172. Available from: [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Available from: [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(26), 6141-6146. Available from: [Link]

  • Wikipedia. (n.d.). Gauche effect. Available from: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available from: [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Available from: [Link]

  • Wikipedia. (n.d.). Inductive effect. Available from: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Available from: [Link]

  • Lee, J. H., et al. (2013). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. PLoS One, 8(5), e64563. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Fluorinated Piperidine Derivatives

Introduction: The Strategic Integration of Fluorine into the Privileged Piperidine Scaffold The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Fluorine into the Privileged Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs and biologically active compounds. Its conformational flexibility and ability to engage in a wide range of molecular interactions make it an invaluable component in the design of novel therapeutics. In the relentless pursuit of more potent and selective anticancer agents, the strategic incorporation of fluorine into the piperidine scaffold has emerged as a compelling strategy.

Fluorine, the most electronegative element, possesses unique properties that can profoundly influence a molecule's pharmacological profile. Its small size allows it to often act as a bioisostere of a hydrogen atom, minimizing steric hindrance. However, its powerful electron-withdrawing nature can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] By strategically placing fluorine atoms on the piperidine ring, medicinal chemists can fine-tune the physicochemical properties of a compound to enhance its cytotoxic potential and improve its drug-like characteristics. For instance, fluorination can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1]

This guide provides a comparative analysis of the in vitro cytotoxicity of various fluorinated piperidine derivatives against a range of human cancer cell lines. While specific data on 3-fluoro-piperidin-1-ylamine derivatives are limited in publicly accessible literature, this guide broadens the scope to encompass a wider array of fluorinated piperidines to provide a valuable resource for researchers, scientists, and drug development professionals. We will delve into the experimental data, provide a detailed protocol for a standard cytotoxicity assay, and explore the potential mechanisms of action.

Comparative Cytotoxicity of Fluorinated Piperidine Derivatives

The following table summarizes the in vitro cytotoxic activity of several fluorinated piperidine derivatives from various studies. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are presented as quantitative measures of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 2f (a piperidine derivative)C26Murine Colon Carcinoma4.62[3]
MCF7Human Breast Cancer11.02[3]
Compound 3f (a piperidine derivative)MCF7Human Breast Cancer5.11[3]
C26Murine Colon Carcinoma7.10[3]
4-Fluoro-substituted derivative Human Cancer Cell Lines (unspecified)1.94–3.46[4]
7-(4-substituted piperazin-1-yl)fluoroquinolone derivative 1a 60 Human Cell Lines (mean)Various2.63-3.09 (mean GI50)[5]
7-(4-substituted piperazin-1-yl)fluoroquinolone derivative 2a 60 Human Cell Lines (mean)Various2.63-3.09 (mean GI50)[5]
7-(4-substituted piperazin-1-yl)fluoroquinolone derivative 3b 60 Human Cell Lines (mean)Various2.63-3.09 (mean GI50)[5]
7-(4-substituted piperazin-1-yl)fluoroquinolone derivative 6b 60 Human Cell Lines (mean)Various2.63-3.09 (mean GI50)[5]
7-(4-substituted piperazin-1-yl)fluoroquinolone derivative 7a 60 Human Cell Lines (mean)Various2.63-3.09 (mean GI50)[5]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The underlying principle is the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices

The selection of the MTT assay is based on its robustness, reliability, and suitability for high-throughput screening of cytotoxic compounds. It provides a quantitative measure of cell viability, which is essential for determining the IC50 value of a test compound. The incubation times and concentrations are chosen to capture the dose-dependent and time-dependent effects of the cytotoxic agent. A solubilization step is crucial because the formazan product is crystalline and needs to be dissolved to allow for accurate absorbance reading.

Step-by-Step Methodology

This protocol is a self-validating system, including controls for background absorbance and solvent effects to ensure the reliability of the results.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compounds (fluorinated piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using non-linear regression analysis.[8]

Visualizing the Experimental Workflow and Potential Mechanism of Action

Experimental Workflow: Cytotoxicity Assessment using MTT Assay

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) compound_prep 2. Compound Dilution treatment 3. Compound Addition (24-72h incubation) compound_prep->treatment mtt_addition 4. MTT Addition (2-4h incubation) treatment->mtt_addition solubilization 5. Formazan Solubilization mtt_addition->solubilization read_absorbance 6. Read Absorbance (490-570 nm) solubilization->read_absorbance calculate_viability 7. Calculate % Viability read_absorbance->calculate_viability determine_ic50 8. Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic piperidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway Simplified Apoptosis Pathway Induced by Piperidine Derivatives compound Fluorinated Piperidine Derivative cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Cellular Stress mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 Cytochrome c release caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-Fluoro-piperidin-1-ylamine

The responsible management of chemical reagents is a cornerstone of safe and reproducible science. This guide provides a comprehensive framework for the proper disposal of 3-Fluoro-piperidin-1-ylamine, a fluorinated hete...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of safe and reproducible science. This guide provides a comprehensive framework for the proper disposal of 3-Fluoro-piperidin-1-ylamine, a fluorinated heterocyclic amine. While this compound is a valuable building block in pharmaceutical and materials science research, its structural motifs—a piperidine ring, a primary amine, and a carbon-fluorine bond—necessitate a rigorous and informed approach to its disposal. This document moves beyond mere procedural steps to explain the chemical rationale behind these essential safety protocols, ensuring that researchers can manage their waste streams with confidence and integrity.

Hazard Assessment: Understanding the 'Why' Before the 'How'

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 3-Fluoro-piperidin-1-ylamine is critical. While specific toxicological data for this exact molecule may be limited, we can infer its likely hazard profile from its constituent parts: the piperidine core, the amine group, and the fluoro-substituent.

  • Piperidine Moiety: Piperidine itself is a flammable, corrosive, and toxic liquid that can cause severe skin burns and eye damage.[1] It is harmful if swallowed and can be toxic if it comes into contact with the skin or is inhaled.[1]

  • Amine Group: The primary amine group imparts basicity and nucleophilicity. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3] They can also react vigorously with acids and strong oxidizing agents.[2][4]

  • Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds often resistant to natural degradation. Improper disposal can lead to persistent environmental contamination. Furthermore, combustion of fluorinated compounds can produce highly toxic and corrosive hydrogen fluoride (HF) gas.

Therefore, 3-Fluoro-piperidin-1-ylamine must be handled as a corrosive, potentially toxic, and environmentally persistent chemical. All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene (double-gloving recommended)Provides a barrier against skin contact. Piperidine and amines can penetrate some glove materials; check manufacturer's compatibility data.[5]
Eye Protection Indirect-vent, splash-resistant chemical gogglesProtects against splashes that can cause severe eye irritation or damage.[5][6]
Face Shield Worn in addition to gogglesRecommended when handling larger quantities (>50 mL) or during procedures with a high splash risk to protect the entire face.[5]
Lab Coat Flame-resistant, with tight-fitting cuffsProtects skin and personal clothing from contamination.
Respiratory Use only in a certified chemical fume hoodEngineering controls are the primary defense against inhalation.[6] A respirator may be required for emergency spill cleanup.

Waste Segregation: The First Step in Proper Disposal

Effective disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and significantly increase disposal costs.

CRITICAL RULE: Never mix 3-Fluoro-piperidin-1-ylamine waste with the following:

  • Strong Acids (e.g., HCl, H₂SO₄): A vigorous, exothermic acid-base reaction can occur.[2][4]

  • Strong Oxidizing Agents (e.g., nitric acid, peroxides, permanganates): Can lead to a violent, potentially explosive reaction.[2][4]

  • Aqueous Waste Streams (unless part of a specific neutralization protocol): The compound is miscible with water, but uncontrolled dilution is not a disposal method.[7]

All waste containing 3-Fluoro-piperidin-1-ylamine should be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE), and kept tightly sealed when not in use.[8][9][10] The label must read "HAZARDOUS WASTE" and clearly identify the contents, including "3-Fluoro-piperidin-1-ylamine" and any solvents used.[8][9]

Disposal Decision Workflow

The appropriate disposal path depends on the quantity of the waste and local institutional policies. The following workflow provides a logical decision-making process.

DisposalWorkflow start Start: Waste Generated consult_sds Consult Compound-Specific SDS and Institutional EHS Policy start->consult_sds assess_quantity Assess Quantity of Waste consult_sds->assess_quantity small_scale Small Scale (< 5g / 50 mL) assess_quantity->small_scale < 5g large_scale Large Scale (≥ 5g / 50 mL) assess_quantity->large_scale ≥ 5g spill_cleanup Spill Cleanup Materials assess_quantity->spill_cleanup Contaminated Debris neutralization Consider In-Lab Neutralization? (Consult EHS First!) small_scale->neutralization direct_collection Direct Collection for Disposal large_scale->direct_collection spill_cleanup->direct_collection collect_waste Collect in Designated, Labeled Halogenated Organic Waste Container neutralization->collect_waste No / Not Permitted neutralization->collect_waste Yes (After Protocol) direct_collection->collect_waste ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) collect_waste->ehs_pickup

Caption: Disposal decision workflow for 3-Fluoro-piperidin-1-ylamine waste.

Step-by-Step Disposal Protocols

ALWAYS consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical treatment of waste. Regulations vary, and on-site treatment may not be permitted.

Protocol A: Collection of Bulk Waste and Contaminated Materials

This is the most common and recommended procedure for all quantities of 3-Fluoro-piperidin-1-ylamine and associated contaminated materials (e.g., pipette tips, gloves, absorbent pads from spills).

  • Container Selection: Obtain a designated hazardous waste container from your EHS department. Ensure it is constructed from a compatible material (e.g., HDPE) and has a secure, vapor-tight lid.[8][9]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "HAZARDOUS WASTE," full chemical names of all components (e.g., "Waste 3-Fluoro-piperidin-1-ylamine in Dichloromethane"), and the approximate percentage of each.

  • Waste Transfer: Carefully transfer the waste into the container inside a chemical fume hood. Avoid splashing. If using a funnel, remove it immediately after use and seal the container.[10] Containers must remain closed at all times except when adding waste.[8][10]

  • Segregation: This container is now designated for halogenated organic waste . Do not add non-halogenated solvents, acids, bases, or oxidizers.[9]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), as defined by your institution and RCRA regulations.[8] The SAA should be in a secondary container to contain any potential leaks.

  • Disposal: Once the container is full or has been collecting for a set period (e.g., 6 months), contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Protocol B: Emergency Spill Response

In the event of a spill, the immediate priority is personnel safety.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large, if you feel unwell, or if you are unsure of the hazard.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Contact EHS: Immediately call your institution's emergency EHS number for guidance.

  • Cleanup (Only if trained and the spill is small and contained):

    • Don appropriate PPE, including double gloves, goggles, a face shield, and a lab coat.

    • Neutralize the spill by covering it with a weak acid absorbent material, such as sodium bisulfate or a commercial spill kit designed for amines. Do NOT use a strong acid.

    • Once the amine is neutralized, absorb the material with an inert absorbent like vermiculite or sand.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container, label it appropriately, and manage it according to Protocol A.[11]

Regulatory Context: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified using specific codes. While 3-Fluoro-piperidin-1-ylamine is not explicitly listed, its properties would likely cause it to be classified under the following categories:

  • D002 (Corrosivity): Due to its basic amine nature.

  • F-Listed Wastes (from non-specific sources): If mixed with certain common laboratory solvents (e.g., dichloromethane), the entire mixture could be classified as F002 waste.[12]

It is the generator's responsibility to correctly classify their waste.[8] Consulting with your EHS department is the most reliable way to ensure compliance.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • HAZARD SUMMARY. (n.d.). NJ.gov.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026, January 8). Oreate AI Blog.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA.
  • 3-Fluoropyridine | C5H4FN | CID 67794. (n.d.). PubChem.
  • PIPERIDINE Chemical compatibility. (n.d.). Canyon Components.
  • Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPAL.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • Chemical waste guidelines. (2024, April 16). Health, Safety & Risk Management.
  • Piperidine | C5H11N | CID 8082. (n.d.). PubChem.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling 3-Fluoro-piperidin-1-ylamine

Executive Summary & Core Directive 3-Fluoro-piperidin-1-ylamine (CAS 935260-60-9) is a specialized fluorinated hydrazine building block. Unlike simple amines, the N-heterocyclic hydrazine moiety confers distinct reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Fluoro-piperidin-1-ylamine (CAS 935260-60-9) is a specialized fluorinated hydrazine building block. Unlike simple amines, the N-heterocyclic hydrazine moiety confers distinct reactivity and toxicity profiles.

The Critical Safety Distinction: You must treat this compound not merely as an organic base, but as a substituted hydrazine . This implies three non-negotiable hazards:

  • Instability: Potential for auto-oxidation to unstable diazenes or azo compounds upon prolonged air exposure.

  • Toxicity: High probability of skin sensitization and potential genotoxicity (a common feature of the hydrazine pharmacophore).

  • Incompatibility: Violent reactivity with strong oxidizers and ketones (hydrazone formation).

Operational Mandate: All handling must occur under an inert atmosphere (Nitrogen/Argon) within a certified chemical fume hood. Zero skin contact is the standard.

Chemical Identity & Physical Properties[1][2][3][4]

ParameterData
Chemical Name 3-Fluoro-piperidin-1-ylamine
Synonyms 1-Amino-3-fluoropiperidine; 3-Fluoro-1-piperidinamine
CAS Number 935260-60-9
Molecular Formula C₅H₁₁FN₂
Molecular Weight 118.15 g/mol
Physical State Liquid (at room temperature)
Storage Class Flammable Liquid / Toxic / Corrosive

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationship (SAR) analysis of N-aminopiperidine class compounds.

Hazard ClassCategoryHazard StatementMechanism of Action
Flammable Liquid Cat 3H226: Flammable liquid and vapor.Moderate volatility of the piperidine ring; hydrazine functionality adds energy to combustion.
Acute Toxicity Cat 3/4H301/H311: Toxic if swallowed/in contact with skin.Hydrazines interfere with pyridoxal phosphate (B6) enzymes; CNS excitation possible.
Skin Corrosion Cat 1BH314: Causes severe skin burns and eye damage.Basic nitrogen lone pairs (pKa ~9-10) cause rapid saponification of skin lipids.
Sensitization Cat 1H317: May cause an allergic skin reaction.Hydrazines are haptens that can bind to skin proteins, triggering immune response.

Personal Protective Equipment (PPE) Matrix

The following decision logic ensures you select the correct barrier based on the operation's risk level.

PPE_Decision_Tree Start Operation Type SmallScale Analytical / Small Scale (< 1g, Closed Vessel) Start->SmallScale LargeScale Preparative / Open Handling (> 1g, Transfer, Workup) Start->LargeScale Gloves1 Gloves: Double Nitrile (0.11mm min thickness) SmallScale->Gloves1 Gloves2 Gloves: Laminate Film (Silver Shield) OR Heavy Butyl Rubber LargeScale->Gloves2 Eye1 Eyes: Chemical Safety Goggles Gloves1->Eye1 Resp1 Respiratory: Fume Hood Only (Sash @ 18 inches) Eye1->Resp1 Suit Body: Tyvek Lab Coat (Impervious to liquids) Gloves2->Suit Resp2 Respiratory: Fume Hood + N95 if powder/aerosol risk Eye2 Eyes: Face Shield + Goggles Eye2->Resp2 Suit->Eye2 caption Figure 1: Risk-Based PPE Selection Protocol. Note the escalation to Laminate gloves for larger volumes due to hydrazine permeation risks.

Figure 1 Caption: Risk-Based PPE Selection Protocol. Note the escalation to Laminate gloves for larger volumes due to hydrazine permeation risks.

Glove Permeation Data (Estimated)

Hydrazines permeate nitrile rapidly. For prolonged contact, standard nitrile is insufficient.

MaterialBreakthrough TimeRecommendation
Nitrile (Disposable) < 10 minsSplash protection only. Change immediately upon contact.
Butyl Rubber > 480 minsPreferred for spill cleanup or bulk transfer.
Silver Shield (Laminate) > 480 minsMandatory for immersion or high-risk procedures.

Operational Workflow: Step-by-Step

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for crystal formation around the cap (sign of oxidation/peroxide-like instability).

  • Environment: Store in a dedicated flammables refrigerator (2-8°C) .

  • Atmosphere: Ensure the container is flushed with Argon or Nitrogen after every use. Oxygen promotes degradation to colored impurities.

Phase 2: Weighing & Transfer

Objective: Prevent inhalation and static discharge.

  • Engineering Control: Place the analytical balance inside the fume hood.

  • Anti-Static: Use an anti-static gun on the weighing boat and spatula. Hydrazines can be static-sensitive.

  • Transfer: Do not use metal needles if possible (catalytic decomposition risk). Use glass pipettes or Teflon tubing.

Phase 3: Reaction Setup
  • Solvent Choice: Avoid ketones (acetone, MEK) as solvents. 3-Fluoro-piperidin-1-ylamine will react with them to form hydrazones, ruining your stoichiometry.

  • Inertion: Purge the reaction vessel with nitrogen for 15 minutes before adding the reagent.

  • Quenching: Have a beaker of dilute bleach (10% sodium hypochlorite) ready in the hood for neutralizing contaminated tips/wipes. Note: Do not mix bulk quantities with bleach due to exotherm.

Emergency Response & Disposal

Emergency_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (15 ft radius) Spill->Isolate PPE_Check 2. Don Butyl Gloves & Respirator Isolate->PPE_Check Absorb 3. Absorb with Vermiculite/Sand PPE_Check->Absorb Neutralize 4. Treat Waste (Do NOT mix with oxidizers) Absorb->Neutralize Disposal 5. Label: 'Toxic/Flammable Hydrazine Waste' Neutralize->Disposal caption Figure 2: Spill Response Logic. Emphasis on avoiding oxidative neutralizers in bulk.

Figure 2 Caption: Spill Response Logic. Emphasis on avoiding oxidative neutralizers in bulk.[1]

Waste Disposal Protocol
  • Stream A (Reaction Waste): Collect in "Basic Organic Waste" containers. Do not mix with acidic waste streams (exotherm/fumes).[2]

  • Stream B (Contaminated Solids): Wipes and gloves must be double-bagged and labeled as "Toxic Solids."

  • Prohibited: Never dispose of down the drain. The hydrazine moiety is toxic to aquatic life (GHS H400/H410 equivalent).

References

  • New Jersey Department of Health . (2016). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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